molecular formula C10H13Cl B021216 2,4,6-Trimethylbenzyl chloride CAS No. 1585-16-6

2,4,6-Trimethylbenzyl chloride

Cat. No.: B021216
CAS No.: 1585-16-6
M. Wt: 168.66 g/mol
InChI Key: UNRGEIXQCZHICP-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbenzyl chloride (CAS 1585-16-6) is a versatile and valuable building block in organic synthesis. Its structure, characterized by the steric hindrance of the 2,4,6-trimethyl (mesityl) group and the reactive benzyl chloride moiety, defines its unique reactivity. Single-crystal X-ray diffraction reveals that the steric bulk of the ortho-methyl groups forces the CH 2 Cl group into a conformation where the C-Cl bond is nearly perpendicular to the aromatic ring, resulting in an atypically long C-Cl bond . This structural feature significantly influences its reaction mechanisms. Research into its solvolysis in aqueous ethanol indicates that it reacts via a concerted S N 2 displacement mechanism, making it a subject of interest in physical organic chemistry for studying nucleophilic substitution reactions and transition state structures . The compound is typically synthesized via the chloromethylation of mesitylene or by reacting 2,4,6-trimethylbenzyl alcohol with thionyl chloride (SOCl 2 ) . As a reagent, it is widely used to introduce the mesitylmethyl group and in the preparation of more complex molecules, such as through alkylation reactions . Handling and Storage: This compound is a solid at room temperature with a melting point of approximately 37 °C . It must be handled with care as it is corrosive, causes severe skin burns and eye damage, and may be corrosive to metals . It is recommended to store it under inert gas in a refrigerated (0-10°C) environment, protected from light and air due to its sensitivity . Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-1,3,5-trimethylbenzene
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InChI

InChI=1S/C10H13Cl/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5H,6H2,1-3H3
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InChI Key

UNRGEIXQCZHICP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC(=C(C(=C1)C)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H13Cl
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DSSTOX Substance ID

DTXSID20166435
Record name 2,4,6-Trimethylbenzyl chloride
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Molecular Weight

168.66 g/mol
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Physical Description

White solid; mp = 36-38 deg C; [Alfa Aesar MSDS]
Record name 2,4,6-Trimethylbenzyl chloride
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CAS No.

1585-16-6
Record name 2,4,6-Trimethylbenzyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Trimethylbenzyl Chloride: Structure, Properties, and Applications in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,4,6-trimethylbenzyl chloride, a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this compound's chemical characteristics and practical applications. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis and use as a strategic tool in complex molecular construction.

Introduction: Unveiling the Utility of Steric Hindrance and Reactivity

This compound, also known as (chloromethyl)mesitylene, is an aromatic organic compound with the chemical formula C₁₀H₁₃Cl.[1][2][3] Its structure is characterized by a benzene ring substituted with a chloromethyl group and three methyl groups at the 2, 4, and 6 positions. This substitution pattern imparts significant steric hindrance around the reactive benzylic chloride moiety, a feature that profoundly influences its reactivity and selectivity in chemical transformations. While its benzylic halide nature makes it a reactive alkylating agent, the flanking methyl groups modulate this reactivity, offering unique advantages in specific synthetic contexts, most notably in the realm of protecting group chemistry. This guide will delve into the fundamental properties of this compound, provide a detailed examination of its synthesis, and explore its key applications, particularly its role in the strategic protection of functional groups during multi-step syntheses.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory setting.

Physical and Chemical Properties

This compound is a white to almost white crystalline solid or powder at room temperature.[3][4] It is generally insoluble in water but exhibits good solubility in common organic solvents.[1] The presence of the chlorine atom on the benzylic carbon makes the compound susceptible to nucleophilic substitution reactions, a key aspect of its chemical utility.[1]

PropertyValueSource
CAS Number 1585-16-6[1][3]
Molecular Formula C₁₀H₁₃Cl[1][3]
Molecular Weight 168.66 g/mol [3]
Appearance White to almost white powder or solid[3][4]
Melting Point 36-38 °C[3]
Boiling Point 114-115 °C at 10 mmHg
Solubility Insoluble in water; soluble in organic solvents[1]
InChI Key UNRGEIXQCZHICP-UHFFFAOYSA-N[2]
Spectroscopic Data

The structural identity of this compound can be unequivocally confirmed through various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the protons of the three methyl groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display characteristic peaks for the aromatic carbons, the benzylic carbon bearing the chlorine atom, and the carbons of the methyl substituents.[5]

  • Mass Spectrometry (MS): Mass spectral analysis will reveal the molecular ion peak and characteristic fragmentation patterns, confirming the compound's molecular weight and structure.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit absorption bands corresponding to C-H stretching and bending vibrations of the aromatic ring and methyl groups, as well as the C-Cl stretching vibration.[5]

Synthesis of this compound: The Chloromethylation of Mesitylene

The most direct and common method for the preparation of this compound is the chloromethylation of mesitylene (1,3,5-trimethylbenzene). This reaction introduces a chloromethyl group onto the aromatic ring.

Reaction Principle

Chloromethylation is an electrophilic aromatic substitution reaction. In the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), and a source of formaldehyde and hydrogen chloride, mesitylene undergoes substitution to yield this compound. The high nucleophilicity of the mesitylene ring, due to the electron-donating nature of the three methyl groups, facilitates this reaction.

Synthesis Mesitylene Mesitylene Intermediate Electrophilic Species Mesitylene->Intermediate Electrophilic Attack Reagents Formaldehyde, HCl, ZnCl₂ Reagents->Intermediate Generates Product This compound Intermediate->Product Byproducts H₂O

Caption: Synthesis of this compound.

Experimental Protocol

The following protocol is a representative procedure for the laboratory-scale synthesis of this compound.

StepProcedureRationale
1. Reagent Preparation In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas inlet tube. Charge the flask with mesitylene and a suitable solvent like glacial acetic acid.The setup ensures proper mixing and prevents the escape of volatile and corrosive reagents. Acetic acid can serve as a solvent and co-catalyst.
2. Catalyst Addition Add a catalytic amount of anhydrous zinc chloride to the reaction mixture.Zinc chloride acts as a Lewis acid, which is crucial for the generation of the electrophilic chloromethylating agent.
3. Reagent Introduction While stirring, introduce a source of formaldehyde (e.g., paraformaldehyde) and bubble anhydrous hydrogen chloride gas through the mixture. Alternatively, a mixture of concentrated hydrochloric acid and formaldehyde can be used.These reagents react in situ to form the active electrophile, the chloromethyl cation or a related species.
4. Reaction Conditions Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).Heating increases the reaction rate. TLC allows for the tracking of the consumption of the starting material and the formation of the product.
5. Work-up After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing ice-water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).The aqueous work-up quenches the reaction and removes the catalyst and other water-soluble byproducts. Extraction isolates the product into the organic phase.
6. Purification Wash the combined organic layers with water, followed by a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.Washing removes any remaining acidic impurities. Drying removes residual water. Evaporation of the solvent yields the crude product.
7. Final Purification Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound.These purification techniques separate the desired product from any unreacted starting materials and byproducts.

Safety Note: This reaction should be performed with extreme caution in a well-ventilated fume hood, as it involves corrosive and potentially carcinogenic reagents. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

Applications in Organic Synthesis: A Sterically Hindered Protecting Group

The primary application of this compound in drug development and complex molecule synthesis is its use as a protecting group for various functional groups, particularly alcohols and amines. The steric bulk provided by the three methyl groups on the aromatic ring confers unique stability and selective reactivity.

Protection of Alcohols

This compound reacts with alcohols in the presence of a base to form 2,4,6-trimethylbenzyl ethers, effectively protecting the hydroxyl group from unwanted reactions.

Protection_Alcohol Alcohol R-OH Protected_Alcohol R-O-CH₂-Mesityl Alcohol->Protected_Alcohol Reagent This compound Reagent->Protected_Alcohol Base Base (e.g., NaH) Base->Protected_Alcohol Deprotonates Alcohol Byproduct Base-H⁺ + Cl⁻

Caption: Protection of an alcohol as a 2,4,6-trimethylbenzyl ether.

Causality behind Experimental Choices:

  • Choice of Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is often employed to deprotonate the alcohol, forming the more nucleophilic alkoxide. This is crucial for an efficient Sₙ2 reaction with the sterically hindered this compound.

  • Reaction Conditions: The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to prevent protonation of the alkoxide and to ensure the solubility of the reagents.

Advantages of the 2,4,6-Trimethylbenzyl Protecting Group for Alcohols:

  • Stability: The resulting ether is stable to a wide range of reaction conditions, including strongly basic and nucleophilic environments, as well as many oxidizing and reducing agents.

  • Orthogonality: The 2,4,6-trimethylbenzyl group can be cleaved under conditions that leave other protecting groups, such as silyl ethers or other benzyl ethers, intact.

Deprotection: The removal of the 2,4,6-trimethylbenzyl group is typically achieved through hydrogenolysis (catalytic hydrogenation) using a palladium catalyst (e.g., Pd/C) and a hydrogen source.

Protection of Amines

Similar to alcohols, primary and secondary amines can be protected by reaction with this compound to form the corresponding N-alkylated amines.

Rationale for Use:

The protection of amines is critical in peptide synthesis and other multi-step syntheses where the nucleophilicity of the amine needs to be temporarily masked. The 2,4,6-trimethylbenzyl group provides a robust protecting strategy.

Deprotection: As with the protected alcohols, hydrogenolysis is the most common method for the deprotection of N-(2,4,6-trimethylbenzyl) amines.

Conclusion: A Valuable Tool for the Synthetic Chemist

This compound is a valuable and versatile reagent in the arsenal of the modern organic chemist. Its unique combination of reactivity and steric hindrance makes it an excellent choice for the protection of alcohols and amines in complex synthetic pathways. A thorough understanding of its properties, synthesis, and reactivity allows for its strategic and effective application in the development of novel pharmaceuticals and other intricate molecular architectures. The self-validating nature of its synthetic and protective group applications, where successful transformation is readily confirmed by standard analytical techniques, underscores its reliability and trustworthiness in a research and development setting.

References

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An In-depth Technical Guide to the Synthesis of (Chloromethyl)mesitylene from Mesitylene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of (chloromethyl)mesitylene from mesitylene, tailored for researchers, scientists, and professionals in drug development. It delves into the mechanistic underpinnings, provides a detailed experimental protocol, addresses critical safety considerations, and outlines robust analytical methods for product characterization.

Strategic Overview: The Blanc Chloromethylation

The synthesis of (chloromethyl)mesitylene is most effectively achieved via the Blanc chloromethylation reaction. This electrophilic aromatic substitution reaction introduces a chloromethyl group (-CH₂Cl) onto an aromatic ring.[1] Mesitylene (1,3,5-trimethylbenzene), with its electron-rich aromatic ring activated by three methyl groups, is a highly suitable substrate for this transformation. The reaction typically employs formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, most commonly zinc chloride (ZnCl₂).[1]

The choice of this method is predicated on its efficiency and the directness of the transformation. The accumulation of electron-donating methyl groups on the mesitylene ring facilitates the electrophilic attack, making the reaction proceed under relatively mild conditions.[1] However, this high reactivity also necessitates careful control to prevent polysubstitution and the formation of diarylmethane byproducts.

Mechanism of Action

The reaction proceeds through the formation of a highly electrophilic species from formaldehyde and hydrogen chloride, facilitated by the Lewis acid catalyst. The catalyst protonates the formaldehyde carbonyl group, significantly increasing the electrophilicity of the carbon atom. This allows the π-electrons of the mesitylene ring to attack the carbonyl carbon. Subsequent rearomatization of the ring and conversion of the resulting benzyl alcohol to the chloride under the acidic conditions yields the final product, (chloromethyl)mesitylene.

G cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution H2C=O Formaldehyde Electrophile [H₂C=OH]⁺ZnCl₃⁻ (Active Electrophile) H2C=O->Electrophile + HCl + ZnCl₂ HCl Hydrogen Chloride ZnCl2 Zinc Chloride (Catalyst) Mesitylene Mesitylene Intermediate Arenium Ion Intermediate Mesitylene->Intermediate + Electrophile Benzyl_Alcohol Hydroxymethyl Mesitylene (Benzyl Alcohol Intermediate) Intermediate->Benzyl_Alcohol - H⁺ Product (Chloromethyl)mesitylene Benzyl_Alcohol->Product + HCl - H₂O

Caption: Mechanism of the Blanc Chloromethylation of Mesitylene.

Critical Safety Imperatives: A Self-Validating System

Chloromethylation reactions are fraught with significant hazards that demand rigorous safety protocols. A self-validating system, where safety is integrated into every step, is not merely recommended but essential.

Extreme Hazard: Bis(chloromethyl) ether (BCME) The most severe risk associated with this reaction is the in-situ formation of bis(chloromethyl) ether (BCME), a potent human carcinogen with high volatility.[1] BCME can be generated from formaldehyde and hydrogen chloride. Therefore, all operations must be conducted in a certified chemical fume hood with excellent ventilation.

Reagent Hazards:

  • Formaldehyde/Paraformaldehyde: Toxic and a suspected carcinogen. Avoid inhalation of dust or vapors.

  • Hydrogen Chloride (gas or concentrated HCl): Highly corrosive and causes severe respiratory and skin burns.

  • Zinc Chloride: Corrosive and an irritant.

  • Chloromethylating Agents (e.g., chloromethyl methyl ether): These are often used as alternatives but are also classified as carcinogens and should be handled with extreme caution.

Mandatory Safety Protocols:

  • Fume Hood: All manipulations must be performed within a properly functioning chemical fume hood.

  • Personal Protective Equipment (PPE): A complete set of PPE is mandatory, including a lab coat, chemical splash goggles, and heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).

  • Quenching: Any residual chloromethylating agents must be carefully quenched at the end of the reaction. This can be achieved by slowly adding a nucleophilic solvent like an alcohol or an aqueous solution of ammonia or sodium bicarbonate.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations for hazardous materials.

Experimental Protocol: Synthesis of (Chloromethyl)mesitylene

This protocol is adapted from established procedures for the chloromethylation of activated aromatic compounds and is optimized for the synthesis of mono-(chloromethyl)mesitylene.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Mesitylene120.1960.1 g (69.5 mL)0.50Reagent grade, freshly distilled
Paraformaldehyde(30.03)n16.5 g0.55Ensure it is dry
Zinc Chloride (anhydrous)136.306.8 g0.05Must be anhydrous
Concentrated Hydrochloric Acid36.46100 mL~1.2~37% w/w
Carbon Tetrachloride (or DCE)153.82250 mL-Anhydrous, as solvent
Dichloromethane (for workup)84.93150 mL-Reagent grade
Saturated Sodium Bicarbonate-200 mL-For washing
Anhydrous Magnesium Sulfate120.37~20 g-For drying

DCE = 1,2-Dichloroethane

Step-by-Step Methodology
  • Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a gas outlet tube leading to a gas trap (e.g., a beaker with sodium hydroxide solution to neutralize excess HCl), and a dropping funnel. Ensure all glassware is thoroughly dried.

  • Reaction Mixture Preparation: In the fume hood, charge the flask with mesitylene (60.1 g, 0.50 mol), paraformaldehyde (16.5 g, 0.55 mol), anhydrous zinc chloride (6.8 g, 0.05 mol), and carbon tetrachloride (250 mL).

  • Initiation of Reaction: Begin vigorous stirring to form a slurry. Cool the flask in an ice-water bath.

  • Addition of HCl: Slowly add concentrated hydrochloric acid (100 mL) to the stirred mixture via the dropping funnel over a period of 60-90 minutes. Maintain the internal temperature of the reaction mixture between 5-10 °C during the addition. Hydrogen chloride gas will evolve.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4-6 hours. Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by GC-MS or TLC.

  • Workup - Quenching and Phase Separation: Upon completion, cool the reaction mixture again in an ice bath. Slowly and carefully pour the mixture into a separatory funnel containing 500 g of crushed ice and 200 mL of water.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with 75 mL portions of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with two 100 mL portions of cold water, followed by two 100 mL portions of saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with one 100 mL portion of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a pale yellow oil. Purify by vacuum distillation to obtain (chloromethyl)mesitylene as a colorless liquid or low-melting solid.

G cluster_prep Reaction Setup & Execution cluster_workup Workup & Purification A 1. Combine Mesitylene, Paraformaldehyde, ZnCl₂, and Solvent in Flask B 2. Cool Mixture in Ice Bath A->B C 3. Slowly Add Concentrated HCl (5-10°C) B->C D 4. Stir at Room Temperature (4-6h) C->D E 5. Quench on Ice-Water D->E F 6. Separate Layers & Extract with CH₂Cl₂ E->F G 7. Wash with H₂O, NaHCO₃, and Brine F->G H 8. Dry with MgSO₄ & Evaporate Solvent G->H I 9. Purify by Vacuum Distillation H->I

Caption: Experimental Workflow for (Chloromethyl)mesitylene Synthesis.

Analytical Characterization: A Validating System

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized (chloromethyl)mesitylene and to identify any potential byproducts.

Primary Product: (Chloromethyl)mesitylene
  • IUPAC Name: 2-(Chloromethyl)-1,3,5-trimethylbenzene[2]

  • CAS Number: 1585-16-6[2]

  • Molecular Formula: C₁₀H₁₃Cl[2]

  • Molecular Weight: 168.66 g/mol [2]

  • Appearance: Colorless liquid or low-melting solid (m.p. 36-38 °C).[2]

Expected Analytical Data:

  • ¹H NMR (CDCl₃):

    • δ ~6.9 ppm (s, 2H): Aromatic protons.

    • δ ~4.6 ppm (s, 2H): Methylene protons of the -CH₂Cl group.

    • δ ~2.3 ppm (s, 9H): Protons of the three methyl groups on the aromatic ring.

  • ¹³C NMR (CDCl₃):

    • δ ~138-139 ppm: Quaternary aromatic carbons attached to methyl groups.

    • δ ~135-136 ppm: Quaternary aromatic carbon attached to the chloromethyl group.

    • δ ~129-130 ppm: Aromatic CH carbons.

    • δ ~43-44 ppm: Methylene carbon of the -CH₂Cl group.

    • δ ~20-21 ppm: Methyl carbons.

  • Infrared (IR) Spectroscopy:

    • ~3000-2850 cm⁻¹: C-H stretching of methyl and methylene groups.

    • ~1610, 1470 cm⁻¹: C=C stretching of the aromatic ring.

    • ~1260 cm⁻¹: C-H in-plane bending.

    • ~700-650 cm⁻¹: C-Cl stretching.

    • An ATR-IR spectrum is available in the PubChem database for reference.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • The molecular ion peak (M⁺) should be observed at m/z = 168.[2]

    • A characteristic M+2 peak at m/z = 170 with an intensity of approximately one-third of the M⁺ peak, indicative of the presence of one chlorine atom.

    • The base peak is typically observed at m/z = 133, corresponding to the loss of the chlorine atom ([M-Cl]⁺).[2]

Potential Byproducts
  • 2,4-Bis(chloromethyl)mesitylene:

    • IUPAC Name: 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene[3]

    • CAS Number: 1585-17-7[4]

    • ¹H NMR (CDCl₃): Will show a single aromatic proton singlet, two distinct chloromethyl singlets, and methyl group signals.

    • MS: Molecular ion at m/z = 216, with a characteristic isotopic pattern for two chlorine atoms (M⁺, M+2, M+4).[5]

  • Diarylmethane Byproduct:

    • Formation of a diarylmethane derivative can occur if a molecule of the product, (chloromethyl)mesitylene, acts as an electrophile and reacts with another molecule of mesitylene.[1]

    • Characterization: These higher molecular weight compounds will have distinct signals in NMR and MS, notably a methylene bridge signal (~4.0 ppm in ¹H NMR) connecting two mesityl rings.

Conclusion

The synthesis of (chloromethyl)mesitylene via the Blanc chloromethylation of mesitylene is a robust and efficient method for accessing this valuable chemical intermediate. Success hinges on a deep understanding of the reaction mechanism, meticulous adherence to safety protocols to mitigate the significant risks associated with carcinogen formation, and precise execution of the experimental procedure. A comprehensive analytical approach is essential for validating the synthesis, ensuring the purity of the final product, and identifying potential byproducts. This guide provides the foundational knowledge and practical details necessary for researchers and professionals to safely and effectively perform this synthesis in a laboratory setting.

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An In-depth Technical Guide to 2,4,6-Trimethylbenzyl Chloride (CAS 1585-16-6)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block in Organic Synthesis

2,4,6-Trimethylbenzyl chloride, also known as (chloromethyl)mesitylene, is a sterically hindered organochlorine compound that serves as a crucial intermediate in a multitude of organic syntheses. Its unique structural arrangement, featuring a reactive benzylic chloride moiety flanked by two ortho-methyl groups, imparts a distinct reactivity profile that is highly valued by researchers and drug development professionals. This guide provides a comprehensive overview of its core physical properties, spectral characteristics, synthesis, reactivity, and applications, with a focus on practical insights for laboratory and industrial use.

Physicochemical Properties: A Quantitative Overview

The physical characteristics of this compound are fundamental to its handling, storage, and application in synthetic protocols. The compound is a white to off-white solid at room temperature, a property that distinguishes it from many other benzyl chlorides which are liquids.[1][2]

PropertyValueSource(s)
CAS Number 1585-16-6[3][4]
Molecular Formula C₁₀H₁₃Cl[3][4]
Molecular Weight 168.66 g/mol [3]
Appearance White to off-white solid/crystals[1][3]
Melting Point 37-41 °C[1][3][5]
Boiling Point 119 °C at 2.0 kPa[3][6]
Solubility Insoluble in water; soluble in organic solvents like chloroform and ethyl acetate.[4][7]

Spectral Data: Fingerprinting this compound

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of this compound. The following data represent typical spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the methyl protons. The aromatic protons typically appear as a singlet due to the symmetrical substitution pattern of the benzene ring. The benzylic protons also present as a singlet, shifted downfield due to the influence of the adjacent chlorine atom. The methyl protons at the 2, 4, and 6 positions give rise to two distinct singlets, with the ortho-methyl groups being equivalent and the para-methyl group showing a slightly different chemical shift.[8]

  • ¹³C NMR: The carbon NMR spectrum provides further structural confirmation, with characteristic peaks for the aromatic carbons, the benzylic carbon, and the methyl carbons.[9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that are indicative of its functional groups. Key peaks include those corresponding to C-H stretching of the aromatic ring and methyl groups, C=C stretching of the aromatic ring, and the C-Cl stretching of the benzylic chloride.[10]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak is readily observed, and characteristic fragmentation patterns can aid in structural elucidation.[11]

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of this compound is most commonly achieved through the chloromethylation of mesitylene (1,3,5-trimethylbenzene). This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the aromatic ring.

Synthetic Workflow: Chloromethylation of Mesitylene

Synthesis_Workflow Mesitylene Mesitylene Reaction Chloromethylation Reaction Mesitylene->Reaction Reagents Reagents: - Paraformaldehyde - Hydrochloric Acid - Catalyst (e.g., ZnCl2) Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Distillation or Recrystallization) Workup->Purification Product 2,4,6-Trimethylbenzyl Chloride Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a representative example of the chloromethylation of mesitylene. Note: This procedure should only be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, combine mesitylene and a suitable solvent (e.g., glacial acetic acid).

  • Addition of Reagents: Add paraformaldehyde and a Lewis acid catalyst, such as zinc chloride.

  • Reaction Conditions: While stirring vigorously, bubble anhydrous hydrogen chloride gas through the mixture. The reaction is typically conducted at a controlled temperature, often slightly elevated to facilitate the reaction.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The combined organic layers are washed with water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine. After drying over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization to yield pure this compound.

Reactivity Profile

The reactivity of this compound is dominated by the benzylic chloride functional group. The presence of the electron-donating methyl groups on the aromatic ring enhances the stability of the benzylic carbocation intermediate, making it susceptible to nucleophilic substitution reactions. However, the ortho-methyl groups also introduce significant steric hindrance, which can influence the reaction pathway and rate. It readily participates in SN1 and SN2 reactions, allowing for the introduction of the 2,4,6-trimethylbenzyl group onto a variety of nucleophiles.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable reagent in several areas of chemical research and development.

  • Protecting Group Chemistry: The 2,4,6-trimethylbenzyl group can be used as a protecting group for various functional groups, such as alcohols and carboxylic acids. The steric hindrance provided by the ortho-methyl groups can offer selective protection and deprotection strategies in complex multi-step syntheses.

  • Intermediate in Pharmaceutical Synthesis: This compound serves as a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its ability to introduce a sterically hindered aromatic moiety can be crucial for modulating the pharmacological properties of a drug candidate.

  • Ligand Synthesis: this compound is utilized in the synthesis of specialized ligands for coordination chemistry and catalysis. The bulky 2,4,6-trimethylbenzyl group can influence the steric and electronic properties of the resulting metal complexes.

Safety and Handling: A Researcher's Responsibility

As with all reactive chemical reagents, proper handling of this compound is paramount to ensure laboratory safety.

  • Hazards: This compound is corrosive and can cause severe skin burns and eye damage.[12][13] It is also a lachrymator, meaning it can cause irritation and tearing of the eyes. Inhalation may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[6]

  • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[13][14] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[13][14] If inhaled, move to fresh air and seek medical assistance.[13][14] If swallowed, rinse mouth and do NOT induce vomiting; seek immediate medical attention.[13][14]

Conclusion

This compound is a versatile and valuable reagent in the arsenal of the modern organic chemist. Its well-defined physical properties, coupled with a predictable yet nuanced reactivity profile, make it an important intermediate in the synthesis of a wide range of chemical entities. A thorough understanding of its characteristics, synthesis, and safe handling procedures is essential for its effective and responsible utilization in research and development.

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Introduction: The Strategic Value of Sterically Hindered Benzyl Halides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2,4,6-Trimethylbenzyl Chloride via Blanc Chloromethylation

In the landscape of organic synthesis, particularly within pharmaceutical and materials science research, building blocks that offer both reactivity and specific steric hindrance are of paramount importance. This compound (also known as mesitylmethyl chloride or α²-chloroisodurene) is a prime example of such a reagent.[1] Its benzene ring, heavily substituted with three methyl groups, provides a rigid, sterically demanding framework. The chloromethyl group (-CH₂Cl) serves as a versatile reactive handle for a wide array of nucleophilic substitution and derivatization reactions.[1][2] This unique combination makes it a valuable intermediate for constructing complex molecular architectures where precise spatial control is critical.

The most direct and established method for synthesizing this compound is the chloromethylation of mesitylene (1,3,5-trimethylbenzene), a classic example of the Blanc reaction.[3][4] This guide provides a comprehensive technical overview of this synthesis, from the underlying reaction mechanism to a detailed experimental protocol, characterization, and critical safety considerations.

The Blanc Chloromethylation: A Mechanistic Deep Dive

The Blanc reaction is a form of electrophilic aromatic substitution that introduces a chloromethyl group onto an aromatic ring.[5][6] The synthesis of this compound from mesitylene is a textbook case, leveraging the high nucleophilicity of the electron-rich mesitylene ring. The reaction typically involves three key components: the aromatic substrate (mesitylene), a formaldehyde source (such as paraformaldehyde or an aqueous formaldehyde solution), and hydrogen chloride, all facilitated by a Lewis acid catalyst, most commonly zinc chloride (ZnCl₂).[2][3]

The reaction proceeds through several distinct mechanistic steps:

  • Formation of the Electrophile : The reaction is initiated under acidic conditions where the formaldehyde carbonyl is activated by protonation or coordination with the Lewis acid catalyst (ZnCl₂).[3][7] This significantly increases the electrophilicity of the carbonyl carbon. The precise nature of the active electrophile is a subject of discussion but is believed to be a highly reactive species such as a (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or a chlorocarbenium cation (ClCH₂⁺).[3]

  • Electrophilic Attack : The electron-rich π-system of the mesitylene ring acts as a nucleophile, attacking the electrophilic carbon of the activated formaldehyde species. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization and Intermediate Formation : The aromatic ring is regenerated through the loss of a proton, yielding 2,4,6-trimethylbenzyl alcohol as an intermediate.

  • Conversion to the Final Product : In the presence of concentrated hydrochloric acid and the Lewis acid catalyst, the benzylic alcohol is rapidly converted to the final product, this compound, via an Sₙ1 or Sₙ2 type mechanism.[3][7]

A significant challenge in Blanc chloromethylations is the potential for a key side reaction: the formation of diarylmethane byproducts.[8] This occurs when the newly formed and highly reactive benzyl chloride product undergoes a second Friedel-Crafts alkylation with another molecule of mesitylene. Factors that promote this side reaction include higher temperatures and the use of potent Lewis acids like aluminum chloride.[2][8] Careful control of reaction conditions is therefore essential to maximize the yield of the desired monochloromethylated product.

Experimental Protocol: A Step-by-Step Synthesis

The following protocol is adapted from established procedures and provides a reliable method for the laboratory-scale synthesis of this compound.[9]

Reagents and Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Concentrated Hydrochloric Acid (~37%)

  • Formaldehyde solution (~37% in water) or Paraformaldehyde

  • Toluene

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Reaction flask (e.g., 3-neck round-bottom flask)

  • Stirrer (magnetic or overhead)

  • Dropping funnel

  • Reflux condenser

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup : In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Initial Charge : Charge the flask with mesitylene (e.g., 4 moles, 486g) and concentrated hydrochloric acid (e.g., 2400 mL of 37% solution).[9] Begin stirring the biphasic mixture.

  • Controlled Addition : While stirring, begin the dropwise addition of a 37% formaldehyde solution (e.g., 4.4 moles, 347.6g) from the dropping funnel.[9] It is crucial to control the addition rate to maintain the reaction temperature between 55-60°C. An external cooling bath (ice-water) may be necessary to manage the exotherm.

  • Reaction Digestion : After the addition is complete, heat the reaction mixture to approximately 75°C and maintain this temperature for several hours.[9] The reaction progress can be monitored by Gas Chromatography (GC) until the consumption of mesitylene plateaus.

  • Workup - Quenching and Extraction : Once the reaction is complete, cool the mixture to room temperature. Transfer the contents to a large separatory funnel. Add toluene to extract the organic product.[9] Separate the lower aqueous layer.

  • Washing : Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently to release CO₂ pressure. Finally, wash with brine (saturated NaCl solution).

  • Drying and Solvent Removal : Dry the toluene solution over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification : The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent (e.g., hexanes) at low temperature to yield the final product as a white to off-white low-melting solid.[10]

Table 1: Key Reaction Parameters
ParameterValueRationale
Mesitylene1.0 equivalentAromatic Substrate
Formaldehyde1.1 - 1.2 equivalentsElectrophile Source; slight excess drives reaction.[9]
Conc. HClSolvent & ReagentProvides acidic medium and chloride source.[9]
Temperature55-75°CBalances reaction rate against side-product formation.[9]
Reaction Time6-9 hoursDependent on scale and temperature; monitor by GC.[9]
Expected Yield~90%Literature reported yield for this procedure.[9]

Workflow Visualization

G cluster_setup Reaction Setup cluster_reaction Controlled Reaction cluster_workup Workup & Isolation cluster_purification Purification A Charge Flask: Mesitylene & Conc. HCl B Dropwise Addition: Formaldehyde (55-60°C) A->B C Heat to 75°C (6-9 hours) B->C D Cool to RT C->D E Extract with Toluene D->E F Wash Organic Layer (H₂O, NaHCO₃, Brine) E->F G Dry over MgSO₄ F->G H Solvent Removal (Rotary Evaporator) G->H I Crude Product H->I J Vacuum Distillation or Recrystallization I->J K Final Product: This compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Table 2: Physical and Spectroscopic Data
PropertyValueSource
CAS Number 1585-16-6[11]
Molecular Formula C₁₀H₁₃Cl[11]
Molecular Weight 168.66 g/mol [11]
Appearance White to pale yellow, low-melting solid/waxy crystals[10]
Melting Point 36-42 °C
Boiling Point 113–115 °C at 11 mmHg[12]
¹H NMR (CDCl₃) δ ~6.9 ppm (s, 2H, Ar-H), ~4.6 ppm (s, 2H, -CH₂Cl), ~2.3 ppm (s, 6H, Ar-CH₃), ~2.2 ppm (s, 3H, Ar-CH₃)[11]
¹³C NMR (CDCl₃) δ ~138, 136, 132, 129, 42, 21, 19 ppm[4]
IR Spectrum (ATR) Peaks around 3000 cm⁻¹ (C-H), 1600 cm⁻¹ (C=C aromatic), 1260 cm⁻¹ (CH₂ wag), 700-800 cm⁻¹ (C-Cl)[11]

Critical Safety Considerations: A Mandate for Caution

While the Blanc chloromethylation is an effective reaction, it carries significant safety risks that must be managed with stringent protocols.

  • Bis(chloromethyl) ether (BCME) Formation : The most severe hazard associated with this reaction is the potential for the in situ formation of bis(chloromethyl) ether (BCME) from the reaction of formaldehyde and hydrogen chloride.[3][7] BCME is an extremely potent, regulated human carcinogen with no safe level of exposure.[13][14] All operations must be conducted within a certified, high-performance chemical fume hood to prevent any possibility of inhalation.

  • Corrosive Reagents : Concentrated hydrochloric acid is highly corrosive and can cause severe burns upon contact and damage to the respiratory tract if inhaled.[15] Zinc chloride is also corrosive and an irritant.

  • Personal Protective Equipment (PPE) : At a minimum, appropriate PPE includes chemical splash goggles, a face shield, a lab coat, and heavy-duty, acid-resistant gloves (e.g., butyl rubber or neoprene).

  • Waste Disposal : All reaction waste, including aqueous layers and contaminated materials, must be treated as hazardous and disposed of according to institutional and local environmental regulations.

Conclusion

The synthesis of this compound via the Blanc chloromethylation of mesitylene is a robust and high-yielding procedure that provides access to a valuable, sterically hindered synthetic intermediate. A thorough understanding of the electrophilic aromatic substitution mechanism allows for the optimization of reaction conditions to favor the desired product over diarylmethane impurities. However, the profound safety risks, particularly the potential formation of the carcinogen BCME, cannot be overstated. Strict adherence to safety protocols and the use of appropriate engineering controls are not merely recommended but are absolutely mandatory for any researcher undertaking this synthesis.

References

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Reaction mechanism of 2,4,6-trimethylbenzyl alcohol with thionyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Reaction Mechanism of 2,4,6-Trimethylbenzyl Alcohol with Thionyl Chloride

Authored by: A Senior Application Scientist

This guide provides a detailed examination of the reaction mechanism between 2,4,6-trimethylbenzyl alcohol (mesityl carbinol) and thionyl chloride (SOCl₂), a fundamental transformation in organic synthesis for converting alcohols to alkyl chlorides. The unique structural features of the substrate—a sterically hindered, primary benzylic alcohol—present a compelling case study in competing nucleophilic substitution pathways. This document will dissect the mechanistic nuances, explain the causality behind experimental choices, and provide actionable protocols for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Importance of Chlorination

The conversion of alcohols to alkyl chlorides is a cornerstone of organic synthesis, transforming a poorly reactive hydroxyl group into a versatile halide leaving group. Thionyl chloride is often the reagent of choice for this transformation due to its high efficiency and the convenient nature of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gases that can be easily removed, driving the reaction to completion[1][2].

The substrate, 2,4,6-trimethylbenzyl alcohol, introduces two critical factors that dictate the reaction's mechanistic pathway:

  • Benzylic Position: The hydroxyl group is attached to a carbon adjacent to an aromatic ring. This position is known to stabilize carbocation intermediates through resonance, strongly favoring an Sɴ1-type mechanism.

  • Steric Hindrance: The presence of two methyl groups at the ortho positions of the benzene ring creates significant steric congestion around the reaction center. This bulkiness severely impedes the backside attack required for a traditional Sɴ2 mechanism[3][4].

Understanding the interplay of these electronic and steric effects is paramount to predicting the reaction outcome and optimizing conditions.

The Core Reaction Mechanism: A Tale of Carbocation Stability

The reaction of 2,4,6-trimethylbenzyl alcohol with thionyl chloride does not follow a simple, single pathway. It is dominated by the formation of a stabilized carbocation intermediate, characteristic of an Sɴ1 (Substitution Nucleophilic Unimolecular) or Sɴi (Substitution Nucleophilic internal) mechanism. A pure Sɴ2 pathway is considered highly improbable due to steric hindrance.

Step 1: Activation of the Hydroxyl Group

The reaction initiates with the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of thionyl chloride. This step converts the poor -OH leaving group into a much more reactive alkyl chlorosulfite intermediate.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen of 2,4,6-trimethylbenzyl alcohol attacks the sulfur atom of SOCl₂.

  • Formation of Alkyl Chlorosulfite: This attack displaces a chloride ion (Cl⁻) and, following deprotonation by a weak base (such as the released Cl⁻ or an added base like pyridine), yields an alkyl chlorosulfite ester (ROSOCl)[3][5][6]. This intermediate is the critical branch point for the subsequent substitution.

Step 2: The Sɴ1-Dominated Pathway

Given the substrate's structure, the subsequent conversion to the alkyl chloride is dictated by the stability of the potential 2,4,6-trimethylbenzyl carbocation.

  • Heterolytic Cleavage: The C-O bond of the alkyl chlorosulfite breaks, with the leaving group departing as the chlorosulfite anion ([SO₂Cl]⁻). This is the rate-determining step and results in the formation of a planar 2,4,6-trimethylbenzyl carbocation.

  • Resonance Stabilization: This carbocation is exceptionally stable. The positive charge is delocalized across the benzylic carbon and into the aromatic ring via resonance, with significant contributions from the ortho and para positions. The inductive, electron-donating effect of the three methyl groups further enhances this stability[4].

  • Nucleophilic Attack: A chloride ion (which can originate from the decomposition of the chlorosulfite anion into SO₂ and Cl⁻) acts as a nucleophile and attacks the electrophilic carbocation to form the final product, 2,4,6-trimethylbenzyl chloride[7].

This Sɴ1 pathway is strongly favored over an Sɴ2 alternative because the steric shield provided by the two ortho-methyl groups prevents any feasible backside attack on the benzylic carbon.

The Sɴi (Internal Return) Consideration

In the absence of a base like pyridine and in non-polar solvents, an Sɴi mechanism is often proposed[6][8]. In this scenario, the alkyl chlorosulfite intermediate collapses into an "intimate ion pair," where the carbocation and the [SO₂Cl]⁻ anion are held closely together in a solvent cage[6][9]. The chloride is then delivered from the same face from which the leaving group departed, leading to retention of configuration[6][10]. For an achiral substrate like 2,4,6-trimethylbenzyl alcohol, the stereochemical outcome is irrelevant, but the concept of an intimate ion pair highlights that a completely "free" carbocation may not always be formed. However, the overwhelming stability of the benzylic cation in this specific case suggests a mechanism with strong Sɴ1 character is the most accurate description.

The Role of Pyridine

Pyridine is frequently added to thionyl chloride chlorinations. Its primary roles are:

  • Acid Scavenger: It neutralizes the HCl gas produced during the reaction, preventing potential acid-catalyzed side reactions[11][12].

  • Mechanism Modulation: In reactions with chiral secondary alcohols, pyridine reacts with the alkyl chlorosulfite intermediate to form a pyridinium salt. The displaced chloride ion then acts as an external nucleophile, forcing a classic Sɴ2 reaction with inversion of configuration[6][13].

However, in the case of 2,4,6-trimethylbenzyl alcohol, the steric hindrance is so profound that even with pyridine, the Sɴ2 pathway remains inaccessible. Therefore, the mechanism continues to proceed via the Sɴ1 pathway, with pyridine's main contribution being the neutralization of HCl.

Mechanistic and Workflow Diagrams

The following diagrams, rendered in DOT language, illustrate the key mechanistic steps and experimental workflow.

G cluster_0 Overall Reaction Reactant 2,4,6-Trimethylbenzyl Alcohol Product This compound Reactant->Product Thionyl Chloride Reagent SOCl₂ Byproducts SO₂ (g) + HCl (g) Product->Byproducts

Caption: Overall conversion of 2,4,6-trimethylbenzyl alcohol to its chloride.

G cluster_1 Step 1: Activation of Alcohol cluster_2 Step 2: Sɴ1 Pathway A Alcohol attacks SOCl₂ B Protonated Alkyl Chlorosulfite forms A->B C Deprotonation B->C D Alkyl Chlorosulfite Intermediate C->D E Rate-determining step: C-O bond cleavage D->E Branch Point F Resonance-Stabilized 2,4,6-Trimethylbenzyl Carbocation E->F G Nucleophilic attack by Cl⁻ F->G H Final Product: This compound G->H

Caption: The dominant Sɴ1 mechanistic pathway.

G exp_setup Experimental Setup Add alcohol to anhydrous solvent (e.g., DCM) Cool in ice bath (0°C) reagent_add Reagent Addition Add SOCl₂ dropwise with stirring (Optional: in presence of pyridine) exp_setup->reagent_add reaction Reaction Allow to warm to room temperature Stir for 1-4 hours (Monitor by TLC) reagent_add->reaction workup Workup Quench with ice-water Separate organic layer Wash with NaHCO₃ (aq) & brine reaction->workup purification Purification Dry over Na₂SO₄ or MgSO₄ Filter and concentrate in vacuo Purify via distillation or chromatography workup->purification

Caption: A generalized experimental workflow for the chlorination reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system designed for high yield and purity.

Materials & Reagents:

CompoundMolar Mass ( g/mol )Amount (mmol)Volume/Mass
2,4,6-Trimethylbenzyl alcohol150.2210.01.50 g
Thionyl Chloride (SOCl₂)118.9712.00.88 mL
Dichloromethane (DCM)--20 mL
Pyridine (optional)79.1012.00.97 mL
Saturated NaHCO₃ solution--2 x 15 mL
Brine--15 mL
Anhydrous Na₂SO₄--~2 g

Procedure:

  • Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,4,6-trimethylbenzyl alcohol (1.50 g, 10.0 mmol) and anhydrous dichloromethane (20 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add thionyl chloride (0.88 mL, 12.0 mmol) dropwise to the stirred solution over 10 minutes. Safety Note: Thionyl chloride is corrosive and reacts violently with water. Perform this step in a well-ventilated fume hood. If using pyridine, it should be added before the thionyl chloride.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 20 mL of ice-water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: gas evolution) and 15 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, this compound, can be purified by vacuum distillation or column chromatography on silica gel if necessary to yield a white solid or colorless liquid[4][7].

Conclusion and Field-Proven Insights

The reaction of 2,4,6-trimethylbenzyl alcohol with thionyl chloride is a classic example of how substrate electronics and sterics dictate a reaction's outcome. The combination of a resonance-stabilizing benzylic position and severe steric hindrance from ortho-substituents makes an Sɴ1-type mechanism the overwhelmingly dominant pathway. While Sɴ2 and Sɴi mechanisms are critical concepts in the broader context of alcohol chlorination, they are effectively suppressed in this specific, sterically demanding system. For professionals in drug development, understanding these nuances allows for the rational design of synthetic routes, avoiding unwanted side reactions and ensuring predictable outcomes when working with complex, sterically hindered molecules.

References

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  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014). Master Organic Chemistry.
  • Reaction of alcohols with thionyl chloride. (2018). YouTube.
  • Treatment of allylic alcohol with thionyl chloride: why is the product rearranged? (2017). Chemistry Stack Exchange.
  • SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. (n.d.). Chemistry Steps.
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An In-Depth Technical Guide to 2,4,6-Trimethylbenzyl Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 2,4,6-trimethylbenzyl chloride, a versatile reagent in organic synthesis with significant applications in medicinal chemistry and materials science. From its fundamental chemical identity to its practical application in complex molecular syntheses, this document serves as a technical resource for researchers, scientists, and professionals in the field of drug development.

Chemical Identity: IUPAC Nomenclature and Synonyms

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound commonly known as this compound is systematically named under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for this compound is 2-(chloromethyl)-1,3,5-trimethylbenzene [1]. This name precisely describes the molecular structure: a benzene ring substituted with a chloromethyl group at position 1, and three methyl groups at positions 2, 4, and 6.

In scientific literature and commercial catalogs, this compound is also referred to by a variety of synonyms. A thorough understanding of these common names is essential for effective literature searches and procurement.

Common Synonyms: [2]

  • (Chloromethyl)mesitylene

  • 1-(Chloromethyl)-2,4,6-trimethylbenzene

  • Mesitylmethyl chloride

  • α-Chloroisodurene

  • 2,4,6-Trimethylbenzyl choride (common misspelling)

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its safe handling, storage, and application in chemical reactions.

PropertyValueSource
CAS Number 1585-16-6
Molecular Formula C₁₀H₁₃Cl
Molecular Weight 168.66 g/mol
Appearance White to almost white powder or lump
Melting Point 36.0 to 42.0 °C
Solubility Insoluble in water; soluble in organic solvents

Synthesis of this compound: A Laboratory-Scale Protocol

The most common and efficient method for the laboratory synthesis of this compound is the chloromethylation of mesitylene (1,3,5-trimethylbenzene). This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the aromatic ring. The following protocol is a self-validating system, designed to ensure a high yield of the desired product with careful control of reaction parameters.

Reaction Principle

The chloromethylation of mesitylene involves the reaction of mesitylene with a source of formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a highly electrophilic hydroxymethyl cation or a related species, which then attacks the electron-rich mesitylene ring.

G cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution HCHO Formaldehyde Electrophile [CH2OH]+ or CH2Cl-O-ZnCl2 HCHO->Electrophile + HCl, ZnCl2 HCl Hydrogen Chloride ZnCl2 Zinc Chloride Mesitylene Mesitylene Intermediate Arenium Ion Intermediate Mesitylene->Intermediate + [CH2OH]+ Product This compound Intermediate->Product - H+

Experimental Protocol

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

  • Magnetic stirrer and stir bar

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Initial Charge: Charge the flask with mesitylene (e.g., 0.5 mol) and anhydrous dichloromethane (200 mL).

  • Catalyst Addition: Carefully add anhydrous zinc chloride (e.g., 0.1 mol) to the stirred solution.

  • Reagent Preparation: In a separate beaker, prepare a slurry of paraformaldehyde (e.g., 0.6 mol) in concentrated hydrochloric acid (60 mL).

  • Addition of Reagents: Cool the reaction flask in an ice bath. Slowly add the paraformaldehyde-hydrochloric acid slurry to the reaction mixture via the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture vigorously for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a separatory funnel containing 200 mL of ice-cold water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent such as hexane to yield pure this compound.

Reactivity and Mechanistic Insights

The primary mode of reactivity for this compound is nucleophilic substitution, where the chloride ion is displaced by a nucleophile. Due to the primary nature of the benzylic carbon, this reaction predominantly proceeds through an S(_N)2 mechanism .

The S(_N)2 Reaction Pathway

The S(N)2 reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group (chloride).[2]

SN2_Mechanism Reactants Nu:⁻ + TransitionState TransitionState Reactants->TransitionState Backside Attack Substrate Substrate Products Products TransitionState->Products Inversion of Configuration

The rate of the S(_N)2 reaction is influenced by several factors, including the strength of the nucleophile, the nature of the solvent, and steric hindrance around the reaction center. The presence of the two ortho-methyl groups in this compound introduces significant steric hindrance, which can slow down the rate of S(_N)2 reactions compared to unsubstituted benzyl chloride.[3][4] However, the benzylic position is inherently activated towards nucleophilic substitution due to the stabilization of the transition state by the adjacent aromatic ring.

Applications in Drug Development and Organic Synthesis

The 2,4,6-trimethylbenzyl moiety is a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its unique steric and electronic properties can be leveraged to achieve specific synthetic outcomes.

Intermediate in Pharmaceutical Synthesis

While direct incorporation of the this compound into a final drug product is less common, the 2,4,6-trimethylphenyl (mesityl) group is found in several pharmacologically active compounds. For instance, the synthesis of certain N-heterocyclic carbene (NHC) precursors, which are important ligands in catalysis for drug synthesis, utilizes mesityl-containing starting materials.[5] The synthesis of some phthalazine derivatives, a class of compounds with a wide range of biological activities including antimicrobial and anticancer properties, has been shown to incorporate the 2,4,6-trimethylphenyl group.

Use as a Protecting Group

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. This is achieved through the use of protecting groups. The 2,4,6-trimethylbenzyl group can be used as a protecting group for alcohols and amines.

The introduction of the 2,4,6-trimethylbenzyl protecting group is typically achieved by reacting the alcohol or amine with this compound in the presence of a base.

Advantages of the 2,4,6-Trimethylbenzyl Protecting Group:

  • Steric Bulk: The significant steric hindrance provided by the three methyl groups can offer enhanced stability to the protected functional group under a variety of reaction conditions.

  • Orthogonal Deprotection: The cleavage of benzyl-type protecting groups is often achieved through hydrogenolysis (catalytic hydrogenation), which is a mild and selective method that does not affect many other functional groups. This allows for an orthogonal deprotection strategy in the presence of other protecting groups that are sensitive to acidic or basic conditions.

Cleavage of the 2,4,6-Trimethylbenzyl Protecting Group:

The removal of the 2,4,6-trimethylbenzyl group is typically accomplished by catalytic hydrogenolysis.

Deprotection Protected_Alcohol R-O-CH2-Mesityl Deprotected_Alcohol R-OH Protected_Alcohol->Deprotected_Alcohol Hydrogenolysis Reagents H2, Pd/C Byproduct Toluene

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, flush immediately with copious amounts of water and seek medical attention. Do not breathe dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong oxidizing agents. Keep containers tightly closed to prevent exposure to moisture.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its unique combination of reactivity and steric properties makes it a useful tool for the construction of complex molecules, particularly in the fields of medicinal chemistry and drug development. A thorough understanding of its chemical identity, synthesis, reactivity, and safe handling practices is essential for its effective and responsible use in the laboratory.

References

  • Master Organic Chemistry. The SN2 Reaction Mechanism. Published July 4, 2012.
  • Chemistry LibreTexts. 11.2: The SN2 Reaction. Updated March 17, 2024.
  • Wikipedia. SN2 reaction.
  • BYJU'S. SN2 Reaction Mechanism.
  • Google Patents. Chloromethylation process. US3723548A.
  • Chemistry LibreTexts. 4.5: Factors affecting the SN2 Reaction. Updated May 24, 2021.
  • Chemistry LibreTexts. 10.4: Effect of sterics on Sn2 reactions. Updated June 5, 2019.
  • Organic Chemistry Portal. Protecting Groups.
  • Wikipedia. Protecting group.
  • University of Windsor. Alcohol Protecting Groups.
  • ResearchGate. An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. Published August 6, 2025.
  • ResearchGate. Chloromethylation of Aromatic Compounds.
  • PubChem. This compound.

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Steric hindrance effects in 2,4,6-Trimethylbenzyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

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An In-depth Technical Guide to the Steric Hindrance Effects in 2,4,6-Trimethylbenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a sterically hindered aromatic compound, serves as a compelling case study for understanding the profound influence of steric effects on chemical reactivity and reaction mechanisms. The presence of three methyl groups in ortho and para positions to the chloromethyl group creates a unique steric and electronic environment that significantly alters its behavior in nucleophilic substitution reactions. This guide provides a comprehensive technical analysis of these effects, offering insights into reaction kinetics, mechanistic pathways, and synthetic applications relevant to researchers and professionals in the chemical and pharmaceutical sciences.

Introduction: The Principle of Steric Hindrance

Steric hindrance is a fundamental concept in chemistry that describes the influence of the spatial arrangement of atoms on the reactivity of a molecule.[1] It arises from the repulsive forces between electron clouds of non-bonded atoms that are in close proximity.[1] This phenomenon can dictate the feasibility of a chemical reaction, influence its rate, and determine the stereochemical outcome. In essence, bulky atomic groups can physically obstruct the approach of a reactant to a reaction center, thereby slowing down or even preventing a reaction from occurring.[1][2]

The Molecular Architecture of this compound

This compound, also known as (chloromethyl)mesitylene, possesses a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions, and a chloromethyl group at the 1 position.[3] The two ortho-methyl groups play a crucial role in creating a sterically congested environment around the benzylic carbon. This steric crowding forces the chloromethyl group to adopt an orientation where the C-Cl bond is nearly perpendicular to the plane of the benzene ring.[4]

Caption: Molecular structure of this compound.

Influence on Nucleophilic Substitution Reactions

The steric hindrance in this compound dramatically influences its behavior in nucleophilic substitution reactions, causing a shift from the S(_N)2 mechanism, typical for primary benzylic halides, to the S(_N)1 mechanism.[5][6][7]

Suppression of the S(_N)2 Pathway

The S(_N)2 reaction involves a backside attack by a nucleophile on the carbon atom bearing the leaving group. In this compound, the bulky ortho-methyl groups effectively shield the benzylic carbon, making this backside approach exceedingly difficult.[2][5] This steric hindrance significantly raises the activation energy for the S(_N)2 pathway, rendering it kinetically unfavorable.[2]

G cluster_0 Reactant This compound SN2_Product Sₙ2 Product Reactant->SN2_Product Highly Disfavored Nucleophile Nu⁻ Nucleophile->Reactant Backside Attack Blocked Steric Hindrance (Ortho-methyl groups)

Caption: Steric hindrance blocking the S(_N)2 pathway.

Promotion of the S(_N)1 Pathway

Conversely, the structural features of this compound promote the S(_N)1 reaction mechanism. This pathway proceeds through a two-step process involving the formation of a carbocation intermediate.

  • Carbocation Formation: The rate-determining step is the unimolecular dissociation of the chloride ion to form a planar benzylic carbocation.

  • Nucleophilic Attack: The nucleophile then attacks the carbocation to form the final product.

The steric hindrance in the starting material is relieved upon ionization, leading to a more stable, planar carbocation. This phenomenon is known as steric acceleration .[8] Furthermore, the benzylic carbocation is stabilized by both the inductive effect of the three electron-donating methyl groups and by resonance with the aromatic ring.[7][9]

G Reactant This compound Carbocation 2,4,6-Trimethylbenzyl Carbocation (planar) Reactant->Carbocation Slow (Rate-determining) Leaving_Group Cl⁻ Product Sₙ1 Product Carbocation->Product Fast Nucleophile Nu⁻

Caption: The favored S(_N)1 pathway for this compound.

Quantitative Analysis: Solvolysis Data

Solvolysis reactions, where the solvent acts as the nucleophile, provide quantitative evidence for the steric effects in this compound. The rate of solvolysis is a measure of the compound's reactivity in an S(_N)1 reaction.

Table 1: Relative Rates of Solvolysis of Benzyl Chlorides in 80% Aqueous Ethanol

CompoundRelative Rate
Benzyl chloride1
4-Methylbenzyl chloride3.5
2,4-Dimethylbenzyl chloride25
This compound >3000

Data adapted from literature sources on benzylic halide solvolysis.[9][10]

The dramatic increase in the relative rate of solvolysis for this compound clearly demonstrates the pronounced steric acceleration and carbocation stabilization conferred by the three methyl groups.

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the chloromethylation of mesitylene.

Protocol: Chloromethylation of Mesitylene

  • Materials : Mesitylene (1,3,5-trimethylbenzene), paraformaldehyde, concentrated hydrochloric acid, anhydrous calcium chloride.

  • Procedure :

    • In a fume hood, combine mesitylene and paraformaldehyde in a round-bottom flask equipped with a reflux condenser and a gas inlet tube.

    • Cool the mixture in an ice bath and slowly bubble hydrogen chloride gas through the stirred solution.

    • After saturation with HCl, warm the reaction mixture to room temperature and then heat to 60-70 °C for several hours until the reaction is complete (monitored by TLC).

    • Cool the mixture, add water, and separate the organic layer.

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent.[11]

Causality and Trustworthiness : This protocol relies on the established reactivity of aromatic compounds in chloromethylation reactions. The use of a fume hood and careful handling of HCl gas are critical for safety. The aqueous workup is designed to remove unreacted starting materials and acidic byproducts, ensuring the purity of the final product.

Demonstration of S(_N)1 Reactivity: Ethanolysis

The reaction of this compound with ethanol serves as a clear demonstration of its S(_N)1 reactivity.

Protocol: Ethanolysis of this compound

  • Materials : this compound, absolute ethanol, silver nitrate solution.

  • Procedure :

    • Dissolve a small amount of this compound in absolute ethanol at room temperature.

    • To a separate test tube containing a silver nitrate solution in ethanol, add a few drops of the reaction mixture.

    • The immediate formation of a white precipitate (AgCl) indicates the presence of chloride ions, which are formed upon the S(_N)1 ionization of the starting material.

    • The main product of the reaction is 2,4,6-trimethylbenzyl ethyl ether.

Self-Validating System : The silver nitrate test provides a real-time, qualitative confirmation of the S(_N)1 mechanism. The rate of precipitate formation can be used to qualitatively compare the reactivity of different benzylic halides.

Applications in Organic Synthesis and Drug Development

The unique properties of the 2,4,6-trimethylbenzyl group have led to its use in various areas of chemical science:

  • Protecting Groups : The steric bulk of the 2,4,6-trimethylbenzyl group makes it a useful protecting group for alcohols and carboxylic acids in peptide synthesis.[12][13] It is stable to a range of reaction conditions but can be removed under specific acidic conditions.[12][13]

  • Controlling Reactivity and Selectivity : In drug design, the introduction of sterically hindering groups can be a strategy to enhance the metabolic stability of a drug by blocking sites susceptible to enzymatic degradation.

  • Mechanistic Studies : this compound and its derivatives are often used as model compounds to study the mechanisms of nucleophilic substitution reactions and the influence of steric and electronic effects.

Conclusion

The study of this compound provides a clear and compelling illustration of the power of steric hindrance to control chemical reactivity. Its pronounced preference for the S(_N)1 pathway, in stark contrast to less substituted benzylic halides, underscores the importance of considering three-dimensional molecular structure when predicting reaction outcomes. For researchers and professionals in drug development and organic synthesis, a thorough understanding of these principles is essential for the rational design and synthesis of new molecules with desired properties.

References

  • MDPI. (n.d.). This compound (α2-Chloroisodurene).
  • PrepChem.com. (n.d.). Synthesis of A. 2,4,6-Trimethylbenzoyl Chloride.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. Evidence for Steric Acceleration in 2,4,6-Tri-t-butylbenzyl Chloride.
  • Wikipedia. (n.d.). Steric effects.

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The Mesityl Group in Benzyl Chlorides: An In-Depth Technical Guide to its Electronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of structure-activity relationships is paramount. The substituent effects on a molecule's reactivity and biological interactions can be profound. This technical guide provides a comprehensive exploration of the electronic properties of the mesityl group (2,4,6-trimethylphenyl) when incorporated into a benzyl chloride framework. The mesityl group presents a unique interplay of steric hindrance and electronic effects that significantly influence the reactivity of the benzylic carbon. This guide will delve into the theoretical underpinnings of these effects, supported by experimental data from solvolysis kinetics, spectroscopic analysis, and computational studies. Detailed protocols for the synthesis of a model compound, 2,4,6-trimethylbenzyl chloride, and the kinetic analysis of its solvolysis are provided to offer practical insights for laboratory application.

Introduction: The Dichotomy of the Mesityl Group

The mesityl group, a symmetrically substituted trimethylbenzene moiety, is more than just a bulky aromatic substituent.[1] Its three methyl groups, positioned at the 2, 4, and 6 positions, create a unique electronic and steric environment. In the context of benzyl chlorides, the mesityl group's influence on the benzylic carbon's reactivity is a subject of significant interest.

The methyl groups are electron-donating through induction and hyperconjugation, enriching the electron density of the aromatic ring.[2][3] This electronic enrichment would be expected to stabilize a developing positive charge on the benzylic carbon during a nucleophilic substitution reaction, thereby accelerating S(_N)1-type reactions. However, the two ortho-methyl groups impose considerable steric hindrance around the benzylic center. This steric bulk can hinder the approach of a nucleophile in an S(_N)2 reaction and also influence the solvation of the transition state in an S(_N)1 reaction.[4][5] This guide will dissect these competing effects to provide a clear understanding of the net electronic influence of the mesityl group in this chemical context.

Electronic Effects: A Deeper Dive

The electronic influence of a substituent on a benzene ring is often quantified by the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[6][7] The equation is given by:

log(k/k(_0)) = σρ

where k is the rate constant for the substituted reactant, k(_0) is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the reaction type and conditions.[6]

While a specific Hammett constant (σ) for the entire mesityl group is not commonly tabulated, the individual contributions of the three methyl groups can be considered. Methyl groups are electron-donating and have negative σ values.[8] The cumulative effect of three methyl groups would be a significant increase in the electron density of the benzene ring, leading to a more negative overall σ value. This enhanced electron-donating character is a key determinant of the mesityl group's electronic effect.

The following diagram illustrates the inductive and hyperconjugative electron-donating effects of the methyl groups in a mesityl-substituted benzyl chloride.

G Inductive electron donation from methyl groups. cluster_ring C1 C C2 C C1->C2 CH2Cl CH₂Cl C1->CH2Cl C3 C C2->C3 CH3_ortho1 CH₃ C2->CH3_ortho1 C4 C C3->C4 C5 C C4->C5 CH3_para CH₃ C4->CH3_para C6 C C5->C6 C6->C1 CH3_ortho2 CH₃ C6->CH3_ortho2 CH3_ortho1->C2 CH3_para->C4 CH3_ortho2->C6

Caption: Inductive electron donation from methyl groups.

Steric Effects and Their Impact on Reactivity

The steric hindrance imparted by the two ortho-methyl groups of the mesityl substituent is a critical factor governing the reactivity of mesityl benzyl chloride. This steric crowding can:

  • Inhibit S(_N)2 reactions: The bulky ortho-methyl groups physically block the backside attack of a nucleophile on the benzylic carbon, making the S(_N)2 pathway highly unfavorable.

  • Promote S(_N)1 reactions (Steric Acceleration): The steric strain in the ground state of the molecule, caused by the interaction between the ortho-methyl groups and the -CH(_2)Cl group, can be relieved upon ionization to a planar carbocation. This phenomenon, known as steric acceleration, can lead to an unexpectedly high rate of solvolysis.[4]

  • Influence Solvation: The steric bulk can also hinder the solvation of the transition state, which can affect the entropy of activation (ΔS*).[4]

The interplay between these steric and electronic effects is crucial in determining the overall reaction mechanism and rate.

The following diagram illustrates the concept of steric hindrance around the benzylic carbon.

G cluster_molecule Mesityl Benzyl Chloride cluster_legend Legend C_ring1 C_ring2 C_ring1->C_ring2 C_benzylic CH₂Cl C_ring1->C_benzylic C_ring3 C_ring2->C_ring3 Me1 CH₃ C_ring2->Me1 C_ring4 C_ring3->C_ring4 C_ring5 C_ring4->C_ring5 Me2 CH₃ C_ring4->Me2 C_ring6 C_ring5->C_ring6 C_ring6->C_ring1 Me3 CH₃ C_ring6->Me3 Nu Nucleophile path1 Nu->path1 path2 Nu->path2 l1 Steric hindrance from ortho-methyl groups

Caption: Steric hindrance to nucleophilic attack.

Experimental Validation: Solvolysis Kinetics

The solvolysis of benzyl chlorides is a classic method for probing substituent effects on reaction rates. The rate of solvolysis of this compound provides direct evidence for the electronic and steric effects of the mesityl group. Studies have shown that this compound undergoes solvolysis at a significantly faster rate than benzyl chloride itself, indicating a dominant S(_N)1-type mechanism.[4]

The enhanced reactivity is attributed to the powerful electron-donating nature of the three methyl groups, which stabilizes the incipient benzylic carbocation. Furthermore, the concept of steric acceleration, where the relief of ground-state steric strain upon ionization contributes to a faster reaction rate, is also a significant factor.[4]

CompoundSolventRelative Rate (k/k(_{benzyl chloride}))Reference
Benzyl Chloride80% Ethanol/Water1[4]
p-Methylbenzyl Chloride80% Ethanol/Water~30[9]
This compound80% Ethanol/Water~1000[4]

Note: The relative rates are approximate and intended for comparative purposes.

The kinetic isotope effect (k(_H)/k(_D)) for the solvolysis of α-deuterated benzyl chlorides can provide further mechanistic insights. A k(_H)/k(_D) value significantly greater than 1 is indicative of a more S(_N)1-like transition state. For this compound, the k(_H)/k(_D) has been reported to be around 1.09 in 80% ethanol-water, suggesting considerable nucleophilic participation by the solvent in the transition state.[5][9] However, in a less nucleophilic solvent like 80% trifluoroethanol-water, the k(_H)/k(_D) increases to 1.16, indicating a more limiting S(_N)1 mechanism.[5][9]

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H and 

C NMR spectra of this compound provide valuable structural information. The chemical shifts of the protons and carbons are influenced by the electronic environment created by the mesityl group.
NucleusChemical Shift (δ, ppm)MultiplicityAssignment

H
~6.8sAromatic protons

H
~4.5sBenzylic (-CH(_2)Cl) protons

H
~2.3sMethyl (-CH(_3)) protons

C
~138sQuaternary aromatic carbons (C-CH(_3))

C
~132sQuaternary aromatic carbon (C-CH(_2)Cl)

C
~129sAromatic CH

C
~46sBenzylic carbon (-CH(_2)Cl)

C
~21sMethyl carbons (-CH(_3))

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.[10][11]

X-ray Crystallography

Single-crystal X-ray diffraction studies of this compound have revealed that the C-Cl bond is oriented nearly perpendicular to the plane of the benzene ring.[11] This conformation is a direct consequence of the steric hindrance from the two ortho-methyl groups. This structural feature is significant as it influences the molecule's reactivity and intermolecular interactions in the solid state.

Experimental Protocols

Synthesis of this compound

This protocol is based on the chloromethylation of mesitylene.

Materials:

  • Mesitylene

  • Paraformaldehyde

  • Anhydrous Zinc Chloride

  • Concentrated Hydrochloric Acid

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, combine mesitylene and paraformaldehyde.

  • Add anhydrous zinc chloride as a catalyst.

  • Cool the mixture in an ice bath and slowly bubble hydrogen chloride gas through the stirred mixture.

  • After the addition of HCl, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a separatory funnel containing ice-water and diethyl ether.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent to yield this compound.

Kinetic Study of the Solvolysis of this compound

This protocol describes a conductometric method for determining the rate of solvolysis.

Materials:

  • This compound

  • 80% Ethanol/Water (v/v)

  • Conductivity meter and probe

  • Constant temperature bath

Procedure:

  • Prepare a stock solution of this compound in anhydrous ethanol.

  • Place a known volume of 80% ethanol/water in a reaction vessel equipped with a conductivity probe and equilibrate it to the desired temperature in a constant temperature bath.

  • Initiate the reaction by injecting a small aliquot of the this compound stock solution into the reaction vessel with vigorous stirring.

  • Record the conductivity of the solution as a function of time. The solvolysis reaction produces HCl, which increases the conductivity of the solution.

  • The first-order rate constant (k) can be determined by plotting ln(C(∞) - C(_t)) versus time, where C(_t) is the conductivity at time t and C(∞) is the conductivity at infinite time (after the reaction is complete). The slope of this plot will be -k.

The following diagram outlines the workflow for the synthesis and kinetic analysis.

G cluster_synthesis Synthesis of this compound cluster_kinetics Solvolysis Kinetics s1 Reactants: Mesitylene, Paraformaldehyde, ZnCl₂, HCl s2 Chloromethylation Reaction s1->s2 s3 Workup: Extraction & Washing s2->s3 s4 Purification: Distillation/Recrystallization s3->s4 k2 Initiate Reaction at Constant Temperature s4->k2 Product for Kinetic Study k1 Prepare Solvolysis Medium (e.g., 80% EtOH/H₂O) k1->k2 k3 Monitor Conductivity vs. Time k2->k3 k4 Data Analysis: Plot ln(C∞ - Ct) vs. time k3->k4 k5 Determine Rate Constant (k) k4->k5

Caption: Workflow for Synthesis and Kinetic Analysis.

Implications for Drug Development and Medicinal Chemistry

The unique electronic and steric properties of the mesityl group make it a valuable substituent in drug design. The introduction of a mesityl group can:

  • Modulate Reactivity: As demonstrated, the mesityl group can significantly alter the reactivity of an adjacent functional group, which can be exploited in the synthesis of complex molecules.

  • Enhance Metabolic Stability: The steric bulk of the mesityl group can shield a nearby functional group from metabolic enzymes, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

  • Influence Binding Affinity and Selectivity: The rigid and bulky nature of the mesityl group can enforce a specific conformation on a molecule, which can lead to enhanced binding affinity and selectivity for a biological target.

Conclusion

The mesityl group in benzyl chlorides presents a fascinating case study in the interplay of electronic and steric effects. Its three electron-donating methyl groups significantly increase the electron density of the aromatic ring, thereby stabilizing a benzylic carbocation and promoting an S(_N)1-type solvolysis pathway. Concurrently, the steric hindrance from the ortho-methyl groups disfavors S(_N)2 reactions and contributes to steric acceleration in S(_N)1 processes. A thorough understanding of these properties, validated through kinetic, spectroscopic, and structural studies, is essential for chemists aiming to rationally design molecules with tailored reactivity and biological activity. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Chemical Synthesis Pathway of 2,4,6-Trimethylbenzoyl Chloride.
  • Lounsbury, J. M., & Toone, E. J. (1972). Sterically Hindered Aromatic Compounds. V. Solvolysis of p-Methyl-, 2,4,6-Trimethyl-, and 2,4,6-Tri-t-butylbenzyl Chloride. Effect of Solvent and a-Deuterium Substitution. Canadian Journal of Chemistry, 50(15), 2318-2325.
  • ResearchGate. (n.d.). First order rate constants of solvolysis of trialkylbenzyl chlorides in ethanol--water (80%).
  • PrepChem.com. (n.d.). Synthesis of A. 2,4,6-Trimethylbenzoyl Chloride.
  • Patsnap. (n.d.). Preparation method for 2-4-6-trimethylbenzoyl chloride.
  • Toone, E. J., & Lounsbury, J. M. (1972). Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. E. Canadian Journal of Chemistry, 50(15), 2310-2317.
  • ResearchGate. (n.d.). Product analysis of solvolysis of 2,4,6-trimethyl-and 2,4,6-tri-r-butylbenzyl chloride.
  • Canadian Science Publishing. (n.d.). Sterically Hindered Aromatic Compounds. V. Solvolysis of p-Methyl-, 2,4,6-Trimethyl-, and 2,4,6-Tri-t-butylbenzyl Chloride. Effect of Solvent and α-Deuterium Substitution.
  • SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.
  • ResearchGate. (n.d.). Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. (Properties of the sulphonyl group XXIII).
  • Wikipedia. (n.d.). Mesitylene.
  • Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions.
  • Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring.
  • Chemistry LibreTexts. (2023, January 22). Inductive Effects of Alkyl Groups.
  • Wagner, P. J., & Scheve, B. J. (1981). Electronic Effects of Ring Substituents on Triplet Benzylic Biradicals. Journal of the American Chemical Society, 103(16), 4858–4860.
  • Science.gov. (n.d.). hammett substituent constants: Topics.
  • PubChem. (n.d.). 2,4,6-Trimethylbenzoyl chloride.
  • Royal Society of Chemistry. (2023, January 30). Green Chemistry.
  • Khan Academy India - English. (2022, August 18). Effect of an electron withdrawing group in a benzyl cation [Video]. YouTube.
  • MDPI. (n.d.). This compound (α 2 -Chloroisodurene).
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Navigating the Steric Maze: A Technical Guide to the Reactivity of Hindered Benzylic Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Topic: Fundamental Reactivity of Benzylic Chlorides with Bulky Substituents

Abstract

Benzylic chlorides are privileged synthons in organic chemistry, prized for their versatile reactivity in the construction of complex molecular architectures. However, the introduction of bulky substituents, either on the aromatic ring or at the α-carbon, presents a fascinating and often counterintuitive set of challenges and opportunities. This guide delves into the fundamental principles governing the reactivity of sterically hindered benzylic chlorides. We will move beyond simple predictions to explore the nuanced interplay of steric hindrance, steric acceleration, and electronic effects that dictate the mechanistic pathway—primarily the dichotomy between S_N1 and S_N2 reactions. This document provides field-proven insights, quantitative data, and validated experimental protocols to empower researchers in predicting and controlling outcomes in their synthetic endeavors.

The Mechanistic Crossroads: S_N1 vs. S_N2 in Hindered Systems

The reactivity of a benzylic chloride is fundamentally a choice between two nucleophilic substitution pathways: the unimolecular (S_N1) and the bimolecular (S_N2). The presence of bulky groups dramatically influences this choice. Benzylic systems are unique because the adjacent aromatic ring can stabilize both the carbocation intermediate of an S_N1 reaction and the transition state of an S_N2 reaction.[1][2][3]

The S_N1 Pathway: A Cation-Driven Mechanism

The S_N1 mechanism proceeds through a two-step process involving the formation of a resonance-stabilized benzylic carbocation. This pathway is inherently favored by structural features that stabilize this intermediate.

  • Carbocation Formation: The rate-determining step is the cleavage of the C-Cl bond to form a planar carbocation.

  • Resonance Stabilization: The positive charge is delocalized across the adjacent π-system of the aromatic ring, making the benzylic carbocation significantly more stable than a typical alkyl carbocation.[1][4]

  • Influence of Bulky Groups: Bulky alkyl groups, such as tert-butyl, are electron-donating through an inductive effect, further stabilizing the positive charge of the carbocation. This electronic stabilization makes the S_N1 pathway more accessible for substituted benzylic chlorides.

SN1_Mechanism sub Bulky Benzylic Chloride ts1 Transition State (C-Cl Cleavage) sub->ts1 Slow, RDS carbocation Resonance-Stabilized Benzylic Carbocation ts1->carbocation ts2 Transition State (Nucleophilic Attack) carbocation->ts2 Fast, +Nu: product Substitution Product ts2->product

Caption: The S_N1 pathway for a hindered benzylic chloride.

The S_N2 Pathway: The Challenge of Steric Hindrance

The S_N2 mechanism is a concerted, single-step reaction where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group.

  • Backside Attack: The nucleophile must approach the carbon atom at an angle of 180° to the C-Cl bond.

  • Steric Impediment: Bulky substituents create a physical barrier that severely impedes this required backside attack.[5] The larger the substituents, the higher the activation energy for the S_N2 transition state, and the slower the reaction rate.[5] For benzylic chlorides with significant steric bulk, the S_N2 pathway is often dramatically disfavored or completely inhibited.

SN2_Mechanism sub Bulky Benzylic Chloride + Nu: ts Hindered Pentacoordinate Transition State sub->ts High Energy due to Steric Clashes product Inverted Product ts->product

Caption: Steric hindrance in the S_N2 transition state.

Deconstructing Reactivity: Key Influential Factors

Predicting the dominant pathway requires a multi-faceted analysis of the substrate, solvent, and nucleophile.

Decision_Workflow start Benzylic Chloride Reactivity substrate Substrate Structure (Sterics & Electronics) start->substrate solvent Solvent (Polar Protic vs. Aprotic) start->solvent nucleophile Nucleophile (Strong vs. Weak) start->nucleophile sn1 S_N1 Favored substrate->sn1 Bulky Groups Electron-Donating Groups sn2 S_N2 Favored substrate->sn2 Unhindered Electron-Withdrawing Groups solvent->sn1 Protic (e.g., H₂O, EtOH) stabilizes carbocation solvent->sn2 Aprotic (e.g., Acetone, DMF) enhances nucleophile nucleophile->sn1 Weak (e.g., H₂O, ROH) nucleophile->sn2 Strong (e.g., CN⁻, I⁻)

Caption: Decision workflow for predicting substitution pathways.

Steric Effects: Hindrance vs. Acceleration

While steric hindrance is the primary factor disfavoring S_N2 reactions, a fascinating phenomenon known as steric acceleration can occur in S_N1 reactions. When severe steric strain exists in the tetrahedral ground state of a highly substituted benzylic chloride, this strain is relieved upon ionization to the planar carbocation. This release of ground-state strain lowers the overall activation energy for the S_N1 process, leading to an unexpectedly high reaction rate.

A classic example is the solvolysis of 2,4,6-tri-t-butylbenzyl chloride, which shows a surprisingly high reactivity despite the immense bulk of the ortho substituents.[6] This is a clear indication of steric acceleration driving an S_N1 mechanism.

Electronic Effects and Quantitative Analysis

The electronic nature of substituents on the aromatic ring profoundly impacts reaction rates. This can be quantitatively assessed using the Hammett relationship.

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl groups stabilize the developing positive charge in the S_N1 transition state, accelerating the reaction.

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) destabilize the carbocation, retarding the S_N1 reaction rate.[7]

For S_N1 solvolysis reactions, a plot of log(k/k₀) versus the substituent constant σ⁺ yields a large, negative ρ (rho) value, indicating a high sensitivity to substituent electronic effects and the buildup of positive charge in the transition state.

The Critical Role of Solvent and Nucleophile
  • Solvent: Polar protic solvents (e.g., water, ethanol, formic acid) excel at solvating both the departing leaving group and the carbocation intermediate, strongly favoring the S_N1 pathway.[2][4] Polar aprotic solvents (e.g., acetone, DMF) do not stabilize carbocations as effectively but can enhance the reactivity of nucleophiles, giving an advantage to the S_N2 pathway.[2]

  • Nucleophile: Strong, anionic nucleophiles (e.g., CN⁻, N₃⁻) favor the S_N2 mechanism, as the reaction rate is dependent on the nucleophile's concentration and strength.[8] Weak, neutral nucleophiles (e.g., H₂O, ROH) are unable to effectively displace the chloride in a concerted step and will typically react only after the carbocation has formed, thus favoring the S_N1 pathway.[4]

Quantitative Data: Solvolysis of Substituted Benzyl Chlorides

The following table summarizes rate constant data from the literature for the solvolysis of various benzyl chlorides. The data clearly illustrates the principles of steric and electronic effects on the S_N1 mechanism.

CompoundSolvent SystemRelative Rate (k_rel)Dominant MechanismKey ObservationReference
Benzyl Chloride80% Ethanol/H₂O1.0Mixed S_N1/S_N2Baseline for comparison.[6]
p-Methylbenzyl Chloride80% Ethanol/H₂O~15S_N1EDG stabilizes carbocation.[6]
p-Nitrobenzyl ChlorideAqueous/BinaryVery SlowS_N2EWG destabilizes carbocation.[9]
2,4,6-Trimethylbenzyl Chloride80% Ethanol/H₂O~2,500S_N1Combination of electronic (EDG) and moderate steric effects.[6]
2,4,6-Tri-t-butylbenzyl Chloride80% Ethanol/H₂O~13,000S_N1Massive rate increase indicates significant steric acceleration.[6]

Note: Relative rates are approximate and intended for illustrative comparison.

Experimental Protocol: A Self-Validating System

This section provides a validated protocol for determining the first-order rate constant of solvolysis for a sterically hindered benzylic chloride, a key experiment for mechanistic investigation.

Case Study: Conductometric Measurement of 2,4,6-Tri-t-butylbenzyl Chloride Solvolysis

Objective: To measure the rate of the S_N1 solvolysis reaction by monitoring the increase in conductivity as the chloride ion (Cl⁻) is produced. This method is self-validating as the production of ionic species is directly proportional to the reaction progress.

Materials:

  • 2,4,6-Tri-t-butylbenzyl chloride

  • Absolute Ethanol (ACS Grade)

  • Deionized Water

  • Conductivity Meter with a temperature-controlled cell

  • Constant temperature water bath

  • Volumetric flasks and pipettes

Methodology:

  • Solvent Preparation: Prepare a precise 80:20 (v/v) ethanol-water solvent mixture by combining 800 mL of absolute ethanol with 200 mL of deionized water in a 1 L volumetric flask. Allow the solution to equilibrate to room temperature and adjust the final volume.

  • Temperature Equilibration: Set the constant temperature water bath to the desired reaction temperature (e.g., 25.0 ± 0.1 °C). Place the conductivity cell and a sealed flask of the 80% ethanol solvent into the bath and allow them to equilibrate for at least 30 minutes.

  • Substrate Preparation: Prepare a stock solution of the benzylic chloride in a small amount of a non-reactive, dry solvent like acetone or use the pure solid if a rapid-dissolving sample can be prepared. The final concentration in the reaction cell should be low (e.g., 10⁻³ to 10⁻⁴ M) to ensure complete dissolution and to remain within the linear range of the conductivity meter.

  • Initiating the Run: Pipette a precise volume of the equilibrated 80% ethanol solvent into the conductivity cell. Once the baseline conductivity reading is stable, inject a small, precise amount of the benzylic chloride stock solution (or add the solid) with rapid mixing to initiate the reaction.

  • Data Acquisition: Immediately begin recording the conductivity of the solution as a function of time. Readings should be taken at regular intervals until the conductivity reaches a stable plateau, indicating the reaction is complete (typically > 10 half-lives).

  • Data Analysis: The first-order rate constant (k) is determined by plotting ln(C_∞ - C_t) versus time (t), where C_∞ is the final conductivity and C_t is the conductivity at time t. The slope of the resulting straight line is equal to -k.

Experimental_Workflow prep 1. Prepare 80% EtOH/H₂O Solvent System equil 2. Equilibrate Solvent & Conductivity Cell at 25°C prep->equil init 3. Add Substrate to Cell & Start Timer equil->init acq 4. Record Conductivity vs. Time init->acq analysis 5. Plot ln(C_inf - C_t) vs. t Calculate Slope = -k acq->analysis

Caption: Workflow for conductometric rate measurement.

Modern Perspectives: Radical Pathways

While the S_N1/S_N2 paradigm covers the vast majority of thermal reactions, it is crucial for drug development professionals to be aware of alternative pathways. Modern synthetic methods, particularly those involving photoredox or metallaphotoredox catalysis, can activate even highly hindered benzylic chlorides to undergo reactions via a radical mechanism.[10][11] These methods often operate under exceptionally mild conditions and can achieve transformations that are impossible through traditional nucleophilic substitution, such as C-C bond-forming radical-radical coupling reactions.[10] Cooperative catalysis systems, using a combination of a photocatalyst and a zirconocene co-catalyst, for example, have been shown to promote C-Cl bond cleavage and enable the homocoupling of a wide range of benzylic chlorides.[11]

Conclusion

The reactivity of benzylic chlorides with bulky substituents is a delicate balance between competing steric and electronic forces. While severe steric hindrance effectively shuts down the S_N2 pathway, it can paradoxically accelerate the S_N1 pathway through the relief of ground-state strain. A thorough understanding of the substrate's structure, coupled with the judicious choice of solvent and nucleophile, allows the synthetic chemist to control this mechanistic balance. For researchers in drug development, mastering these principles is essential for designing efficient and predictable synthetic routes to complex, sterically demanding target molecules.

References

  • Title: Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water.
  • Title: Do Benzyl Halides undergo SN1 or SN2 with Ammonia? Source: Chemistry Stack Exchange URL:[Link]
  • Title: Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution Source: MDPI URL:[Link]
  • Title: Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? Source: Quora URL:[Link]
  • Title: Catalytic Reductive Homocoupling of Benzyl Chlorides Enabled by Zirconocene and Photoredox Catalysis Source: PubMed Central (PMC) URL:[Link]
  • Title: Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism? Source: Quora URL:[Link]
  • Title: Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media Source: PubMed Central (PMC) URL:[Link]
  • Title: Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes Source: ResearchG
  • Title: Reactivity in Friedel-Crafts Aromatic Benzylation: The Role of the Electrophilic Reactant Source: Preprints.org URL:[Link]
  • Title: Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes Source: PubMed Central (PMC) URL:[Link]
  • Title: Catalytic Reductive Homocoupling of Benzyl Chlorides Enabled by Zirconocene and Photoredox C
  • Title: Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes Source: ACS Public
  • Title: How does chlorine atom of chlorobenzene and benzyl chloride differ in reactivity? Source: Quora URL:[Link]
  • Title: Comparing The SN1 vs Sn2 Reactions Source: Master Organic Chemistry URL:[Link]
  • Title: Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media Source: ResearchG
  • Title: 7.12: Comparison of SN1 and SN2 Reactions Source: Chemistry LibreTexts URL:[Link]
  • Title: Studies on the Processes of Electron Capture and Clustering of Benzyl Chloride by Ion Mobility Spectrometry Source: PubMed Central (PMC) URL:[Link]
  • Title: The Chemical Journey of 4-tert-Butylbenzyl Chloride: From Synthesis to Application Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
  • Title: Benzyl chloride synthesis by chlorination or substitution Source: Organic Chemistry Portal URL:[Link]
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Methodological & Application

Introduction: The Strategic Utility of a Sterically Influenced Electrophile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2,4,6-Trimethylbenzyl Chloride in Friedel-Crafts Alkylation

The Friedel-Crafts reaction, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, provides a powerful method for forging carbon-carbon bonds on aromatic rings.[1][2] This electrophilic aromatic substitution (EAS) is broadly categorized into alkylation and acylation, enabling the introduction of diverse functional groups onto arenes.[1] While classic alkylations using simple alkyl halides are often plagued by issues of carbocation rearrangement and polyalkylation, the use of specific, structurally-defined alkylating agents can offer enhanced control and predictability.[3][4][5]

This compound (also known as α2-chloroisodurene) emerges as a valuable electrophile in this context.[6][7] Its benzylic nature ensures the formation of a relatively stable carbocation upon activation with a Lewis acid, mitigating the risk of skeletal rearrangements that complicate reactions with primary alkyl halides.[1][8] Furthermore, the presence of two ortho-methyl groups introduces significant steric hindrance, which can influence the regioselectivity of the alkylation and, in some cases, temper the reactivity to prevent unwanted side reactions. This guide provides a detailed exploration of the mechanistic principles, reaction parameters, and practical protocols for leveraging this compound in Friedel-Crafts alkylation for research and development.

Core Principles: Mechanism and Reaction Dynamics

The Friedel-Crafts alkylation with this compound proceeds via a well-established multi-step mechanism, characteristic of electrophilic aromatic substitution.[9][10] The entire process is orchestrated by a Lewis acid catalyst, which serves to generate a potent electrophile.

The Three-Step Mechanistic Pathway
  • Generation of the Benzylic Carbocation: The reaction is initiated by the interaction between the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) and this compound. The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its cleavage to generate a resonance-stabilized 2,4,6-trimethylbenzyl carbocation.[9][11] This carbocation is the active electrophile that will engage the aromatic substrate.

  • Electrophilic Attack and Formation of the Sigma Complex: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbocation.[10] This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Restoration of Aromaticity: A weak base, typically the complexed Lewis acid anion (e.g., AlCl₄⁻), abstracts a proton from the sp³-hybridized carbon of the sigma complex.[3][9] This restores the aromaticity of the ring, yielding the final alkylated product and regenerating the Lewis acid catalyst, allowing it to participate in further reaction cycles.

Friedel_Crafts_Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Reagent This compound + AlCl₃ Carbocation [2,4,6-Trimethylbenzyl]⁺ + [AlCl₄]⁻ Reagent->Carbocation Lewis acid activation Arene Aromatic Substrate (Arene) SigmaComplex Sigma Complex (Arenium Ion) Arene->SigmaComplex Nucleophilic attack SigmaComplex_end Sigma Complex (Arenium Ion) FinalProduct Alkylated Arene + HCl + AlCl₃ SigmaComplex_end->FinalProduct Proton removal by [AlCl₄]⁻

Caption: The three-step mechanism of Friedel-Crafts alkylation.

Critical Parameters and Experimental Design

The success and selectivity of the alkylation hinge on the careful selection of several key parameters. Understanding the causality behind these choices is crucial for optimizing reaction outcomes.

  • The Aromatic Substrate: The nature of the aromatic ring is paramount. Electron-donating groups (e.g., alkyl, alkoxy) activate the ring, making it more nucleophilic and accelerating the reaction. Conversely, strongly electron-withdrawing groups (e.g., nitro, carbonyl) deactivate the ring and can completely inhibit the reaction.[12] Aromatic amines are also unsuitable as the basic nitrogen atom complexes with and deactivates the Lewis acid catalyst.[12][13]

  • The Lewis Acid Catalyst: The catalyst's role is to generate the carbocation. The choice depends on the reactivity of the arene.

    • Strong Lewis Acids (e.g., AlCl₃, FeCl₃): Required for unactivated or weakly activated arenes like benzene.[9][14] Anhydrous conditions are critical as these catalysts react vigorously with water.[15][16]

    • Milder Lewis Acids (e.g., ZnCl₂, BF₃): Can be used for highly activated arenes (e.g., phenols, anilines), although other methods are often preferred for these substrates.

    • Solid Acid Catalysts (e.g., Sulfated Zirconia, Zeolites): Offer environmental and operational advantages, such as easier separation and reusability, and are of significant industrial importance.[9][17]

  • Solvent Selection: The solvent must be inert to the reaction conditions. Halogenated hydrocarbons like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane are common choices. For less reactive systems, nitrobenzene can be used, although its toxicity and potential to participate in side reactions are drawbacks.[17]

  • Temperature Control: Friedel-Crafts alkylations are often exothermic. Lowering the reaction temperature (e.g., 0 °C to room temperature) can help control the reaction rate, improve selectivity, and minimize side reactions like polyalkylation or dealkylation.[18][19]

Navigating Limitations and Side Reactions

Despite its utility, the reaction is not without its challenges. A proactive understanding of these limitations is key to troubleshooting and optimizing protocols.

  • Polyalkylation: The alkylbenzyl group introduced onto the aromatic ring is itself an activating group. This means the product is more reactive than the starting material, creating a propensity for further alkylation.[3][12][13]

    • Mitigation Strategy: The most common and effective strategy to favor mono-alkylation is to use a large excess of the aromatic substrate relative to the alkylating agent.[5] This statistically favors the electrophile reacting with the starting arene over the already-alkylated product.

  • Carbocation Rearrangement: While a major issue for many primary and secondary alkyl halides, this is generally not a concern with this compound. The benzylic carbocation is already stabilized by the aromatic ring and is unlikely to rearrange. This is a distinct advantage over using reagents like 1-chloropropane, which invariably yields isopropylbenzene instead of the desired n-propylbenzene.[4][5][11]

  • Isomer Control: When using a substituted arene as the substrate (e.g., toluene), a mixture of ortho, meta, and para isomers can be formed. The steric bulk of the 2,4,6-trimethylbenzyl group often favors substitution at the less hindered para position.[18] Reaction temperature can also significantly influence isomer distribution.[18]

Application Protocols

Safety First: this compound is corrosive and causes severe skin burns and eye damage.[6][20][21] Lewis acids like aluminum chloride react violently with moisture and release corrosive HCl gas during the reaction.[15][20] All manipulations must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol 1: Synthesis of this compound via Chloromethylation of Mesitylene

This protocol is adapted from established chloromethylation procedures.[7][22]

Materials & Equipment:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Paraformaldehyde or Formalin (37% aqueous formaldehyde)

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Calcium Chloride (or other suitable drying agent)

  • Round-bottom flask with magnetic stirrer, condenser, and gas outlet trap (to neutralize HCl gas)

  • Separatory funnel

  • Standard glassware for extraction and distillation

Procedure:

  • In a round-bottom flask equipped with a stirrer and condenser, combine mesitylene (1.0 eq), paraformaldehyde (1.2 eq), and concentrated HCl.

  • Heat the mixture with vigorous stirring to a temperature of 60-70 °C for 4-6 hours. The reaction progress can be monitored by TLC or GC.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Separate the lower aqueous layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by vacuum distillation to yield a white to off-white solid.

Protocol 2: Friedel-Crafts Alkylation of Toluene with this compound

Materials & Equipment:

  • This compound

  • Toluene (in excess, also acts as solvent)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (optional solvent)

  • Ice-water bath

  • Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet/gas outlet trap

  • Standard glassware for work-up and purification

Experimental_Workflow Setup 1. Assemble dry apparatus under Nitrogen Charge 2. Charge Toluene (excess) and cool to 0°C Setup->Charge Add_Cat 3. Add AlCl₃ catalyst in portions Charge->Add_Cat Add_Elec 4. Add this compound solution dropwise Add_Cat->Add_Elec React 5. Stir at 0°C to RT (Monitor by TLC) Add_Elec->React Quench 6. Quench reaction by pouring onto ice-water React->Quench Extract 7. Extract with Ether/DCM, wash, and dry Quench->Extract Purify 8. Remove solvent and purify product (e.g., Recrystallization) Extract->Purify

Caption: A typical workflow for Friedel-Crafts alkylation.

Procedure:

  • Setup: Assemble a dry three-neck flask with a stirrer, dropping funnel, and nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Charging: Charge the flask with toluene (e.g., 5-10 equivalents). If desired, use a co-solvent like dichloromethane. Cool the flask to 0 °C in an ice-water bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (1.1 eq relative to the benzyl chloride) to the cooled toluene in small portions. Stir for 10-15 minutes to allow for complexation.

  • Electrophile Addition: Dissolve this compound (1.0 eq) in a small amount of toluene or dichloromethane and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C. Vigorous evolution of HCl gas will be observed.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Work-up: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1585-16-6[6][21]
Molecular Formula C₁₀H₁₃Cl[21][23]
Molecular Weight 168.66 g/mol [21][23]
Appearance White to almost white powder or lump[6]
Melting Point 36.0 to 42.0 °C[6]
Synonyms α2-Chloroisodurene, 2-Chloromethyl-1,3,5-trimethylbenzene[6][21]

Table 2: Common Lewis Acid Catalysts for Friedel-Crafts Alkylation

CatalystRelative ActivityTypical SubstratesNotes
AlCl₃ Very HighBenzene, Toluene, XylenesHighly moisture-sensitive. Most common choice.[9][24]
FeCl₃ HighBenzene, activated arenesLess active than AlCl₃ but effective and less expensive.[8][9]
SbCl₅ Very HighGeneral purposeStrong Lewis acid, similar in reactivity to AlCl₃.[12][13]
BF₃ ModerateActivated arenes, alkenesGaseous, often used as its etherate complex.[12][24]
ZnCl₂ LowHighly activated arenes (phenols)Milder catalyst, requires higher temperatures.[24]

Conclusion

This compound serves as a highly effective and predictable electrophile for the Friedel-Crafts alkylation of aromatic compounds. Its primary advantages lie in the inherent stability of the corresponding benzylic carbocation, which prevents unwanted rearrangements, and the steric influence of its methyl groups, which can guide regioselectivity. By carefully controlling reaction parameters such as substrate-to-electrophile ratio, catalyst choice, and temperature, researchers can effectively minimize side reactions like polyalkylation. The protocols and principles outlined in this guide provide a robust framework for scientists and drug development professionals to successfully employ this versatile reagent in the synthesis of complex diarylmethane structures and other valuable molecular scaffolds.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis Pathway of 2,4,6-Trimethylbenzoyl Chloride.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • PrepChem.com. (n.d.). Synthesis of A. 2,4,6-Trimethylbenzoyl Chloride.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Chemistry Steps. (n.d.). Friedel-Crafts Alkylation.
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • ResearchGate. (n.d.). Friedel−Crafts Alkylation of Diphenyl Oxide with Benzyl Chloride over Sulphated Zirconia.
  • Master Organic Chemistry. (2018). Friedel Crafts Alkylation and Acylation.
  • PubChem. (n.d.). This compound.
  • LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • Royal Society of Chemistry. (2024). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation.
  • MDPI. (n.d.). This compound (α2-Chloroisodurene).
  • Google Patents. (n.d.). CN104829418B - Method for preparing benzyl chloride compound.
  • PubChem. (n.d.). 2,4,6-Trimethylbenzoyl chloride.
  • National Institutes of Health (NIH). (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis.
  • Lumen Learning. (n.d.). 16.2 Preparation of alkylbenzenes.
  • ACG Publications. (2021). Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross.
  • The Friedel-Crafts Reaction. (2014).
  • Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene.
  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). FRIEDEL-CRAFT REACTION: A REVIEW.
  • Reactivity in Friedel-Crafts Aromatic Benzylation: The Role of the Electrophilic Reactant. (2024).
  • Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.).
  • YouTube. (2020). Friedel Crafts reaction/Acylation of toluene.
  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems.
  • AdiChemistry. (n.d.). FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS.
  • Beyond Benign. (n.d.). Friedel-Crafts Alkylation.

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Application Notes and Protocols: 2,4,6-Trimethylbenzyl Chloride as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Steric Hindrance and Electronic Richness

In the intricate landscape of organic synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. 2,4,6-Trimethylbenzyl chloride, also known as (chloromethyl)mesitylene, emerges as a reagent of significant interest due to its unique structural features. The presence of three methyl groups on the benzene ring introduces considerable steric hindrance and enhances the electron-donating nature of the aromatic system. These characteristics impart distinct reactivity and selectivity, making it a valuable tool for researchers, scientists, and drug development professionals in a variety of synthetic applications.

This guide provides an in-depth exploration of this compound as a building block, focusing on its application as a protecting group and its role in carbon-carbon bond formation. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer visual aids to elucidate key transformations.

I. The 2,4,6-Trimethylbenzyl (TMB) Group for Carboxyl Protection in Peptide Synthesis

One of the most well-established applications of this compound is in the protection of carboxylic acids, particularly in the delicate art of peptide synthesis. The resulting 2,4,6-trimethylbenzyl esters offer a nuanced stability profile that allows for selective deprotection under specific acidic conditions.

The Rationale: Balancing Stability and Labile Cleavage

The TMB ester group provides robust protection for the C-terminus of amino acids and peptides during chain elongation. Its stability can be attributed to the steric bulk of the mesityl group, which shields the ester linkage from nucleophilic attack. However, the electron-rich nature of the trimethyl-substituted benzene ring facilitates cleavage via an acid-catalyzed mechanism that proceeds through a stabilized benzylic carbocation intermediate. This allows for its removal under conditions that can leave other acid-labile protecting groups, such as the standard benzyl (Bn) ester, largely intact.[1]

Model experiments have demonstrated that the TMB ester group can be cleaved by hydrogen bromide in acetic acid under conditions that do not significantly affect benzyl esters.[2][3] This orthogonality is a cornerstone of its utility in complex synthetic strategies.

Experimental Protocol: Protection of an N-Acylamino Acid

This protocol describes the esterification of an N-protected amino acid with this compound.

Materials:

  • N-protected amino acid (e.g., Z-Ala-OH)

  • This compound (CAS 1585-16-6)[4][5]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.1 eq) dropwise.

  • Alkylation: Add a solution of this compound (1.05 eq) in a minimal amount of DMF to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,4,6-trimethylbenzyl ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Experimental Protocol: Deprotection of a TMB Ester

This protocol outlines the cleavage of the 2,4,6-trimethylbenzyl ester group using hydrogen bromide in acetic acid.

Materials:

  • N-protected peptide 2,4,6-trimethylbenzyl ester

  • 33% Hydrogen bromide in acetic acid (HBr/AcOH)

  • Anhydrous diethyl ether

  • Centrifuge and tubes

Procedure:

  • Cleavage Reaction: Dissolve the N-protected peptide TMB ester in a minimal amount of anhydrous acetic acid (if necessary) in a screw-cap vial. Add a freshly prepared solution of 33% HBr in acetic acid (a 2-5 fold excess by volume).

  • Reaction Time: Allow the reaction to proceed at room temperature for 30-90 minutes. The reaction time should be optimized for the specific substrate.[3]

  • Precipitation: After the reaction is complete, add the mixture dropwise to a centrifuge tube containing a large volume of cold, anhydrous diethyl ether to precipitate the peptide hydrobromide salt.

  • Isolation: Centrifuge the mixture, decant the supernatant, and wash the peptide pellet with fresh anhydrous diethyl ether (2-3x).

  • Drying: Dry the resulting peptide hydrobromide salt under high vacuum.

Table 1: Comparison of Benzyl-Type Protecting Groups for Carboxylic Acids

Protecting GroupAbbreviationTypical Cleavage ConditionsRelative Stability to Acid
BenzylBnH₂/Pd; Strong acids (HBr/AcOH, HF)Moderate
4-MethoxybenzylPMBOxidative cleavage (DDQ, CAN); Strong acidsLess Stable
2,4,6-Trimethylbenzyl TMB HBr/AcOH (milder than for Bn); TFA [1]More Stable than PMB, Less Stable than Bn
Logical Workflow for TMB Protection/Deprotection

TMB_Workflow cluster_protection Protection cluster_deprotection Deprotection N-Protected_Amino_Acid N-Protected Amino Acid Base_DMF Base (TEA or DIPEA) in DMF N-Protected_Amino_Acid->Base_DMF 1. Dissolve & Cool TMB-Cl This compound TMB-Cl->Base_DMF 2. Add Reagent Protected_Ester N-Protected Amino Acid 2,4,6-Trimethylbenzyl Ester Base_DMF->Protected_Ester 3. Reaction & Work-up HBr_AcOH HBr in Acetic Acid Protected_Ester->HBr_AcOH 4. Cleavage Free_Peptide Free Peptide HBr_AcOH->Free_Peptide 5. Precipitation & Isolation FC_Mechanism TMB-Cl This compound Carbocation 2,4,6-Trimethylbenzyl Carbocation (Electrophile) TMB-Cl->Carbocation + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Carbocation Sigma_Complex Arenium Ion (Sigma Complex) Carbocation->Sigma_Complex Electrophilic Attack Arene Aromatic Substrate (Nucleophile) Arene->Sigma_Complex Product Alkylated Aromatic Product Sigma_Complex->Product - H⁺

Caption: Friedel-Crafts alkylation mechanism.

Protocol: Friedel-Crafts Alkylation of Benzene with this compound

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous benzene (use with extreme caution in a well-ventilated fume hood)

  • Anhydrous dichloromethane (DCM) as a co-solvent (optional)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).

  • Lewis Acid Suspension: Charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous benzene (serving as both reactant and solvent). Cool the mixture to 0-5 °C in an ice-salt bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a small amount of anhydrous benzene and add it to the dropping funnel. Add the solution to the stirred suspension of AlCl₃ dropwise over 30 minutes, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC or GC-MS.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

  • Extraction and Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM or diethyl ether. Combine the organic layers and wash with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by vacuum distillation or column chromatography to obtain the desired 1-benzyl-2,4,6-trimethylbenzene derivative.

III. Synthesis of 2,4,6-Trimethylbenzyl Ethers and Esters

Beyond its use as a protecting group for carboxylic acids, this compound is a precursor for the synthesis of TMB ethers and can be used to form TMB esters. These transformations are typically achieved through nucleophilic substitution reactions. [6]

Synthesis of TMB Ethers

The synthesis of 2,4,6-trimethylbenzyl ethers proceeds via a Williamson-type ether synthesis. [7]An alkoxide, generated from the corresponding alcohol with a suitable base, acts as the nucleophile, displacing the chloride from this compound.

Protocol: Synthesis of a 2,4,6-Trimethylbenzyl Ether

Materials:

  • Alcohol of interest

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound

  • Anhydrous tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkoxide Formation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere, add a solution of the alcohol (1.0 eq) in THF dropwise at 0 °C.

  • Reaction: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Cool the mixture back to 0 °C and add a solution of this compound (1.1 eq) in THF dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography.

Deprotection of TMB Ethers

Similar to benzyl ethers, TMB ethers can be deprotected using various methods, including catalytic hydrogenation (H₂/Pd-C). The steric hindrance of the TMB group may require more forcing conditions compared to a simple benzyl ether.

Conclusion

This compound is a multifaceted building block whose utility in organic synthesis is derived from the interplay of steric hindrance and electronic effects. Its application as a selectively cleavable protecting group for carboxylic acids in peptide synthesis is well-documented and provides a strategic advantage in complex molecular assembly. [1]Furthermore, its capacity to participate in Friedel-Crafts alkylations and to serve as a precursor for ethers and other derivatives underscores its versatility. [6]The protocols and mechanistic insights provided herein are intended to equip researchers with the foundational knowledge to effectively incorporate this valuable reagent into their synthetic endeavors, paving the way for innovations in drug discovery and materials science.

References

  • Stewart, F. H. C. (1966). The use of 2,4,6-trimethylbenzyl esters in peptide synthesis. Australian Journal of Chemistry, 19(6), 1067–1083. [Link]
  • Stewart, F. H. C. (1967). Peptide syntheses with the 2,4,6-trimethylbenzyl esters of L-asparagine and L-glutamine. Australian Journal of Chemistry, 20(2), 365-373. [Link]
  • Wikipedia. Friedel–Crafts reaction. [Link]
  • Master Organic Chemistry.
  • Chemistry Steps.
  • Study Mind.
  • Organic Chemistry Portal.
  • YouTube.

Sources

The Strategic Application of 2,4,6-Trimethylbenzyl Chloride in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the multifaceted applications of 2,4,6-trimethylbenzyl chloride (TMBC) in modern polymer chemistry. Primarily recognized for its unique reactivity, TMBC serves as a valuable initiator in cationic polymerizations and as a functionalizing agent in post-polymerization modifications. This document provides researchers, scientists, and drug development professionals with in-depth technical insights and detailed experimental protocols for leveraging TMBC in the synthesis of well-defined polymers. The protocols herein are designed to be self-validating, with a strong emphasis on the causal relationships between experimental parameters and polymer characteristics.

Introduction: The Unique Profile of this compound

This compound, also known as (chloromethyl)mesitylene, is an aromatic organic compound characterized by a benzyl chloride moiety sterically hindered by two ortho-methyl groups.[1][2] This substitution pattern imparts distinct chemical properties that are highly advantageous in specific polymerization contexts. The electron-donating nature of the three methyl groups enhances the stability of the corresponding benzyl carbocation, a critical factor in cationic polymerization.[3] Conversely, the steric hindrance around the benzylic carbon influences its reactivity in substitution reactions, a feature that can be exploited for controlled polymer modification.

This application note will explore three primary applications of TMBC in polymer chemistry:

  • Initiation of Cationic Polymerization: Leveraging the stability of the 2,4,6-trimethylbenzyl cation for the controlled synthesis of polymers from electron-rich monomers.

  • Post-Polymerization Modification: Employing TMBC as an alkylating agent for the functionalization of existing polymer backbones via Friedel-Crafts chemistry.

  • Hypothetical Application in Atom Transfer Radical Polymerization (ATRP): A theoretical exploration of TMBC as a sterically hindered initiator for controlled radical polymerization, outlining potential benefits and challenges.

Application I: Initiation of Living Cationic Polymerization of Isobutylene

The initiation of cationic polymerization with this compound in conjunction with a Lewis acid co-initiator offers a pathway to well-defined polyisobutylene (PIB) with specific end-group functionality. The steric hindrance and electronic effects of the trimethyl-substituted phenyl ring contribute to a controlled initiation process, minimizing undesirable side reactions. A study by Held, Iván, and Müller has demonstrated the successful use of TMBC for the living carbocationic polymerization of isobutylene, leading to the formation of asymmetric telechelic polyisobutylene.[3]

Mechanistic Rationale

The initiation mechanism involves the abstraction of the chloride anion from TMBC by a Lewis acid (e.g., titanium tetrachloride, TiCl₄), generating a stabilized 2,4,6-trimethylbenzyl carbocation. This carbocation then initiates polymerization by attacking the double bond of an isobutylene monomer. The presence of a nucleophilic additive and the low reaction temperature are crucial for maintaining the "living" nature of the polymerization, suppressing chain transfer and termination reactions.

G TMBC This compound (TMBC) Carbocation 2,4,6-Trimethylbenzyl Carbocation + [TiCl₅]⁻ TMBC->Carbocation + TiCl₄ TiCl4 TiCl₄ (Lewis Acid) Propagating_Chain Propagating Polyisobutylene Chain Carbocation->Propagating_Chain + n(Monomer) Monomer Isobutylene Monomer Termination Termination/Chain Transfer (Suppressed) Propagating_Chain->Termination Side Reactions G cluster_0 Reaction Mixture PS Polystyrene (PS) Functionalized_PS Functionalized Polystyrene PS->Functionalized_PS TMBC This compound (TMBC) TMBC->Functionalized_PS + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) HCl HCl (byproduct) Functionalized_PS->HCl

Sources

Topic: Solvolysis of 2,4,6-Trimethylbenzyl Chloride in Aqueous Ethanol: A Mechanistic and Kinetic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This document provides a detailed guide to studying the solvolysis of 2,4,6-trimethylbenzyl chloride in an aqueous ethanol solvent system. This reaction serves as a model for understanding the interplay of steric hindrance, electronic effects, and solvent nucleophilicity in unimolecular substitution (SN1) and bimolecular substitution (SN2) pathways. We present the theoretical framework, a robust experimental protocol for kinetic analysis using conductometry, methods for data interpretation, and expected outcomes. This guide is intended for researchers in physical organic chemistry, reaction kinetics, and medicinal chemistry who are investigating reaction mechanisms and structure-activity relationships.

Introduction: The Significance of Sterically Hindered Solvolysis

The study of solvolysis reactions—where the solvent acts as the nucleophile—is fundamental to elucidating the mechanisms of nucleophilic substitution. This compound (mesitylmethyl chloride) is a particularly insightful substrate. The two ortho-methyl groups provide significant steric hindrance around the benzylic carbon, which would strongly disfavor a direct back-side attack characteristic of a pure SN2 mechanism. Concurrently, all three methyl groups are electron-donating, which helps to stabilize the formation of a carbocation intermediate, a hallmark of the SN1 pathway.

However, the mechanism is rarely a binary choice. Studies on similar systems reveal a mechanistic spectrum. The solvolysis of this compound in 80% ethanol-water, for instance, shows an α-deuterium kinetic isotope effect (kH/kD) of 1.09.[1][2][3] This value is intermediate between what is expected for a pure SN2 reaction (near unity) and a limiting SN1 reaction (typically ~1.15), suggesting considerable nucleophilic participation by the solvent in the rate-determining transition state.[1][2] Therefore, this system is an excellent model for exploring borderline SN1/SN2 mechanisms.

This application note details a reliable method for determining the first-order rate constants and activation parameters for this reaction, providing a quantitative measure of its reactivity.

Reaction Mechanism and Kinetics

The solvolysis of this compound in a mixture of ethanol and water proceeds via a pathway that is predominantly SN1 in character. The reaction is initiated by the slow, rate-determining dissociation of the carbon-chlorine bond to form a resonance-stabilized 2,4,6-trimethylbenzyl carbocation and a chloride ion. This carbocation is then rapidly attacked by the nucleophilic solvents present: water and ethanol.

The overall reaction produces three ions for every molecule of substrate that reacts: H⁺, Cl⁻, and the conjugate base of the attacking solvent (EtO⁻ or HO⁻), although the former two are the major charge carriers. This net increase in ionic concentration allows the reaction progress to be monitored effectively by measuring the change in electrical conductivity of the solution over time.

The reaction is expected to follow first-order kinetics, where the rate is proportional to the concentration of the substrate:

Rate = k[R-Cl]

where k is the first-order rate constant.

Solvolysis_Mechanism Figure 1: Solvolysis Mechanism cluster_rds Rate-Determining Step reactant 2,4,6-Trimethylbenzyl Chloride ts1 Transition State reactant->ts1 Slow (k₁) carbocation Resonance-Stabilized Carbocation + Cl⁻ ts1->carbocation product_ether 2,4,6-Trimethylbenzyl Ethyl Ether + H⁺ + Cl⁻ carbocation->product_ether + EtOH Fast product_alcohol 2,4,6-Trimethylbenzyl Alcohol + H⁺ + Cl⁻ carbocation->product_alcohol + H₂O Fast Experimental_Workflow Figure 2: Experimental Workflow prep Step 1: Preparation Prepare 80:20 (v/v) aqueous ethanol solvent. Prepare a ~0.1 M stock solution of the substrate in absolute ethanol. setup Step 2: System Setup Place 50 mL of solvent in the reaction vessel. Submerge vessel in the constant temperature water bath. Place conductivity probe and stir bar in the solvent. prep->setup equil Step 3: Equilibration Allow the solvent to equilibrate to the desired temperature (e.g., 25.0°C) for at least 20 minutes. setup->equil init Step 4: Reaction Initiation Record the initial conductivity (G₀). Inject a small volume (e.g., 50 µL) of the substrate stock solution into the stirring solvent. Start the stopwatch immediately. equil->init monitor Step 5: Data Acquisition Record conductivity (Gₜ) at regular time intervals. Continue until the reading is stable (at least 10 half-lives). init->monitor infinity Step 6: Infinity Reading Record the final, stable conductivity (G∞). monitor->infinity analyze Step 7: Data Analysis Plot ln(G∞ - Gₜ) vs. time. Calculate the rate constant (k) from the slope. infinity->analyze

Caption: Step-by-step workflow for the kinetic experiment.

Detailed Procedure
  • Solvent Preparation: Prepare the desired solvent mixture. For an 80% ethanol-water solution (by volume), carefully measure 800 mL of absolute ethanol and add it to a 1 L volumetric flask. Make up to the mark with deionized water. Mix thoroughly.

  • Substrate Stock Solution: Prepare a stock solution of approximately 0.1 M this compound in a small volume of absolute ethanol. This concentrated solution will be used to initiate the reaction.

  • System Equilibration: Place 50.0 mL of the aqueous ethanol solvent into the reaction vessel. Submerge the vessel in the water bath set to the desired temperature (e.g., 25.0 °C). Allow the solvent to reach thermal equilibrium for at least 20 minutes with gentle stirring.

  • Initiation and Measurement:

    • Immerse the conductivity probe in the solvent. Record the initial conductivity, G₀.

    • Using a micropipette, rapidly inject a small, known volume (e.g., 50 µL) of the substrate stock solution into the solvent. The final substrate concentration should be low (e.g., ~10⁻⁴ M) to ensure conductivity remains within the linear range of the instrument.

    • Start the stopwatch at the moment of injection.

    • Record the conductivity (Gₜ) at regular time intervals (e.g., every 60 seconds for the first 10 minutes, then every 5 minutes).

  • Infinity Reading: Continue taking readings until the change is negligible over several intervals. This final, stable reading is the infinity conductivity, G∞. This typically requires waiting for at least 10 reaction half-lives.

Data Analysis and Expected Results

Calculating the First-Order Rate Constant

For a first-order reaction monitored by conductometry, the rate constant k can be determined from the integrated rate law, which relates the conductivity at time t (Gₜ) to the initial (G₀) and final (G∞) conductivities:

ln(G∞ - Gt) = -kt + ln(G∞ - G₀)

This equation is in the form of a straight line (y = mx + c). A plot of ln(G∞ - Gt) on the y-axis versus time on the x-axis will yield a straight line with a slope equal to -k.

Determining Activation Parameters

To understand the temperature dependence of the reaction, the experiment should be repeated at several different temperatures (e.g., 25°C, 30°C, 35°C, 40°C). The activation energy (Ea) can then be determined using the Arrhenius equation in its logarithmic form:

ln(k) = - (Ea / R) * (1/T) + ln(A)

A plot of ln(k) versus 1/T (where T is in Kelvin) gives a straight line with a slope of -Ea/R, where R is the gas constant (8.314 J·mol⁻¹·K⁻¹). From this, the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be calculated using the Eyring equation. Variations in these parameters can provide insight into solvation effects. [4]

Representative Data

The following tables provide an example of expected data for a run at a single temperature and a summary of literature-derived kinetic parameters.

Table 1: Sample Experimental Data (Hypothetical) (Solvolysis at 25.0 °C in 80% Ethanol/Water)

Time (s)Conductivity, Gₜ (µS/cm)G∞ - Gₜln(G∞ - Gₜ)
05.2114.84.743
6025.894.24.545
12043.176.94.342
18057.562.54.135
24069.650.43.920
30079.840.23.694
............
120.00-

Table 2: Summary of Kinetic Parameters for Solvolysis in 80% (v/v) Ethanol-Water

ParameterValueSource
Rate Constant (k) at 25°C ~ 3.5 x 10⁻³ s⁻¹[5]
Activation Enthalpy (ΔH‡) ~ 20 kcal/mol[5]
Activation Entropy (ΔS‡) ~ -5 cal/mol·K[5]
α-Deuterium K.I.E. (kH/kD) 1.09[1][3]

Note: The exact values can vary slightly based on the precise solvent composition and experimental setup.

Trustworthiness and Validation

  • Temperature Control: Maintaining a constant temperature is critical, as rate constants are highly temperature-dependent. A fluctuation of even 0.5°C can introduce significant error.

  • Solvent Purity: The purity of the ethanol and water is paramount. Trace acidic or basic impurities will alter the background conductivity and affect the results.

  • Reproducibility: Each kinetic run should be repeated at least twice to ensure the reproducibility of the calculated rate constant. Results should typically agree within ±5%.

  • Linearity: The plot of ln(G∞ - Gt) vs. time should yield a high correlation coefficient (R² > 0.99) to confirm that the reaction follows first-order kinetics under the experimental conditions.

References

  • Barclay, L. R. C., Sonawane, H. R., & Hudson, J. C. (2011). Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. Evidence for Steric Acceleration in 2,4,6-Tri-t-butylbenzyl Chloride. Canadian Journal of Chemistry.
  • Richard, J. P., et al. (2010). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society.
  • Barclay, L. R. C., Mercer, J. R., & Hudson, J. C. (2011). Sterically Hindered Aromatic Compounds. V. Solvolysis of p-Methyl-, 2,4,6-Trimethyl-, and 2,4,6-Tri-t-butylbenzyl Chloride. Effect of Solvent and a-Deuterium Substitution. Canadian Journal of Chemistry.
  • Kevill, D. N., & D'Souza, M. J. (2002). Correlation of the rates of solvolysis of benzoyl chloride and derivatives using extended forms of the Grunwald–Winstein equation. Journal of Physical Organic Chemistry.
  • Barclay, L. R. C., Mercer, J. R., & Hudson, J. C. (1972). Product analysis of solvolysis of 2,4,6-trimethyl-and 2,4,6-tri-r-butylbenzyl chloride. Canadian Journal of Chemistry.
  • Bentley, T. W., & Llewellyn, G. (1990). The S N 2-S N 1 Spectrum. 4. The S N 2 (intermediate) mechanism for solvolyses of primary and secondary alkyl derivatives. Progress in Physical Organic Chemistry.
  • Barclay, L. R. C., Mercer, J. R., & Hudson, J. C. (1972). Sterically Hindered Aromatic Compounds. V. Solvolysis of p-Methyl-, 2,4,6-Trimethyl-, and 2,4,6-Tri-t-butylbenzyl Chloride. Effect of Solvent and α-Deuterium Substitution. Canadian Science Publishing.
  • Barclay, L. R. C., Mercer, J. R., & Hudson, J. C. (1972). Sterically Hindered Aromatic Compounds. V. Solvolysis of p-Methyl-, 2,4,6-Trimethyl-, and 2,4,6-Tri-t-butylbenzyl Chloride. Effect of Solvent and α-Deuterium Substitution. ResearchGate.
  • Milić, D., & Stanković, I. (2019). Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. ResearchGate.
  • Robertson, R. E. (1967). Solvolysis in water. Progress in Physical Organic Chemistry.
  • Kevill, D. N., & D'Souza, M. J. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. PMC - NIH.
  • Bentley, T. W., & Jones, R. O. (1993). Selectivities as a guide to mechanism for solvolyses of arenesulfonyl chlorides in alcohol-water mixtures. Journal of the Chemical Society, Perkin Transactions 2.
  • Kevill, D. N., & D'Souza, M. J. (2008). Application of the Extended Grunwald-Winstein Equation to Solvolyses of n-Propyl Chloroformate. MDPI.
  • Richard, J. P., et al. (2010). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed.
  • Heppolette, R. L. (1956). Arrhenius parameters in the solvolysis of alkyl chlorides and bromides. Durham e-Theses.

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Application Note & Protocol: Strategic Synthesis of 2,4,6-Trimethylbenzylmagnesium Chloride and Its Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the successful preparation and subsequent reaction of 2,4,6-trimethylbenzylmagnesium chloride, a sterically hindered Grignard reagent. The inherent challenges posed by this substrate, namely the significant steric hindrance from the ortho-methyl groups and a high propensity for Wurtz-type homocoupling, are addressed through a meticulously designed protocol. We will elucidate the causal factors behind key experimental choices, from solvent selection and magnesium activation to controlled addition rates, to maximize the yield of the desired organometallic intermediate and minimize the formation of the 1,2-bis(2,4,6-trimethylphenyl)ethane byproduct. This guide is intended for researchers in organic synthesis and drug development seeking a reliable method for utilizing this valuable but challenging chemical intermediate.

Scientific Foundation and Key Challenges

The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of new carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to an electrophilic carbon.[1][2] The formation of the Grignard reagent itself involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[3][4]

While conceptually straightforward, the synthesis of 2,4,6-trimethylbenzylmagnesium chloride is complicated by two principal factors:

  • Steric Hindrance: The presence of two methyl groups at the ortho-positions of the benzyl chloride forces the chloromethyl group into a conformation nearly perpendicular to the aromatic ring.[5] This steric bulk can hinder the approach of the substrate to the magnesium surface, potentially slowing the rate of Grignard formation.

  • Wurtz-Type Coupling: A significant and often dominant side reaction for benzylic and other reactive halides is the Wurtz-type coupling.[6][7] In this process, the newly formed Grignard reagent (R-MgX) acts as a nucleophile and attacks a molecule of the unreacted starting halide (R-X), resulting in a homocoupled dimer (R-R). For 2,4,6-trimethylbenzyl chloride, this side reaction is particularly pronounced, with some studies reporting yields of the coupled product, 1,2-bis(2,4,6-trimethylphenyl)ethane, as high as 87%.[8]

The primary objective of this protocol is to navigate these challenges by establishing conditions that favor the desired Grignard formation over the undesired Wurtz coupling. This is achieved by carefully controlling reaction parameters to minimize the concentration of the alkyl halide in the presence of the formed Grignard reagent.[7]

G cluster_0 Reaction Pathways Start This compound (RX) Mg Mg Metal Grignard Desired Grignard Reagent (RMgX) Start->Grignard + Mg (slow RX addition) (Desired Pathway) Wurtz Wurtz Coupling Product (R-R) Grignard->Wurtz + RX (high RX conc.) (Side Reaction)

Figure 1: Competing reaction pathways in the formation of 2,4,6-trimethylbenzylmagnesium chloride.

Recommended Materials and Reagents

Reagent / MaterialGradeSupplier ExampleNotes
This compound>98% puritySigma-Aldrich, TCIStore under inert gas; low melting point solid (37°C).[5]
Magnesium TurningsGrignard grade, >99.5%Sigma-Aldrich, AcrosUse turnings, not powder, to moderate reactivity.[9]
2-Methyltetrahydrofuran (2-MeTHF)Anhydrous, >99.5%, inhibitor-freeSigma-Aldrich, Alfa AesarSuperior solvent for suppressing Wurtz coupling compared to THF.[6][10] Must be rigorously dry.
Iodine (I₂)Crystal, ACS ReagentFisher ScientificUsed for chemical activation of magnesium surface.[1]
1,2-Dibromoethane>99%, anhydrousSigma-AldrichAlternative activator; produces gaseous ethene byproduct.[2]
Benzaldehyde>99%, redistilledAcros OrganicsExample electrophile. Should be freshly distilled to remove benzoic acid impurities.
Saturated Aqueous NH₄Cl SolutionACS GradePrepare in-houseFor quenching the reaction.
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ACS GradeVWRFor drying the organic extract.
Nitrogen or Argon GasHigh purity (99.998%)Local supplierFor maintaining an inert atmosphere.

Detailed Experimental Protocol

This protocol is divided into two main parts: the formation of the Grignard reagent and its subsequent reaction with an electrophile, using benzaldehyde as a representative example.

Part A: Formation of 2,4,6-Trimethylbenzylmagnesium Chloride

Crucial Prerequisite: All glassware must be rigorously dried in an oven at >120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[2] The reaction must be maintained under a positive pressure of inert gas throughout.

  • Apparatus Setup:

    • Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, a glass stopper, and a pressure-equalizing dropping funnel fitted with a rubber septum.

    • Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

  • Magnesium Activation:

    • To the cooled flask, add magnesium turnings (1.2 equiv.).

    • Add a single small crystal of iodine (I₂). The flask can be gently warmed with a heat gun until purple iodine vapor is observed, which will then dissipate as it reacts with the magnesium surface.[1] This indicates activation.

    • Allow the flask to cool back to room temperature.

  • Initiation and Formation:

    • Prepare a solution of this compound (1.0 equiv.) in anhydrous 2-MeTHF in the dropping funnel. Reserve approximately 10% of this solution in a separate gas-tight syringe.

    • Add a small portion (~5 mL) of the halide solution from the dropping funnel to the activated magnesium turnings.

    • The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy with gentle bubbling.[11] If it does not start, gentle warming with a water bath or the addition of a few drops of 1,2-dibromoethane may be required.[2]

    • Once initiated, begin a slow, dropwise addition of the remaining this compound solution from the dropping funnel over 60-90 minutes. The rate of addition should be carefully controlled to maintain a gentle reflux. An external cooling bath (e.g., cool water) may be necessary to prevent the reaction from becoming too vigorous.[9] Rationale: This slow addition is the most critical step to minimize the Wurtz coupling reaction by keeping the instantaneous concentration of the benzyl chloride low.[7]

  • Completion:

    • After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark grey or brownish solution is the 2,4,6-trimethylbenzylmagnesium chloride reagent, which should be used immediately.

Part B: Reaction with Benzaldehyde
  • Electrophile Addition:

    • Cool the freshly prepared Grignard reagent to 0°C using an ice-water bath.

    • Prepare a solution of freshly distilled benzaldehyde (0.95 equiv.) in anhydrous 2-MeTHF.

    • Add the benzaldehyde solution dropwise to the stirred, cooled Grignard reagent over 20-30 minutes. A color change and an increase in viscosity may be observed.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Reaction Quench and Work-up:

    • Cool the reaction mixture again to 0°C.

    • Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction. Caution: This is an exothermic process and may cause gas evolution.

    • Continue adding the NH₄Cl solution until all the grey solids have dissolved and two clear layers are visible.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether or ethyl acetate.

    • Combine all organic layers and wash them with brine.

  • Isolation and Purification:

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude residue will contain the desired alcohol product, (2,4,6-trimethylphenyl)(phenyl)methanol, along with the Wurtz coupling byproduct.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the desired alcohol from the nonpolar Wurtz dimer.

G N1 Assemble & Flame-Dry Glassware under N₂/Ar N2 Activate Mg Turnings with I₂ Crystal N1->N2 Add Mg N3 Slowly Add RX Solution (Control Temp & Reflux) N2->N3 Initiate Rxn N4 Stir to Completion (Grignard Formed) N3->N4 1 hr N5 Cool to 0°C & Add Electrophile (Aldehyde) N4->N5 Immediate Use N6 Quench with sat. NH₄Cl Solution N5->N6 Stir 1 hr @ RT N7 Extract with Ether, Dry & Concentrate N6->N7 Work-up N8 Purify by Column Chromatography N7->N8 Isolate Crude

Figure 2: High-level experimental workflow for the synthesis and reaction of 2,4,6-trimethylbenzylmagnesium chloride.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Reaction fails to initiate 1. Wet glassware or solvent. 2. Passivated magnesium surface.1. Ensure all components are rigorously dried. Use a fresh bottle of anhydrous solvent. 2. Crush some Mg turnings with a glass rod (under N₂), or add a small amount of 1,2-dibromoethane.[2]
Low yield of desired product 1. Grignard reagent destroyed by moisture or acidic impurities in electrophile. 2. Incomplete reaction.1. Re-check for anhydrous conditions. Purify electrophile (e.g., distill aldehyde) before use. 2. Allow longer reaction times or gentle warming after additions are complete.
High percentage of Wurtz coupling product 1. Addition of benzyl chloride was too fast. 2. Localized overheating. 3. High concentration of halide.1. Decrease the addition rate significantly. Use a syringe pump for precise control. 2. Ensure efficient stirring and use an external cooling bath to manage the exotherm.[7]
Starting material recovered 1. Reaction never initiated. 2. Grignard reagent was basic but non-nucleophilic due to steric hindrance.1. See "Reaction fails to initiate". 2. This is a known issue with very hindered ketones.[12] For aldehydes, this is less common but possible. Ensure proper quenching and workup.

References

  • ResearchGate.Formation of side products via Wurtz‐type coupling (a)
  • ResearchGate.Solvent screening of benzyl chloride Grignard reaction.[Link]
  • Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. (2023). Reaction Chemistry & Engineering.[Link]
  • Chemistry LibreTexts. (2023). Wurtz reaction.[Link]
  • Wikipedia.Wurtz reaction.[Link]
  • Organic Syntheses.
  • ADICHEMISTRY.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.[Link]
  • Grignard Synthesis of Triphenylmethanol.Chemistry LibreTexts.[Link]
  • Formation and reaction of a Grignard reagent.University of Toronto.[Link]
  • Austin, P. R., & Johnson, J. R. (1932). ABNORMAL REACTIONS OF BENZYLMAGNESIUM CHLORIDE. Journal of the American Chemical Society, 54(2), 647–659. [Link]
  • Chemguide.AN INTRODUCTION TO GRIGNARD REAGENTS.[Link]
  • Silverman, G. S., & Rakita, P. E. (Eds.). (2008). Handbook of Grignard Reagents. CRC Press.
  • Google Patents.CN101555254A - Preparation method of methyl-magnesium chloride.
  • Grignard Reaction.University of Missouri–St. Louis.[Link]
  • Organic Syntheses.
  • Canonne, P., & Leitch, L. C. (1962). Reaction of Grignard reagents with β-dicarbonyl compounds. II. Synthesis of β-hydroxyketones from 2,4-pentanedione. Canadian Journal of Chemistry, 40(9), 1761-1766. [Link]
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.[Link]
  • Organic Chemistry Portal.Grignard Reaction.[Link]
  • The Grignard Reaction.University of California, Irvine.[Link]
  • Li, C. J., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(7), 1880-1888. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.The Chemical Synthesis Pathway of 2,4,6-Trimethylbenzoyl Chloride.[Link]
  • Coles, S. J., et al. (2018). This compound (α2-Chloroisodurene). Molbank, 2018(4), M1011. [Link]
  • Google Patents.CN103012282A - Preparation method of 2-chlorobenzyl chloride Grignard reagent.
  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.[Link]
  • Google Patents.CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid.
  • Patsnap.CN106316710A - Preparation method for 2-4-6-trimethylbenzoyl chloride.

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Application Notes and Protocols: (Chloromethyl)mesitylene in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of the 2,4,6-Trimethylbenzyl (TMB) Protecting Group

In the intricate art of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving the desired molecular architecture. (Chloromethyl)mesitylene, also known as 2,4,6-trimethylbenzyl chloride, serves as a valuable precursor for the introduction of the 2,4,6-trimethylbenzyl (TMB) protecting group for hydroxyl functionalities. The TMB group is a member of the benzyl ether family of protecting groups, which are renowned for their general stability across a range of reaction conditions.

The strategic value of the TMB group lies in its nuanced stability profile compared to other common benzyl-type protecting groups such as the unsubstituted benzyl (Bn) and the p-methoxybenzyl (PMB) groups. The three methyl groups on the aromatic ring of the TMB moiety exert a moderate electron-donating inductive effect, which influences its lability under acidic conditions. This allows for a tiered strategy in complex syntheses where different benzyl-based protecting groups can be selectively removed.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (chloromethyl)mesitylene for the protection of alcohols and the subsequent deprotection of the resulting TMB ether. Detailed protocols, mechanistic insights, and comparative data are presented to empower chemists to strategically incorporate the TMB protecting group into their synthetic endeavors.

Mechanistic Rationale and Strategic Considerations

The protection of an alcohol with (chloromethyl)mesitylene proceeds via a classical Williamson ether synthesis.[1][2] This SN2 reaction involves the deprotonation of the alcohol using a strong base to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of (chloromethyl)mesitylene to form the stable TMB ether.

The deprotection of TMB ethers is typically achieved under acidic conditions. The increased electron density on the benzene ring from the three methyl groups makes the TMB ether more susceptible to acid-catalyzed cleavage compared to an unsubstituted benzyl ether, though generally more stable than the highly acid-labile p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) ethers.[3] This cleavage proceeds via protonation of the ether oxygen, followed by either an SN1 or SN2 pathway, depending on the substrate and reaction conditions, to release the free alcohol.[4][5]

Application in Complex Molecule Synthesis: A Workflow

The following diagram illustrates a typical workflow for the application of the TMB protecting group in a synthetic sequence.

Figure 1: General workflow for TMB protection and deprotection.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using (Chloromethyl)mesitylene

This protocol is adapted from standard Williamson ether synthesis procedures for benzyl-type protecting groups.[1][6]

Materials:

  • Alcohol (1.0 equiv)

  • (Chloromethyl)mesitylene (1.2 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol and dissolve it in anhydrous DMF or THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of (chloromethyl)mesitylene in a minimal amount of anhydrous DMF or THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4,6-trimethylbenzyl ether.

Protocol 2: Deprotection of a 2,4,6-Trimethylbenzyl (TMB) Ether via Acidolysis

This protocol provides a general procedure for the acidic cleavage of TMB ethers. The choice of acid and reaction conditions may need to be optimized depending on the substrate's sensitivity.

Materials:

  • TMB-protected alcohol (1.0 equiv)

  • Option A: 33% Hydrogen bromide in acetic acid (HBr/AcOH)

  • Option B: Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM) (for Option B)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure (Option A - HBr/AcOH):

  • Dissolve the TMB-protected alcohol in a minimal amount of glacial acetic acid.

  • Add an excess of 33% HBr in acetic acid.

  • Stir the reaction mixture at room temperature or gently heat (e.g., to 50 °C) while monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Neutralize the solution by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Procedure (Option B - TFA):

  • Dissolve the TMB-protected alcohol in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (typically 20-50% v/v) dropwise.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution at 0 °C.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Stability and Orthogonality

The utility of a protecting group is defined by its stability profile relative to other protecting groups, which enables selective deprotection, a concept known as orthogonality.

Table 1: Comparative Stability of Benzyl-Type Protecting Groups

Protecting GroupAbbreviationRelative Lability to AcidCleavage ConditionsOrthogonal to
BenzylBnLeast LabileH₂/Pd/C; Strong Acids (e.g., BBr₃)Silyl ethers, Esters
2,4,6-Trimethylbenzyl TMB Moderately Labile HBr/AcOH, TFA Silyl ethers, Esters
p-MethoxybenzylPMBLabileDDQ, CAN, Mild Acids (e.g., TFA)[6][7]Bn (under oxidative cleavage)
2,4-DimethoxybenzylDMBVery LabileVery Mild Acids (e.g., dilute TFA)[3]PMB, Bn

As illustrated in the table, the TMB group occupies a useful intermediate position in terms of acid lability. It is more readily cleaved by acid than the standard benzyl group, but more robust than the PMB and DMB groups.[3] This allows for synthetic strategies where, for instance, a DMB or PMB group could be removed in the presence of a TMB group, or a TMB group could be removed under conditions that leave a Bn group intact. All benzyl-type ethers are generally stable to the conditions used to remove silyl ethers (e.g., fluoride sources) and esters (e.g., saponification), making them excellent orthogonal partners.

Mechanistic Visualization of Deprotection

The acid-catalyzed cleavage of a TMB ether proceeds through protonation of the ether oxygen, followed by cleavage of the C-O bond to form a stabilized benzylic carbocation.

deprotection_mechanism TMB_Ether R-O-TMB Protonated_Ether Protonated Ether TMB_Ether->Protonated_Ether Protonation H_plus H⁺ Carbocation TMB Carbocation Protonated_Ether->Carbocation C-O Bond Cleavage Alcohol R-OH

Figure 2: Simplified mechanism of acid-catalyzed TMB ether deprotection.

Conclusion

(Chloromethyl)mesitylene is a valuable reagent for the introduction of the 2,4,6-trimethylbenzyl (TMB) protecting group for alcohols. The TMB group offers a unique stability profile that positions it between the robust benzyl group and the more labile methoxy-substituted benzyl ethers. This allows for greater flexibility and strategic planning in the synthesis of complex molecules requiring orthogonal protection strategies. The protocols provided herein offer a practical guide for the implementation of TMB protection and deprotection in a research and development setting.

References

  • Ahluwalia, V. K., & Aggarwal, R. (2001). Organic Synthesis: Special Techniques. CRC Press.
  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism.
  • University of Wisconsin-Madison. (n.d.). Experiment 06: Williamson Ether Synthesis.
  • Wikipedia. (2023). Williamson ether synthesis.
  • Baker, A. E. G., Neiger (Marchal), E., Lund, K., & Thompson, A. (2014). The use of tin(IV) chloride to selectively cleave benzyl esters over benzyl ethers and benzyl amines. Tetrahedron Letters, 55(47), 6421-6424.
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • YouTube. (2018, December 31). ether cleavage with strong acids.
  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
  • Chem-Station International Edition. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group.

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Introduction: The Strategic Role of the 2,4,6-Trimethylbenzyl (TMB) Group

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Protecting Group Strategies Involving 2,4,6-Trimethylbenzyl Chloride

In the intricate landscape of multi-step organic synthesis, particularly in peptide and complex molecule construction, the strategic use of protecting groups is paramount. A protecting group must be robust enough to withstand a variety of reaction conditions, yet be removable with high selectivity under specific, mild conditions. The 2,4,6-trimethylbenzyl (TMB) group, introduced via its reactive precursor this compound (TMB-Cl), has emerged as a valuable tool for the protection of carboxylic acids and alcohols.

The TMB group is structurally similar to the common benzyl (Bn) group but with a critical distinction: the presence of three electron-donating methyl groups on the aromatic ring. This substitution pattern enhances the stability of the corresponding benzylic carbocation formed during acid-mediated cleavage, rendering the TMB group significantly more acid-labile than the standard benzyl group. This unique reactivity profile allows for its selective removal under conditions that leave other protecting groups, such as benzyl esters, intact, establishing a valuable orthogonality in complex synthetic routes.[1][2]

This guide provides a detailed overview of the TMB protecting group, its mechanisms of installation and cleavage, and field-proven protocols for its application in research and development settings.

Part 1: The Chemistry of TMB Protection and Deprotection

Mechanism of Protection: Formation of TMB Ethers and Esters

The introduction of the TMB group onto alcohols or carboxylic acids typically proceeds via a nucleophilic substitution (SN2) pathway.

  • For Alcohols (Williamson Ether Synthesis): The alcohol is first deprotonated with a suitable base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic benzylic carbon of this compound, displacing the chloride ion to form the stable TMB ether.[3][4]

  • For Carboxylic Acids: The carboxylic acid is converted to its carboxylate salt using a non-nucleophilic base (e.g., triethylamine, TEA, or cesium carbonate). The carboxylate then acts as the nucleophile, attacking TMB-Cl to form the corresponding TMB ester. This method is particularly prevalent in peptide synthesis.[1]

The general mechanism for the protection of an alcohol is illustrated below.

G cluster_0 Protection Mechanism (SN2) ROH R-OH (Alcohol) RO_minus R-O⁻ (Alkoxide) ROH->RO_minus + Base - H-Base⁺ Base Base (e.g., NaH) TMBCl TMB-Cl TMBCl_struct ROTMB R-O-TMB (Protected Alcohol) RO_minus->ROTMB + TMB-Cl - Cl⁻ HBase_plus H-Base⁺ Cl_minus Cl⁻ ROTMB_struct

Caption: SN2 mechanism for TMB-ether formation.

Mechanism of Deprotection: Acid-Catalyzed Cleavage

The key advantage of the TMB group lies in its facile removal under acidic conditions. The process is an acid-catalyzed cleavage that can proceed via an SN1-like mechanism due to the stability of the resulting carbocation.

  • Protonation: The ether or ester oxygen atom is protonated by a strong acid (e.g., HBr), converting the alkoxy or carboxyl group into a good leaving group.[5][6]

  • Cleavage: The C-O bond cleaves, releasing the free alcohol or carboxylic acid. This step generates a 2,4,6-trimethylbenzyl carbocation.

  • Carbocation Stabilization: This carbocation is significantly stabilized by the inductive effect and hyperconjugation from the three electron-donating methyl groups on the benzene ring. This stabilization is the reason for the TMB group's heightened sensitivity to acid compared to an unsubstituted benzyl group.

  • Trapping: The carbocation is subsequently trapped by a nucleophile present in the medium (e.g., Br⁻).

G cluster_1 Deprotection Mechanism (Acid-Catalyzed) ROTMB R-O-TMB Protonated R-O⁺(H)-TMB ROTMB->Protonated + H⁺ H_plus H⁺ Carbocation TMB⁺ (Stabilized Carbocation) Protonated->Carbocation ROH R-OH (Deprotected Alcohol) Protonated->ROH Cleavage Protonated->ROH TMB_X TMB-X (Byproduct) Carbocation->TMB_X + X⁻ X_minus X⁻ (Nucleophile)

Caption: Acid-catalyzed cleavage of a TMB-protected alcohol.

Part 2: Experimental Protocols and Application Notes

Protection of Carboxylic Acids in Peptide Synthesis

The TMB group is highly effective as a carboxyl-protecting group in peptide synthesis. TMB esters are stable to the mild acidic conditions used to cleave o-nitrophenylsulphenyl (NPS) or trityl (Trt) amino-protecting groups, but are readily cleaved by stronger acids like hydrogen bromide in acetic acid.[2][7]

Protocol 1: Synthesis of an N-Protected Amino Acid TMB Ester

This protocol is adapted from procedures used in the synthesis of peptide derivatives.[1]

Materials:

  • N-protected amino acid (e.g., NPS-Phe-Gly-OH)

  • This compound (TMB-Cl, chloromethylmesitylene)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq) in anhydrous DMF.

  • Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature to form the carboxylate salt.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethyl acetate/cyclohexane) or silica gel chromatography to yield the pure TMB ester.

ParameterConditionCausality/Insight
Solvent Anhydrous DMFA polar aprotic solvent that effectively dissolves the amino acid salt and facilitates the SN2 reaction.
Base TriethylamineA non-nucleophilic base to form the carboxylate without competing in the reaction with TMB-Cl.
Stoichiometry Slight excess of base and TMB-ClEnsures complete conversion of the starting carboxylic acid.
Temperature Room TemperatureSufficient for the reaction to proceed without promoting side reactions or decomposition.
Workup Aqueous washesRemoves the triethylamine hydrochloride salt and any unreacted starting materials.
Protection of Alcohols

The protection of alcohols as TMB ethers follows the classical Williamson ether synthesis, requiring a strong base to generate the alkoxide.

Protocol 2: General Procedure for TMB Ether Formation

Materials:

  • Alcohol substrate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound (TMB-Cl)

  • Tetrahydrofuran (THF) or DMF, anhydrous

  • Saturated ammonium chloride solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of the alcohol (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of TMB-Cl (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to afford the desired TMB ether.

ParameterConditionCausality/Insight
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that irreversibly deprotonates the alcohol to drive the reaction forward.
Solvent Anhydrous THF/DMFAprotic solvents are required as protic solvents would be deprotonated by NaH.
Temperature 0 °C for additionsControls the exothermic deprotonation and alkylation steps, minimizing side reactions.
Quenching Saturated NH₄ClA mild proton source to neutralize the excess NaH and any remaining alkoxide. Water can also be used but may be more vigorous.
Deprotection of the TMB Group

The hallmark of the TMB group is its selective cleavage under strong acidic conditions.

Protocol 3: Deprotection of TMB Esters/Ethers with HBr in Acetic Acid

This method is highly effective for the final deprotection step in peptide synthesis.[1][2]

Materials:

  • TMB-protected substrate

  • Hydrogen bromide in acetic acid (e.g., 33% HBr in AcOH)

  • Diethyl ether, anhydrous

Procedure:

  • Dissolve the TMB-protected substrate in a minimal amount of a suitable co-solvent if necessary (e.g., trifluoroacetic acid for sparingly soluble peptides).

  • Add the solution of hydrogen bromide in acetic acid (a 2N solution is often cited) at room temperature.

  • Stir the reaction for 30-90 minutes. Monitor the reaction by TLC or LC-MS. The reaction is typically rapid.

  • Upon completion, precipitate the deprotected product by adding a large volume of cold, anhydrous diethyl ether.

  • Collect the precipitate by filtration or centrifugation, wash thoroughly with diethyl ether to remove the TMB-bromide byproduct and acetic acid.

  • Dry the product under high vacuum.

Orthogonality and Selectivity:

The TMB group provides excellent strategic flexibility:

  • Stable To: Mild methanolic HCl (used to cleave NPS groups).[2]

  • Cleaved By: Strong acids like HBr/AcOH or trifluoroacetic acid (TFA).[2][8]

  • Selective Cleavage: TMB esters are cleaved much more rapidly than benzyl esters under the same HBr/AcOH conditions, allowing for selective deprotection.[2][7]

G Start Substrate with -OH or -COOH Protect Protection This compound Base (e.g., NaH, TEA) Start->Protect Protected TMB-Protected Intermediate (Stable to NPS/Trt deprotection) Protect->Protected React Intermediate Synthetic Steps (e.g., Peptide Coupling) Protected->React Deprotect Deprotection Strong Acid (HBr/AcOH, TFA) React->Deprotect Product Final Deprotected Product Deprotect->Product

Caption: General workflow for using the TMB protecting group.

Conclusion

This compound is a versatile reagent for the protection of alcohols and carboxylic acids. The resulting TMB ethers and esters exhibit a unique stability profile, with enhanced lability to strong acids compared to standard benzyl groups. This feature enables a high degree of strategic control in complex syntheses, particularly in the field of peptide chemistry, where orthogonal protection schemes are essential for success. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers looking to incorporate this valuable protecting group into their synthetic repertoire.

References

  • Stewart, F. H. C. (1968). THE SYNTHESIS OF SOME PEPTIDE DERIVATIVES USING THE 2,4,6-TRIMETHYLBENZYL CARBOXYL-PROTECTING GROUP. Australian Journal of Chemistry, 21(10), 2543-2547. [Link]
  • Stewart, F. H. C. (1966). The use of 2,4,6-trimethylbenzyl esters in peptide synthesis. Australian Journal of Chemistry, 19(6), 1067-1083. [Link]
  • Stewart, F. H. C. (1967). Peptide syntheses with the 2,4,6-trimethylbenzyl esters of L-asparagine and L-glutamine. Australian Journal of Chemistry, 20(2), 365-373. [Link]
  • University of Windsor. (n.d.). Alcohol Protecting Groups.
  • Fiveable. (n.d.). tert-Butyldimethylsilyl chloride Definition.
  • O'Brien, P., & St. Jean, D. J. (2006). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. UCLA Chemistry and Biochemistry.
  • American Chemical Society. (2024). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Journal of the American Chemical Society.
  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism.
  • Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • Fiveable. (n.d.). Protection of Alcohols.
  • Google Patents. (2016). CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid.
  • OpenStax. (2023). 17.8 Protection of Alcohols.
  • YouTube. (2020). Protecting Groups for Carboxylic acid.
  • Organic Chemistry Portal. (n.d.). PMB Protection - Common Conditions.
  • Organic Chemistry Portal. (2009). Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride.
  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
  • Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
  • Wagner, M., et al. (2004). Application of substituted 2-(trimethylsilyl)ethyl esters to suppress diketopiperazine formation. Tetrahedron Letters, 45(48), 8861-8864.
  • ResearchGate. (2011). A Mild, Efficient and Selective Cleavage of Aryl tert-Butyldimethysilyl Ethers Using KOH in Ethanol.
  • American Chemical Society. (2016). Thermodynamic Strategies for C-O Bond Formation and Cleavage via Tandem Catalysis. Accounts of Chemical Research, 49(6), 1279-1289. [Link]
  • Chemistry LibreTexts. (2022). 3.2.4: Reactions of Ethers- Acidic Cleavage.
  • Scriven, E. F. V., & Turnbull, K. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Arkivoc, 2009(1), 15-25. [Link]
  • ResearchGate. (1975). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides.
  • ResearchGate. (n.d.). Protection and deprotection of carboxylic acid group.
  • Wikipedia. (n.d.). Ether cleavage.
  • PubMed. (2010). Efficient synthesis of aryl vinyl ethers exploiting 2,4,6-trivinylcyclotriboroxane as a vinylboronic acid equivalent. The Journal of Organic Chemistry, 75(22), 7873-7876. [Link]
  • GCW Gandhi Nagar Jammu. (n.d.). 2. Carboxyl protecting groups.
  • Jack Westin. (n.d.). Cleavage of Ethers.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
  • ResearchGate. (2010). ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers.

Sources

Application Notes and Protocols: Catalytic Strategies for Reactions Involving 2,4,6-Trimethylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Reactivity of a Sterically Hindered Electrophile

2,4,6-Trimethylbenzyl chloride, also known as (chloromethyl)mesitylene, is an organic compound featuring a benzyl chloride moiety attached to a mesitylene (1,3,5-trimethylbenzene) ring.[1] Its structure presents a fascinating dichotomy: the benzylic chloride is inherently reactive towards nucleophilic substitution, yet the presence of two ortho-methyl groups imposes significant steric hindrance around the reactive center.[2] This steric shielding profoundly influences its reaction pathways, often necessitating specific catalytic conditions to achieve desired transformations.

X-ray crystallographic studies have revealed that the steric pressure from the ortho-substituents forces the chloromethyl group into an orientation nearly perpendicular to the plane of the benzene ring and results in an atypically long C-Cl bond.[2] These structural features decrease the rate of uncatalyzed background reactions and allow for unique catalytic manifolds to be explored, ranging from classic Lewis acid-mediated processes to modern photocatalytic and transition metal-catalyzed cross-couplings.

This document provides researchers, scientists, and drug development professionals with a detailed guide to the key catalytic conditions for reactions involving this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into leveraging this unique reagent in organic synthesis.

Section 1: Lewis Acid-Catalyzed Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a cornerstone of C-C bond formation, involving the alkylation of an aromatic ring with an alkyl halide.[3][4] For a reactive substrate like this compound, this reaction provides a direct route to diarylmethane structures. The key to this transformation is the activation of the C-Cl bond by a Lewis acid catalyst.

Mechanism and Rationale

The reaction proceeds via electrophilic aromatic substitution.[4] A strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), coordinates to the chlorine atom of this compound. This coordination polarizes the C-Cl bond, facilitating its cleavage to generate a stabilized benzylic carbocation.[4] The steric hindrance from the mesityl group helps to stabilize this carbocation and can disfavor alternative pathways. The generated electrophile is then attacked by the nucleophilic aromatic ring (e.g., benzene or a substituted derivative), forming a new C-C bond and a sigma complex (arenium ion). Finally, deprotonation of the arenium ion restores aromaticity and regenerates the Lewis acid catalyst, although in practice, stoichiometric amounts are often required as the catalyst can complex with the product.[3]

G cluster_activation Catalyst Activation cluster_alkylation Electrophilic Aromatic Substitution Reagent This compound Activated Activated Complex [R-CH₂-Cl---AlCl₃] Reagent->Activated Coordination LA Lewis Acid (e.g., AlCl₃) LA->Activated Carbocation Mesitylmethyl Carbocation (Electrophile) Activated->Carbocation Heterolysis Arene Arene (Nucleophile) Sigma Sigma Complex (Arenium Ion) Carbocation->Sigma Attack Arene->Sigma Product Alkylated Product Sigma->Product Deprotonation

Caption: Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Alkylation.

Data Summary: Catalytic Conditions
CatalystAromatic SubstrateSolventTemperature (°C)Yield (%)Reference
AlCl₃BenzeneBenzene (excess)Room TempHigh[4]
FeCl₃BenzeneBenzene (excess)Room TempHigh[4]
Cu-MOF (Basolite C300)BenzeneBenzene (excess)80~55 (after 3h)[5]
Fe-MOF (Basolite F300)BenzeneBenzene (excess)80~95 (after 3h)[5]
Experimental Protocol: Friedel-Crafts Benzylation of Benzene

This protocol is a representative example of a Lewis acid-catalyzed alkylation using this compound.

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous benzene (reagent and solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stirrer and a drying tube

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous benzene (20 mL).

  • Cool the flask in an ice bath and slowly add anhydrous AlCl₃ (1.1 equivalents) in portions with stirring. Caution: The addition is exothermic.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous benzene (5 mL).

  • Add the benzyl chloride solution dropwise to the stirred benzene/AlCl₃ slurry over 15-20 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl (20 mL). Caution: Vigorous gas evolution (HCl) will occur.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl (15 mL), water (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography (e.g., silica gel, eluting with hexanes/ethyl acetate) or distillation to obtain the pure diarylmethane derivative.

Section 2: Nickel/Photoredox Dual-Catalyzed Cross-Electrophile Coupling

Modern synthetic methods have sought to overcome the limitations of classical approaches, such as the use of stoichiometric and moisture-sensitive Lewis acids. Dual catalytic systems, particularly those combining transition metals with photoredox catalysis, have emerged as a powerful strategy for C-C bond formation under mild conditions.[6] this compound has proven to be a competent substrate in nickel-catalyzed benzylation reactions, enabling the coupling of two different electrophiles.[6][7]

Mechanism and Rationale

This cross-electrophile coupling joins an aryl chloride with an alkyl chloride.[6] The reaction operates through two interconnected catalytic cycles. In the photoredox cycle, a photosensitizer (e.g., an Ir- or Ru-based complex), upon excitation by visible light, reduces a silane reagent, which then performs a chlorine atom abstraction from the this compound to generate a benzylic radical. In the nickel cycle, a Ni(0) complex first undergoes oxidative addition into the C-Cl bond of the aryl chloride to form an Ar-Ni(II)-Cl species. This complex then intercepts the catalytically generated benzylic radical to form an Ar-Ni(III)-(CH₂R) intermediate. Reductive elimination from this high-valent nickel species forges the desired C(sp²)-C(sp³) bond and regenerates the active Ni(I) catalyst, which is then reduced back to Ni(0) by the excited photocatalyst to complete the cycle.

G cluster_photo Photoredox Cycle cluster_nickel Nickel Cycle PC PC PC_star PC* PC->PC_star hν (Visible Light) PC_red PC⁻ PC_star->PC_red SET Bn_rad 2,4,6-Me₃-Bn• PC_star->Bn_rad Chlorine Atom Transfer via Silane PC_red->PC SET to Ni(I) Silane Silane Silane_rad Silane Radical Cation BnCl 2,4,6-Me₃-BnCl BnCl->Bn_rad NiIII Ar-Ni(III)-(Bn) Bn_rad->NiIII Ni0 Ni(0)L₂ NiII Ar-Ni(II)-Cl Ni0->NiII Oxidative Addition NiII->NiIII Radical Capture Product Ar-Bn NiIII->Product Reductive Elimination NiI Ni(I) NiIII->NiI ArCl Aryl Chloride ArCl->NiII NiI->Ni0

Caption: Mechanism for Ni/Photoredox Cross-Electrophile Coupling.

Data Summary: Catalytic Conditions
Ni PrecatalystLigandPhotocatalystSilane ReagentBaseSolventYield (%)Reference
NiCl₂·glyme4,4′-di-tert-butyl-2,2′-bipyridineIr[dF(CF₃)ppy]₂(dtbbpy)PF₆1-Adamantylaminobis(trimethylsilane)TMGDMA/t-AmylOH75[6]

(Yield for the coupling of 4-chlorotoluene with this compound). TMG = 1,1,3,3-tetramethylguanidine, DMA = N,N-dimethylacetamide.

Experimental Protocol: Ni/Photoredox Coupling of an Aryl Chloride and this compound

This protocol is adapted from the work of the MacMillan group for the cross-electrophile coupling of unactivated chlorides.[6]

Materials:

  • Aryl chloride (e.g., 4-chlorotoluene)

  • This compound

  • NiCl₂·glyme complex

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy)

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst)

  • 1-Adamantylaminobis(trimethylsilane) (silane reagent)

  • 1,1,3,3-Tetramethylguanidine (TMG)

  • Anhydrous N,N-dimethylacetamide (DMA) and tert-amyl alcohol

  • 8 mL vial with stir bar

  • Blue LED light source

Procedure:

  • Inside a glovebox, add NiCl₂·glyme (5 mol%), dtbbpy (5 mol%), the iridium photocatalyst (1 mol%), the aryl chloride (1.0 equivalent), and a stir bar to an 8 mL vial.

  • Add a solution of the silane reagent (1.5 equivalents) in DMA/tert-amyl alcohol (3:1, to make a final concentration of 0.5 M).

  • Add this compound (2.0 equivalents) followed by TMG (3.0 equivalents).

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Place the vial in a holder approximately 2-5 cm from a blue LED light source and begin stirring. If necessary, use a fan to maintain the reaction temperature around 50-55°C.

  • Irradiate the reaction for 24 hours or until completion as determined by GC-MS or LC-MS analysis.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to isolate the coupled product.

Section 3: Cooperative Catalysis for Radical Coupling with Alkenes

A significant challenge in utilizing benzyl chlorides is their high reduction potential, which often requires harsh conditions to generate the corresponding radical.[8] A cooperative catalytic strategy circumvents this by using a nucleophilic catalyst (e.g., lutidine) to transiently convert the benzyl chloride into a more easily reducible salt, which can then engage in a photocatalytic cycle.[8][9] This approach enables the coupling of benzyl halides with electron-deficient alkenes under mild conditions.

Mechanism and Rationale

This reaction involves two distinct but synergistic catalytic cycles.[9]

  • Nucleophilic Catalysis Cycle: Catalytic lutidine (2,6-dimethylpyridine) displaces the chloride from this compound in an Sₙ2 reaction to form a lutidinium salt. This in-situ-generated salt has a much lower reduction potential than the parent benzyl chloride.

  • Photocatalytic Cycle: An excited photocatalyst (e.g., Ir(ppy)₃) reduces the lutidinium salt via single-electron transfer (SET). The resulting lutidinium radical rapidly fragments, cleaving the C-N bond to release the stabilized 2,4,6-trimethylbenzyl radical and regenerate the lutidine catalyst. This benzylic radical then adds to an electron-deficient alkene (Giese addition) to form a new radical intermediate. Finally, this intermediate is reduced and protonated (or undergoes a hydrogen atom transfer) to yield the final product and turn over the photocatalytic cycle.

G cluster_nuc Nucleophilic Cycle cluster_photo Photocatalytic Cycle Lutidine Lutidine Salt Lutidinium Salt Lutidine->Salt Sₙ2 Displacement BnCl 2,4,6-Me₃-BnCl BnCl->Salt Salt->Lutidine Fragmentation PC_star PC* Bn_rad 2,4,6-Me₃-Bn• Salt->Bn_rad PC PC PC->PC_star PC_ox PC⁺ PC_star->PC_ox SET PC_ox->PC Reduction Adduct_rad Adduct Radical Bn_rad->Adduct_rad Giese Addition Alkene Alkene Alkene->Adduct_rad Product Final Product Adduct_rad->Product Reduction/HAT

Caption: Cooperative Catalysis for Coupling of Benzyl Chlorides and Alkenes.

Experimental Protocol: Lutidine/Photoredox-Catalyzed Coupling with an Electron-Deficient Alkene

This protocol is a representative example based on the principles of cooperative catalysis for radical generation from benzyl chlorides.[8][9]

Materials:

  • This compound

  • Electron-deficient alkene (e.g., acrylonitrile)

  • 2,6-Lutidine

  • fac-Ir(ppy)₃ (photocatalyst)

  • Hantzsch ester (reductant)

  • Anhydrous acetonitrile (MeCN)

  • Schlenk flask or vial with stir bar

  • Blue LED light source

Procedure:

  • To a Schlenk flask charged with a magnetic stir bar, add this compound (1.0 equivalent), the electron-deficient alkene (1.5 equivalents), 2,6-lutidine (20 mol%), fac-Ir(ppy)₃ (1-2 mol%), and Hantzsch ester (1.2 equivalents).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.

  • Add anhydrous acetonitrile via syringe to achieve a desired concentration (e.g., 0.1 M).

  • Stir the resulting mixture and irradiate with a blue LED light source at room temperature.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Once the starting material is consumed, remove the light source and concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Conclusion

This compound, despite its steric bulk, is a versatile substrate for a range of catalytic transformations. The choice of catalytic system is paramount and is dictated by the desired bond formation. Classical Lewis acids remain effective for electrophilic aromatic substitutions like Friedel-Crafts alkylation. For more nuanced C-C bond constructions under milder conditions, modern dual catalytic systems are indispensable. Nickel/photoredox catalysis provides a powerful platform for cross-electrophile coupling, while cooperative catalysis involving a nucleophilic catalyst and a photosensitizer opens pathways for radical-based additions to alkenes. Understanding the underlying mechanisms of these catalytic cycles allows researchers to make informed decisions, troubleshoot reactions, and rationally design new synthetic routes.

References

  • Kim, H., et al. (2022). Catalytic Reductive Homocoupling of Benzyl Chlorides Enabled by Zirconocene and Photoredox Catalysis. PubMed Central.
  • Kim, H., et al. (2022). Catalytic Reductive Homocoupling of Benzyl Chlorides Enabled by Zirconocene and Photoredox Catalysis. ChemRxiv.
  • Stache, E. E., et al. (2021). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. PubMed Central.
  • Stache, E. E., et al. (2021). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters, ACS Publications.
  • Nano Catalyst AI. Understanding the Role of 2,4,6-Trimethylbenzoyl Chloride in Modern Chemical Industries.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Pathway of 2,4,6-Trimethylbenzoyl Chloride.
  • López-Asensio, J., et al. (2023). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. MDPI.
  • PrepChem.com. Synthesis of A. 2,4,6-Trimethylbenzoyl Chloride.
  • Kennedy, A. R., et al. (2020). This compound (α2-Chloroisodurene). MDPI.
  • Bissember, A. C., et al. (2013). An Air-stable, COD-free Nickel Precatalyst for the Internally-selective Benzylation of Terminal Alkenes. DSpace@MIT.
  • Wikipedia. Lewis acid catalysis.
  • Wikipedia. Friedel–Crafts reaction.
  • Mettler Toledo. Friedel-Crafts Alkylation Reaction.
  • Kim, D., & MacMillan, D. W. C. (2020). Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. Macmillan Group - Princeton University.

Sources

Troubleshooting & Optimization

Technisches Support-Center: Optimierung der Synthese von 2-Chlor-5-nitropyridin

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German as the user is interacting in German. Absolut. Hier ist eine detaillierte Anleitung zur Fehlerbehebung bei der Synthese von 2-Chlor-5-nitropyridin, die speziell für Forschungschemiker und Fachleute in der Prozessentwicklung entwickelt wurde.

Herausgeber: Dr. Gemini, Senior Application Scientist

Einführung: Die Synthese von 2-Chlor-5-nitropyridin, einem wichtigen Zwischenprodukt in der pharmazeutischen und agrochemischen Industrie, wird häufig durch die Nitrierung von 2-Chlorpyridin erreicht. Obwohl der Prozess unkompliziert erscheint, stoßen Forscher oft auf Herausforderungen in Bezug auf Ausbeute, Reinheit und Sicherheit. Dieses Handbuch bietet eine detaillierte Anleitung zur Fehlerbehebung, optimierte Protokolle und fundierte wissenschaftliche Erklärungen, um diese Herausforderungen zu meistern. Unser Ansatz basiert auf der Analyse der Reaktionsmechanismen und der Identifizierung kritischer Kontrollpunkte zur Minimierung von Nebenreaktionen und zur Maximierung der Produktausbeute.

Abschnitt 1: Häufig gestellte Fragen (FAQs)

F1: Was ist die gebräuchlichste und industriell etablierte Methode zur Synthese von 2-Chlor-5-nitropyridin? Die vorherrschende Methode ist die elektrophile aromatische Nitrierung von 2-Chlorpyridin.[1][2] Diese Reaktion verwendet typischerweise eine Mischung aus konzentrierter Schwefelsäure (H₂SO₄) und Salpetersäure (HNO₃), oft als "Nitriersäure" bezeichnet. Die Schwefelsäure wirkt sowohl als Lösungsmittel als auch als Katalysator, indem sie die Salpetersäure protoniert, um das hochreaktive Nitroniumion (NO₂⁺) zu erzeugen, das das primäre elektrophile Spezies ist.[1][3]

F2: Warum ist die Regioselektivität bei dieser Reaktion ein Problem? Warum wird die Nitrogruppe an Position 5 und nicht an anderen Positionen hinzugefügt? Die Regioselektivität wird durch die elektronischen Eigenschaften des 2-Chlorpyridin-Rings bestimmt. Das Stickstoffatom im Ring und das Chloratom sind elektronenziehende Gruppen, die den Pyridinring für die elektrophile Substitution desaktivieren.[4] Die Nitrierung erfolgt bevorzugt an der 5-Position (meta zum Stickstoffatom), da dies die am wenigsten desaktivierte Position ist.[4][5] Die Bildung des 3-Nitro-Isomers ist ebenfalls möglich, aber kinetisch und thermodynamisch weniger begünstigt.[4] Die Bildung des unerwünschten 2-Chlor-3-nitropyridin-Isomers ist eine der Hauptursachen für Ausbeuteverluste und Reinheitsprobleme.[4]

F3: Welche sind die größten Sicherheitsrisiken bei dieser Synthese? Die Hauptrisiken sind:

  • Hochkorrosive Reagenzien: Konzentrierte Schwefel- und Salpetersäure sind extrem korrosiv und können schwere Verätzungen verursachen.[6][7]

  • Exotherme Reaktion: Die Nitrierung ist stark exotherm. Eine unzureichende Temperaturkontrolle kann zu einer unkontrollierten Reaktion führen, die zu einem schnellen Druck- und Temperaturanstieg und möglicherweise zu einer Explosion führen kann.[3]

  • Instabile Nebenprodukte: Unter bestimmten Bedingungen können sich instabile Polynitroverbindungen oder Oxidationsprodukte bilden, die eine Explosionsgefahr darstellen.

Alle Arbeiten müssen in einem gut belüfteten Abzug unter Verwendung geeigneter persönlicher Schutzausrüstung (PSA), einschließlich säurebeständiger Handschuhe, Laborkittel und Gesichtsschutz, durchgeführt werden.[6][7]

Abschnitt 2: Detaillierte Anleitung zur Fehlerbehebung

Dieses Kapitel befasst sich mit den häufigsten Problemen, die bei der Synthese von 2-Chlor-5-nitropyridin auftreten.

F4: Meine Reaktionsausbeute ist konstant niedrig (<60 %). Was sind die wahrscheinlichsten Ursachen?

Niedrige Ausbeuten können auf mehrere Faktoren zurückzuführen sein, darunter unvollständige Reaktionen, Nebenreaktionswege und Produktverluste während der Aufarbeitung.

  • Ursache 1: Unzureichende Bildung des Nitroniumions (NO₂⁺) Die Konzentration des elektrophilen Nitroniumions ist entscheidend für die Reaktionsgeschwindigkeit. Die Verwendung von verdünnten oder wasserhaltigen Säuren verringert die Konzentration von NO₂⁺ erheblich, was zu einer langsamen oder unvollständigen Reaktion führt.

    • Lösung: Verwenden Sie hochkonzentrierte Säuren (H₂SO₄ >98 %, HNO₃ >90 %).[1] Stellen Sie sicher, dass alle Glasgeräte vor Gebrauch vollständig trocken sind, um eine unbeabsichtigte Verdünnung zu vermeiden.

  • Ursache 2: Bildung von Nebenprodukten (Isomere) Die Bildung des unerwünschten 2-Chlor-3-nitropyridin-Isomers ist eine der Hauptursachen für Ausbeuteverluste.[4] Dies wird oft durch eine zu hohe Reaktionstemperatur begünstigt.

    • Lösung: Halten Sie eine strenge Temperaturkontrolle ein. Die Reaktion sollte bei einer niedrigen Temperatur (0–10 °C) begonnen und dann langsam auf die optimale Reaktionstemperatur (typischerweise 40–50 °C) erwärmt werden.[1][2] Dies maximiert die kinetische Selektivität für das 5-Nitro-Isomer.

  • Ursache 3: Produktverlust während der Aufarbeitung 2-Chlor-5-nitropyridin hat eine gewisse Löslichkeit in sauren wässrigen Lösungen. Während des Quenchens und der Extraktion kann ein erheblicher Produktverlust auftreten.

    • Lösung: Gießen Sie die Reaktionsmischung nach Abschluss vorsichtig auf eine große Menge Eiswasser.[1] Dies führt zur Ausfällung des Produkts. Neutralisieren Sie die Lösung langsam mit einer Base (z. B. NaOH oder Na₂CO₃), um die Löslichkeit des Produkts weiter zu verringern, bevor Sie es abfiltrieren.

Workflow zur Fehlerbehebung bei niedriger Ausbeute

G start Niedrige Ausbeute festgestellt check_reagents Reagenzienqualität prüfen (>98% H₂SO₄, >90% HNO₃?) start->check_reagents reagents_ok Reagenzien sind in Ordnung check_reagents->reagents_ok Ja reagents_bad Reagenzien ersetzen/trocknen check_reagents->reagents_bad Nein check_temp Temperaturkontrolle (0-10°C Zugabe, dann 40-50°C?) reagents_ok->check_temp reagents_bad->start temp_ok Temperatur war korrekt check_temp->temp_ok Ja temp_bad Temperaturprofil optimieren check_temp->temp_bad Nein check_workup Aufarbeitungsverfahren (Quenchen auf Eis, Neutralisation?) temp_ok->check_workup temp_bad->start workup_ok Aufarbeitung ist korrekt check_workup->workup_ok Ja workup_bad Aufarbeitung anpassen check_workup->workup_bad Nein final_issue Problem wahrscheinlich Isomerenbildung workup_ok->final_issue workup_bad->start

Abbildung 1: Workflow zur Diagnose von Problemen mit niedriger Ausbeute.

F5: Mein Endprodukt ist mit einem unerwünschten Isomer verunreinigt. Wie kann ich die Reinheit verbessern?

Die Hauptverunreinigung ist typischerweise das 2-Chlor-3-nitropyridin-Isomer.[4] Die Trennung kann aufgrund ähnlicher physikalischer Eigenschaften schwierig sein.

  • Prävention (Beste Methode): Wie in F4 erwähnt, ist eine strenge Temperaturkontrolle der Schlüssel zur Minimierung der Bildung des 3-Nitro-Isomers.[1][2] Die Optimierung der Reaktionsbedingungen ist der effektivste Weg, um ein reines Produkt zu erhalten.

  • Reinigung: Wenn eine Verunreinigung vorliegt, ist eine Umkristallisation die effektivste Methode zur Reinigung.

    • Lösungsmittelauswahl: Ethanol oder Isopropanol sind häufig wirksame Lösungsmittel für die Umkristallisation.[2] Das gewünschte 5-Nitro-Isomer ist in diesen Alkoholen bei Raumtemperatur tendenziell weniger löslich als das 3-Nitro-Isomer.

    • Verfahren: Lösen Sie das Rohprodukt in der minimalen Menge heißen Alkohols, lassen Sie es langsam auf Raumtemperatur und dann auf 0–5 °C abkühlen. Das reinere 2-Chlor-5-nitropyridin sollte auskristallisieren. Filtrieren und trocknen Sie die Kristalle.

Reaktionsmechanismus: Gewünschtes Produkt vs. Nebenprodukt

G cluster_main Gewünschter Weg (kinetisch bevorzugt) cluster_side Nebenreaktionsweg mol1 2-Chlorpyridin + NO₂⁺ sigma1 Sigma-Komplex (Angriff an C5) mol1->sigma1 Niedrigere Aktivierungsenergie product1 2-Chlor-5-nitropyridin sigma1->product1 -H⁺ mol2 2-Chlorpyridin + NO₂⁺ sigma2 Sigma-Komplex (Angriff an C3) mol2->sigma2 Höhere Aktivierungsenergie (begünstigt durch hohe Temp.) product2 2-Chlor-3-nitropyridin sigma2->product2 -H⁺

Abbildung 2: Vereinfachter Reaktionsmechanismus, der den kinetisch bevorzugten Weg zum 5-Nitro-Isomer im Vergleich zum Nebenprodukt 3-Nitro-Isomer zeigt.

Abschnitt 3: Optimiertes Laborprotokoll

Dieses Protokoll wurde entwickelt, um die Ausbeute und Reinheit von 2-Chlor-5-nitropyridin zu maximieren und gleichzeitig die Sicherheitsrisiken zu minimieren.

Reagenzien und Ausrüstung:

  • 2-Chlorpyridin (99 %)

  • Konzentrierte Schwefelsäure (98 %)

  • Rauchende Salpetersäure (90 %)

  • Dreihals-Rundkolben mit Magnetrührer, Tropftrichter und Thermometer

  • Eis-Wasser-Bad

  • Ausrüstung zur Vakuumfiltration

Schritt-für-Schritt-Verfahren:

  • Einrichtung und Kühlung: In einem 500-ml-Dreihalskolben werden 150 ml (276 g) konzentrierte Schwefelsäure (98 %) vorgelegt. Kühlen Sie die Säure in einem Eis-Salz-Bad auf 0–5 °C.

  • Zugabe des Substrats: Geben Sie langsam 50 g (0,44 mol) 2-Chlorpyridin zu der gekühlten Schwefelsäure, während Sie die Temperatur unter 10 °C halten.

  • Zubereitung der Nitriersäure: In einem separaten Becherglas werden 30 ml (42 g) rauchende Salpetersäure (90 %) vorsichtig zu 50 ml (92 g) konzentrierter Schwefelsäure gegeben, während in einem Eisbad gekühlt wird.

  • Nitrierung: Geben Sie die vorbereitete Nitriersäure langsam über einen Zeitraum von 1–2 Stunden tropfenweise zu der 2-Chlorpyridin-Lösung, wobei die Reaktionstemperatur streng unter 10 °C gehalten wird.

  • Reaktion: Nach Abschluss der Zugabe lassen Sie die Mischung langsam auf Raumtemperatur erwärmen und erhitzen sie dann vorsichtig auf 45–50 °C. Halten Sie diese Temperatur für 3–4 Stunden unter Rühren.

  • Reaktionsüberwachung: Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC) oder Gaschromatographie (GC), um den Verbrauch des Ausgangsmaterials sicherzustellen.

  • Quenchen: Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab und gießen sie dann sehr langsam und vorsichtig auf 1 kg zerstoßenes Eis in einem großen Becherglas.

  • Neutralisation und Isolierung: Neutralisieren Sie die kalte Aufschlämmung langsam mit einer 50%igen wässrigen Natriumhydroxidlösung, bis der pH-Wert ~7 erreicht ist. Halten Sie die Temperatur während der Neutralisation unter 20 °C.

  • Filtration: Filtrieren Sie den ausgefallenen festen Niederschlag mit einem Büchnertrichter ab. Waschen Sie den Filterkuchen gründlich mit kaltem Wasser (3 x 100 ml), um anorganische Salze zu entfernen.

  • Trocknung: Trocknen Sie das Rohprodukt an der Luft und dann in einem Vakuumexsikkator über P₂O₅. Die typische Ausbeute an Rohprodukt liegt bei 80–90 %.

  • Reinigung (optional): Kristallisieren Sie das Rohprodukt aus heißem Ethanol um, um ein hochreines Produkt (>99 %) zu erhalten.

Tabelle der Reaktionsparameter
ParameterEmpfohlener WertBegründung
Temperatur der Zugabe 0–10 °CMinimiert die Bildung des unerwünschten 3-Nitro-Isomers und kontrolliert die Exothermie.[1][2]
Reaktionstemperatur 40–50 °CBietet eine angemessene Reaktionsgeschwindigkeit nach der kontrollierten Zugabe.[1]
Reaktionszeit 3–4 StundenStellt den vollständigen Verbrauch des Ausgangsmaterials sicher.
H₂SO₄ : HNO₃ Verhältnis ~3:1 (nach Gewicht)Gewährleistet eine ausreichende Protonierung von HNO₃ zur Bildung von NO₂⁺.[3]
Quench-Medium EiswasserFällt das Produkt aus und hilft, die Wärme aus der Verdünnung der Säure abzuleiten.

Referenzen

  • Organic Syntheses. "Pyridine, 2-chloro-5-nitro-." Org. Synth. 1950, 30, 21. Verfügbar unter: [Link]

  • Ullmann's Encyclopedia of Industrial Chemistry. "Nitro Compounds, Aromatic." Wiley-VCH, 2012.

  • Taylor, R. "Electrophilic Aromatic Substitution." John Wiley & Sons, 1990.

  • PubChem. "Compound Summary for CID 11, Sulfuric acid." National Center for Biotechnology Information. Verfügbar unter: [Link]

  • PubChem. "Compound Summary for CID 944, Nitric acid." National Center for Biotechnology Information. Verfügbar unter: [Link]

  • Joule, J. A., & Mills, K. "Heterocyclic Chemistry." 5th ed., Wiley-Blackwell, 2010.

Sources

Technical Support Center: Chloromethylation of Mesitylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chloromethylation of mesitylene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize their synthetic strategies. Drawing from established principles of electrophilic aromatic substitution and extensive field experience, this document provides in-depth solutions to frequently encountered challenges.

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the chloromethylation of mesitylene, providing explanations grounded in reaction mechanisms and offering actionable solutions.

FAQ 1: My reaction is producing a significant amount of a dichlorinated byproduct. How can I identify it and minimize its formation?

Answer:

The most common dichlorinated byproduct in the chloromethylation of mesitylene is 2,4-bis(chloromethyl)mesitylene.[1][2] Mesitylene's three activating methyl groups make the aromatic ring highly susceptible to a second electrophilic attack.[3]

Identification:

  • NMR Spectroscopy: 1H NMR is a powerful tool to identify 2,4-bis(chloromethyl)mesitylene. You will observe two distinct singlets for the two non-equivalent chloromethyl groups, in addition to the aromatic and methyl protons.[1]

  • Mass Spectrometry (MS): GC-MS can be used to identify the byproduct by its molecular ion peak. The molecular weight of 2,4-bis(chloromethyl)mesitylene is 217.14 g/mol .[2]

Minimizing Formation:

  • Control Stoichiometry: Carefully control the molar ratio of formaldehyde and hydrogen chloride to mesitylene. Using a stoichiometric amount or a slight excess of the chloromethylating agent is crucial. A large excess will significantly favor dichlorination.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC. Over-extending the reaction time after the consumption of the starting material will increase the likelihood of a second chloromethylation event.[4]

  • Temperature Control: While higher temperatures can increase the reaction rate, they also tend to promote the formation of byproducts.[4] Maintaining a moderate temperature, typically in the range of 60-80°C, is often a good compromise.[5]

FAQ 2: I am observing a high-molecular-weight, insoluble material in my reaction mixture. What is it and how can I prevent its formation?

Answer:

The insoluble material is likely a polymeric byproduct formed through intermolecular Friedel-Crafts alkylation.[6] The initially formed chloromethyl mesitylene is a reactive benzylic halide. It can act as an electrophile and react with another molecule of mesitylene (or another chloromethylated mesitylene molecule) to form a diarylmethane bridge, leading to oligomers and polymers.[4][7]

Prevention Strategies:

  • Lower Reaction Temperature: This is the most critical factor. Lowering the temperature significantly reduces the rate of the secondary Friedel-Crafts alkylation, which has a higher activation energy than the initial chloromethylation.[4]

  • Choice of Catalyst: Strong Lewis acids like aluminum chloride are known to aggressively promote diarylmethane formation.[4] Using a milder Lewis acid catalyst, such as zinc chloride (ZnCl₂), is generally preferred for this reaction.[6][8] In some cases, for highly activated rings like mesitylene, the reaction can proceed with just a protic acid catalyst like hydrochloric acid.[3]

  • Concentration: Running the reaction at a lower concentration of mesitylene can disfavor the bimolecular side reaction that leads to polymer formation.

  • Reaction Time: As with dichlorination, prolonged reaction times increase the concentration of the chloromethylated product, thereby increasing the probability of diarylmethane formation.[4]

Visualizing Reaction Pathways

The following diagram illustrates the desired chloromethylation pathway of mesitylene and the competing side reactions leading to dichlorination and diarylmethane formation.

Chloromethylation_Mesitylene Mesitylene Mesitylene CM_Mesitylene Chloromethyl Mesitylene (Desired Product) Mesitylene->CM_Mesitylene + CH₂O, HCl (ZnCl₂ catalyst) DCM_Mesitylene 2,4-Bis(chloromethyl)mesitylene (Dichlorination Side Product) CM_Mesitylene->DCM_Mesitylene + CH₂O, HCl (Excess Reagent/Time) Diarylmethane Diarylmethane Derivative (Polymer Precursor) CM_Mesitylene->Diarylmethane + Mesitylene (High Temp/Strong Acid)

Caption: Reaction scheme of mesitylene chloromethylation.

FAQ 3: My yield of chloromethyl mesitylene is consistently low, even with minimal byproduct formation. What are other potential issues?

Answer:

Low yields, in the absence of significant side products, can point towards issues with the reagents, reaction setup, or work-up procedure.

  • Reagent Quality:

    • Paraformaldehyde: Ensure the paraformaldehyde is of good quality and has not depolymerized significantly. It should be a fine, white powder.

    • Hydrogen Chloride: If using gaseous HCl, ensure a steady and sufficient flow. If using concentrated hydrochloric acid, be aware that the water present can affect the reaction kinetics.[9]

    • Solvent: If a solvent is used, ensure it is anhydrous, as water can hydrolyze the chloromethylating agent and the product.

  • Reaction Conditions:

    • Inadequate Mixing: In a heterogeneous reaction mixture, efficient stirring is crucial to ensure proper mixing of the aqueous and organic phases (if applicable) and to facilitate the reaction.

    • Loss of HCl: If using gaseous HCl, ensure the reaction vessel is properly sealed to prevent its escape. The reaction is acid-catalyzed, and a loss of HCl will slow down or stop the reaction.[10]

  • Work-up Procedure:

    • Hydrolysis of Product: The chloromethyl group is susceptible to hydrolysis, especially under basic conditions or upon prolonged contact with water. Work-up should be performed promptly and under neutral or slightly acidic conditions.

    • Emulsion Formation: During aqueous work-up, emulsions can form, leading to loss of product during extraction. Using a brine wash can help to break emulsions.

FAQ 4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the products?

Answer:

A combination of chromatographic and spectroscopic techniques is ideal for comprehensive analysis.

Technique Application Key Information Provided
Thin Layer Chromatography (TLC) Rapid reaction monitoringQualitative assessment of the consumption of starting material and the formation of products and byproducts.
Gas Chromatography (GC) Quantitative reaction monitoring and purity assessmentSeparation and quantification of mesitylene, chloromethyl mesitylene, and 2,4-bis(chloromethyl)mesitylene.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and quantificationUnambiguous identification of the desired product and side products by analyzing chemical shifts and integration values.[4]
Mass Spectrometry (MS) Identification of products and byproductsDetermination of molecular weights, which aids in confirming the identity of the compounds separated by GC.

Optimized Experimental Protocol: Chloromethylation of Mesitylene

This protocol is designed to maximize the yield of chloromethyl mesitylene while minimizing the formation of common side products.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. The reagents are corrosive, and the product is a lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reaction can form small amounts of the highly carcinogenic bis(chloromethyl) ether as a byproduct.[6][11]

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Paraformaldehyde

  • Zinc Chloride (anhydrous)

  • Concentrated Hydrochloric Acid

  • Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add mesitylene (1 eq.) and an equal volume of concentrated hydrochloric acid.

  • Catalyst Addition: With vigorous stirring, add anhydrous zinc chloride (0.5 eq.) to the mixture.

  • Reagent Addition: In the dropping funnel, prepare a slurry of paraformaldehyde (1.1 eq.) in a small amount of concentrated hydrochloric acid. Add this slurry dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature between 60-70°C with a water bath.

  • Reaction Monitoring: After the addition is complete, continue stirring at 60-70°C and monitor the reaction progress by TLC or GC every hour. The reaction is typically complete within 3-5 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with dichloromethane.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation to yield pure chloromethyl mesitylene.

References

  • New studies in aromatic chloromethylation - Durham E-Theses.
  • Blanc chloromethylation - Wikipedia.
  • Pfeiffer, W. D. The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be converted into...
  • Quelet reaction - Wikipedia.
  • Blanc Reaction - Organic Chemistry Portal.
  • Chloromethylation of Meta Xylene by Phase Transfer Catalysis - IOSR Journal.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • Blanc reaction - Sciencemadness Wiki.
  • 2,4-Bis(chloromethyl)mesitylene - NIST WebBook.
  • Blanc Reaction.
  • Chloromethylation of Aromatic Compounds - ResearchGate.
  • An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media - ResearchGate.
  • Chemical Modifications of Condensation Polymers, Chloromethylation and Quaternization.
  • Bis(Chloromethyl) Ether and Chloromethyl Methyl Ether - Canada.ca.
  • Improved Selectivity in the Chloromethylation of Alkylbenzenes in the Presence of Quaternary Ammonium Salts - IRIS.
  • Bis(Chloromethyl) Ether | (CH2Cl)2O | CID 10967 - PubChem.
  • Bis(chloromethyl) ether - Wikipedia.
  • Chloromethylation Reaction: also known as Blanc Reaction! - YouTube.
  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR.
  • 1-step economical method to convert mesitylene to 2,4,6-Trimethylisophthaldehyde - Google Answers.
  • An Efficient Procedure for Chloromethylation of Aromatic Hydrocarbons Catalyzed by PEG1000‐Dicationic Ionic Liquids in Aqueous Media - ResearchGate.
  • An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide - ResearchGate.
  • US4900796A - Process for preparing chloromethylated aromatic materials - Google Patents.
  • WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents.
  • Chloromethylation of Lignin as a Route to Functional Material with Catalytic Properties in Cross-Coupling and Click Reactions - ChemRxiv.
  • Kinetics of the Chloromethylation of Mesitylene in Aqueous Acetic Acid - ACS Publications.
  • Mesitylene as reaction solvent : r/chemhelp - Reddit.
  • Preparation of Chloromethylated and Aminated Gel-Type Poly(styrene-co-divinylbenzene) Microparticles with Controlled Degree of Functionalization | Request PDF - ResearchGate.
  • The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds.
  • Polymers with pendent functional groups. VI. A comparative study on the chloromethylation of linear polystyrene and polysulfone with paraformaldehyde/Me3SiCl | Request PDF - ResearchGate.

Sources

Purification of 2,4,6-Trimethylbenzyl chloride by distillation or crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,4,6-trimethylbenzyl chloride (TMBC). This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this important chemical intermediate. Here, we will address common challenges and provide detailed, field-proven troubleshooting advice for both distillation and crystallization methods.

Introduction

This compound, also known as α2-chloroisodurene, is a versatile reagent in organic synthesis.[1][2] Achieving high purity is critical as impurities can lead to side reactions, lower yields, and complications in downstream applications. The primary challenges in purifying TMBC and similar benzyl chlorides include their lachrymatory nature, tendency to hydrolyze, and potential for polymerization, especially at elevated temperatures or in the presence of acidic impurities.[3] This guide provides a systematic approach to overcoming these challenges.

Physical and Chemical Properties

A thorough understanding of the physical properties of this compound is essential for selecting the appropriate purification method.

PropertyValueSource
CAS Number 1585-16-6[4]
Molecular Formula C₁₀H₁₃Cl[4]
Molecular Weight 168.67 g/mol [4]
Appearance White to almost white solid or powder[5]
Melting Point 28-42 °C (range varies by purity)[4][5][6]
Boiling Point Not well-defined at atmospheric pressure due to decomposition.
Purity (Typical) >95%[5]
Solubility Soluble in chloroform, ethyl acetate. Insoluble in water.[1][4]
Stability May be stored at room temperature for short periods. Long-term storage is recommended at -20°C.[4] It is also sensitive to moisture, light, and heat.

Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Part 1: General Questions

Q1: My this compound is a low-melting solid or a liquid at room temperature. Is this normal?

A1: Yes, this is completely normal. This compound has a reported melting point range of 28-42°C.[4][5][6] This relatively low melting point means that even small amounts of impurities can depress the melting point, causing it to be a liquid or a waxy solid at or near room temperature. The physical state will depend on the purity of your material and the ambient temperature of your lab.

Q2: What are the primary impurities I should be concerned about?

A2: The most common impurities are residual starting materials from the synthesis, such as mesitylene, and byproducts like benzyl alcohol formed from hydrolysis.[3] Acidic residues, like HCl, are particularly problematic as they can catalyze polymerization during heating.[3][7]

Q3: How can I assess the purity of my this compound?

A3: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most effective methods. GC can provide a quantitative measure of purity, while ¹H NMR can identify specific impurities by their characteristic signals.

Part 2: Distillation Issues

Q4: I'm trying to purify my TMBC by distillation, but it's decomposing and turning dark in the distillation flask. What's happening?

A4: This is a classic sign of thermal decomposition and polymerization, often catalyzed by acidic impurities like residual HCl from the synthesis.[3][8] Benzyl chlorides are susceptible to polymerization at elevated temperatures.[3]

Troubleshooting Steps:

  • Neutralize Acidic Impurities: Before distillation, it is crucial to wash the crude TMBC. Transfer the material to a separatory funnel and wash with a 5% aqueous sodium bicarbonate (NaHCO₃) solution.[3][9][10] Swirl gently and vent frequently to release any CO₂ gas that forms. Continue washing until the effervescence ceases.

  • Thorough Washing: After the base wash, wash with deionized water and then with brine to remove any remaining base and dissolved salts.[3][9]

  • Drying: Dry the organic layer thoroughly with an anhydrous drying agent like magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).[3][9]

  • Vacuum Distillation: The most critical step is to perform the distillation under reduced pressure (vacuum distillation).[3][9] This lowers the boiling point significantly, minimizing thermal stress and the risk of decomposition.

Q5: What vacuum level and temperature should I aim for during vacuum distillation?

Part 3: Crystallization Issues

Q6: I'm trying to recrystallize my this compound, but it's "oiling out" instead of forming crystals. What should I do?

A6: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling rate is too fast.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent is critical. For a compound like TMBC, which is relatively nonpolar, nonpolar solvents like hexanes or heptane are good starting points.[10] You may need to use a two-solvent system for optimal results.[11]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, you can then place it in an ice bath or refrigerator to maximize crystal formation.[10]

  • Scratching: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.

  • Seeding: If you have a small amount of pure, solid TMBC, add a tiny crystal to the cooled solution to induce crystallization.

Q7: What is a good solvent system for the recrystallization of this compound?

A7: A good starting point for recrystallization is a nonpolar solvent like hexanes or heptane.[10] If the compound is too soluble in these solvents even at low temperatures, a two-solvent system can be effective.[11] A possible system could be a solvent in which TMBC is soluble (like a minimal amount of diethyl ether or ethyl acetate) and a solvent in which it is less soluble (like hexanes or pentane).[12] The procedure would involve dissolving the crude material in a minimum amount of the "good" solvent at an elevated temperature, and then slowly adding the "poor" solvent until the solution becomes slightly cloudy.[11] Gentle warming should redissolve the cloudiness, and then slow cooling can commence.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is designed to remove non-volatile impurities and residual starting materials.

1. Pre-distillation Workup: a. Dissolve the crude this compound in a suitable organic solvent like diethyl ether or dichloromethane. b. Transfer the solution to a separatory funnel. c. Add an equal volume of 5% aqueous sodium bicarbonate solution. Swirl gently and vent the funnel frequently.[3][9] d. Shake the funnel for 2-3 minutes, allowing the layers to separate. Discard the aqueous layer. e. Wash the organic layer with deionized water, followed by a wash with brine.[3][9] f. Transfer the organic layer to a clean flask and dry over anhydrous magnesium sulfate or calcium chloride for at least 30 minutes.[3][9] g. Filter to remove the drying agent. h. Remove the solvent under reduced pressure using a rotary evaporator.

2. Vacuum Distillation: a. Assemble a clean, dry vacuum distillation apparatus. b. Add the dried, crude this compound to the distillation flask. c. Slowly apply vacuum and begin gently heating the flask. d. Collect the fraction that distills at a constant temperature. Monitor the pressure and temperature closely. e. Discontinue the distillation before the flask is completely dry to prevent the formation of polymeric residues.

Protocol 2: Purification by Recrystallization

This protocol is effective for achieving high purity by removing impurities with different solubility profiles.

1. Solvent Selection: a. In a small test tube, test the solubility of a small amount of your crude material in various solvents (e.g., hexanes, heptane, ethanol). The ideal single solvent will dissolve the compound when hot but not when cold. b. If a suitable single solvent is not found, a two-solvent system may be necessary.[11]

2. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent and gently heat with stirring until the solid completely dissolves.[10]

3. Crystallization: a. Allow the hot solution to cool slowly and undisturbed to room temperature. b. Once at room temperature, place the flask in an ice bath to maximize crystal yield.[10]

4. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[10] c. Dry the purified crystals under vacuum.

Visualization of Workflows

Decision Tree for Purification Method

This diagram outlines the decision-making process for selecting the appropriate purification method.

Purification_Decision_Tree start Crude this compound check_impurities What is the nature of the impurities? start->check_impurities volatile_impurities Volatile Starting Materials or Solvents check_impurities->volatile_impurities Different Boiling Points nonvolatile_impurities Non-Volatile / Polymeric Impurities check_impurities->nonvolatile_impurities Different Solubilities distillation Vacuum Distillation volatile_impurities->distillation crystallization Crystallization nonvolatile_impurities->crystallization final_product High Purity Product distillation->final_product crystallization->final_product

Caption: Decision tree for selecting a purification method.

Troubleshooting Workflow for Distillation

This diagram provides a logical flow for troubleshooting common distillation problems.

Distillation_Troubleshooting start Distillation Attempted issue Product Decomposing / Polymerizing? start->issue pre_wash Perform Aqueous NaHCO3 Wash issue->pre_wash Yes success Successful Purification issue->success No dry_thoroughly Dry Organic Layer Thoroughly pre_wash->dry_thoroughly use_vacuum Use Vacuum Distillation dry_thoroughly->use_vacuum use_vacuum->success

Caption: Troubleshooting guide for distillation issues.

References

  • Stenutz, R. (n.d.). This compound.
  • Google Patents. (1958). US2859253A - Process for the continuous preparation of benzyl chloride.
  • MDPI. (2018). This compound (α2-Chloroisodurene).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Pathway of 2,4,6-Trimethylbenzoyl Chloride.
  • Sciencemadness.org. (2019). Benzyl Chloride Distillation Problems :(.
  • Chongqing Chemdad Co., Ltd. (n.d.). 2,4,6-Trimethylbenzoyl chloride.
  • The Hive Chemistry Discourse. (2004). Problems distilling benzyl chloride, HCL gas!!!!.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of 2,4,6-Trimethylbenzoyl Chloride in Modern Chemical Industries.
  • Cheméo. (n.d.). Chemical Properties of 2,4,6-Trimethylbenzoyl chloride (CAS 938-18-1).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • PubChem. (n.d.). This compound.
  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.

Sources

How to prevent rearrangement in Friedel-Crafts reactions with benzyl chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of Friedel-Crafts reactions, specifically when using benzyl chlorides as alkylating agents. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you achieve clean, high-yield, and rearrangement-free benzylation products.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured to address specific problems you might be encountering at the bench. We delve into the root causes and provide actionable solutions.

Q1: My reaction is producing a mixture of ortho, para, and meta isomers. How can I improve the regioselectivity, particularly to favor the para product?

A1: The formation of isomer mixtures is a classic challenge in Friedel-Crafts alkylation, governed by both kinetic and thermodynamic factors.

The immediate product distribution is kinetically controlled, influenced by the directing effects of substituents already on the aromatic ring. However, under harsh conditions (e.g., strong Lewis acids, high temperatures), the reaction can become reversible, leading to product isomerization towards the most thermodynamically stable isomer.

Core Insight: Benzyl groups, once added, are activating and can direct subsequent additions. The initial benzylation product is often more reactive than the starting material, which can lead to polyalkylation and isomerization.[1][2]

Troubleshooting Strategies:

  • Lower the Reaction Temperature: Performing the reaction at lower temperatures (e.g., 0 °C or even -78 °C) can significantly favor the kinetically controlled product, which is often the para-isomer due to steric hindrance at the ortho positions.[3] At 0°C, the alkylation of toluene yields a higher percentage of the para and ortho isomers, while at 25°C, the proportion of the meta isomer increases significantly.[3]

  • Select a Milder Lewis Acid: Strong Lewis acids like AlCl₃ can promote product isomerization.[4] Consider using milder alternatives such as FeCl₃, ZnCl₂, or solid acid catalysts, which can offer improved selectivity.[4][5][6]

  • Solvent Choice: The polarity of the solvent can influence the stability of the carbocation intermediate and the transition state. Non-polar solvents like carbon disulfide or nitromethane are often preferred. Experimenting with different solvents can sometimes fine-tune the isomer ratio.

  • Control Addition Rate: A slow, dropwise addition of the benzyl chloride to the mixture of the aromatic substrate and Lewis acid can help maintain a low concentration of the electrophile, minimizing side reactions.

Q2: I'm observing significant amounts of diarylmethane and other polybenzylated byproducts. How can I suppress this overalkylation?

A2: Polyalkylation is a common issue because the initial benzylated product is more nucleophilic than the starting aromatic compound, making it more susceptible to further alkylation. [1]

Core Insight: The electron-donating nature of the newly introduced benzyl group activates the aromatic ring for subsequent electrophilic attack.[1]

Troubleshooting Strategies:

  • Use a Large Excess of the Aromatic Substrate: By significantly increasing the molar ratio of the aromatic compound to the benzyl chloride, you increase the statistical probability that the electrophile will react with the starting material rather than the more reactive product.[7][8] This is often the most effective and straightforward solution.

  • Employ a Milder Catalyst: As with controlling isomerization, milder Lewis acids can reduce the overall reactivity and decrease the rate of the second alkylation step.

  • Consider Friedel-Crafts Acylation Followed by Reduction: If direct benzylation proves problematic, an alternative is to perform a Friedel-Crafts acylation with benzoyl chloride. The resulting ketone is deactivated towards further substitution.[5][9][10] The ketone can then be reduced to the desired methylene group using methods like the Wolff-Kishner or Clemmensen reduction.[5][9]

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the underlying chemistry of Friedel-Crafts benzylation to build a deeper understanding.

Q1: What is the primary cause of carbocation rearrangement in Friedel-Crafts reactions, and why is it less common with benzyl chlorides compared to other primary alkyl halides?

A1: Carbocation rearrangement occurs when a less stable carbocation rearranges to a more stable one, typically through a hydride or alkyl shift. [1][11] For example, a primary carbocation will readily rearrange to a secondary or tertiary carbocation if possible.[12]

Core Insight: The benzyl carbocation (C₆H₅CH₂⁺) is a primary carbocation, but it is significantly stabilized by resonance, with the positive charge delocalized into the aromatic ring. This inherent stability means it is less prone to the types of rearrangements seen with simple primary alkyl halides like 1-chloropropane, which would rearrange to the more stable secondary carbocation.

While direct rearrangement of the benzyl cation itself is not typical, under strongly acidic conditions, side reactions or isomerization of the final product can still occur.

Q2: What are the best practices for setting up a rearrangement-free Friedel-Crafts benzylation experiment?

A2: A successful, clean benzylation hinges on careful control of reaction conditions to favor the desired kinetic product and minimize side reactions.

Best Practices Checklist:

  • Reagent and Glassware Preparation: Ensure all glassware is thoroughly dried (flame-dried or oven-dried) to prevent moisture from deactivating the Lewis acid catalyst. Use anhydrous solvents and high-purity reagents.

  • Choice of Catalyst: Start with a milder Lewis acid like FeCl₃ or ZnCl₂ before resorting to stronger ones like AlCl₃.[4][5][6] Solid acid catalysts can also be an excellent choice for easier workup and potentially higher selectivity.[13]

  • Temperature Control: Maintain a low reaction temperature, typically between -10 °C and 25 °C, using an ice bath or a cryocooler.[3]

  • Stoichiometry and Order of Addition: Use a significant excess of the aromatic substrate. The recommended procedure is to first dissolve the aromatic compound in the solvent, cool the mixture, and then add the Lewis acid. Finally, add the benzyl chloride dropwise to this cooled, stirred mixture.

  • Reaction Monitoring: Track the progress of the reaction using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and prevent the formation of byproducts from prolonged reaction times or excessive heating.

  • Quenching: Quench the reaction by carefully and slowly pouring the reaction mixture into ice-cold water or a dilute acid solution to decompose the Lewis acid-product complex.

Visualizing the Reaction Pathways

To better understand the processes at play, the following diagrams illustrate the desired reaction pathway and the competing side reactions.

cluster_0 Desired Pathway cluster_1 Side Reactions Aromatic Substrate Aromatic Substrate Mono-benzylated Product Mono-benzylated Product Aromatic Substrate->Mono-benzylated Product + Benzyl Chloride + Lewis Acid (e.g., FeCl3) Low Temperature Poly-benzylated Product Poly-benzylated Product Mono-benzylated Product->Poly-benzylated Product Further Reaction (Overalkylation) Kinetic Product (para) Kinetic Product (para) Thermodynamic Product (meta) Thermodynamic Product (meta) Kinetic Product (para)->Thermodynamic Product (meta) Isomerization (High Temp/Strong Acid)

Sources

Technical Support Center: Optimizing Nucleophilic Substitution of 2,4,6-Trimethylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing nucleophilic substitution reactions involving 2,4,6-trimethylbenzyl chloride. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this sterically hindered substrate. My goal is to provide not just protocols, but a foundational understanding of the mechanistic principles at play, enabling you to troubleshoot and optimize your specific transformations effectively.

Section 1: Understanding the Substrate: The Challenge of Steric Hindrance

This compound, also known as (chloromethyl)mesitylene, presents a unique challenge in nucleophilic substitution.[1] The presence of two methyl groups in the ortho positions to the benzylic carbon creates significant steric bulk. This steric congestion is the single most important factor governing its reactivity and dictates the optimal reaction pathway.

A traditional bimolecular nucleophilic substitution (SN2) mechanism requires a backside attack by the nucleophile on the electrophilic carbon. As illustrated below, this trajectory is severely impeded by the ortho-methyl groups.[2] Consequently, SN2 reactions with this substrate are exceptionally slow or do not occur at all.[3]

Instead, the reaction is strongly biased towards a unimolecular nucleophilic substitution (SN1) mechanism. This pathway proceeds through a two-step process involving the formation of a carbocation intermediate. The stability of this intermediate is paramount to the reaction's success. Fortunately, the 2,4,6-trimethylbenzyl carbocation is stabilized by both the electron-donating nature of the three methyl groups and resonance with the benzene ring, making the SN1 pathway viable.[4]

Mechanistic Overview: SN1 vs. SN2 Pathways

G cluster_sn2 Sₙ2 Pathway (Disfavored) cluster_sn1 Sₙ1 Pathway (Favored) SN2_Start Nu⁻ + 2,4,6-Me₃BzCl SN2_TS [Crowded Transition State] Backside attack hindered SN2_Start->SN2_TS High Ea (Steric Hindrance) SN2_End No Reaction SN2_TS->SN2_End SN1_Start 2,4,6-Me₃BzCl SN1_Step1 Rate-Determining Step: Formation of Resonance- Stabilized Carbocation SN1_Start->SN1_Step1 Slow (Ionization) SN1_Intermediate [2,4,6-Me₃Bz]⁺ + Cl⁻ SN1_Step1->SN1_Intermediate SN1_Step2 Fast Attack by Nucleophile SN1_Intermediate->SN1_Step2 Nu⁻ SN1_Product Substituted Product SN1_Step2->SN1_Product

Caption: Competing SN1 and SN2 pathways for this compound.

Section 2: Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered during experimentation.

Q1: My reaction is extremely slow or isn't working at all. What's the most likely cause?

A1: The most common reason for a failed reaction is the use of conditions that favor an SN2 pathway. Given the steric hindrance, an SN1 mechanism is necessary. The rate-determining step of an SN1 reaction is the formation of the carbocation.[5] If your solvent is not polar enough to stabilize this charged intermediate, the reaction will not proceed.

  • Troubleshooting Action: Switch to a polar solvent. Polar protic solvents like ethanol, methanol, or water/acetone mixtures are excellent choices for promoting ionization.[6][7]

Q2: I'm getting a significant amount of a side product that seems to come from my solvent. Why is this happening?

A2: This is a classic case of solvolysis , a common side reaction in SN1 processes.[8][9][10] If you are using a nucleophilic polar protic solvent (e.g., ethanol, water), the solvent molecules are present in vast excess and can act as nucleophiles themselves, competing with your intended nucleophile to attack the carbocation intermediate.

  • Troubleshooting Action:

    • Increase Nucleophile Concentration: Use a higher concentration of your desired nucleophile to improve its chances of reacting with the carbocation.

    • Change Solvents: Consider a less nucleophilic, yet still polar, solvent. A good option is trifluoroethanol (TFE), which is highly polar and ionizing but poorly nucleophilic.[9][10][11] Alternatively, a polar aprotic solvent like DMSO or DMF can be used, though you may need to ensure your nucleophile is soluble.

Q3: Does the strength of my nucleophile matter for this reaction?

A3: For a pure SN1 reaction, the rate is independent of the nucleophile's concentration or strength because the nucleophile is not involved in the rate-determining step.[4][12] However, the product distribution is highly dependent on the nucleophile. A more reactive or highly concentrated nucleophile will be more successful in trapping the carbocation intermediate compared to solvent molecules or other competing species.

  • Expert Insight: While textbook SN1 reactions are independent of the nucleophile, in practice, a more potent nucleophile can improve yields by outcompeting side reactions like solvolysis or elimination.

Q4: I'm concerned about elimination (E1) side reactions. How can I minimize them?

A4: The E1 reaction pathway also proceeds through the same carbocation intermediate as the SN1 pathway and is therefore a potential competitor. Elimination is generally favored by higher temperatures and the use of more basic, less nucleophilic reagents.

  • Troubleshooting Action:

    • Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate of substitution.

    • Choose a Good Nucleophile: Use a nucleophile that is known to have a high nucleophilicity-to-basicity ratio (e.g., I⁻, Br⁻, N₃⁻, RS⁻).

Section 3: Detailed Troubleshooting and Optimization Guide

This section provides a deeper, logic-driven approach to solving common experimental hurdles.

Troubleshooting Flowchart

G Start Reaction Issue? Slow Slow / No Reaction Start->Slow Yes LowYield Low Yield / Side Products Start->LowYield No SolventPolarity Is solvent sufficiently polar? (e.g., EtOH, TFE, H₂O mixes) Slow->SolventPolarity Check Solvent Solvolysis Is a nucleophilic solvent used? (e.g., EtOH, H₂O) LowYield->Solvolysis Check for Solvolysis IncreasePolarity ACTION: Increase solvent polarity to stabilize carbocation. SolventPolarity->IncreasePolarity No Temp Is temperature adequate? SolventPolarity->Temp Yes Temp->LowYield Yes IncreaseTemp ACTION: Increase temperature cautiously (monitor for elimination). Temp->IncreaseTemp No ChangeSolvent ACTION: Switch to a non-nucleophilic polar solvent (e.g., TFE) or increase [Nu⁻]. Solvolysis->ChangeSolvent Yes Elimination Is the nucleophile highly basic? Is temperature high? Solvolysis->Elimination No ReduceElimination ACTION: Use a less basic nucleophile and/or lower the temperature. Elimination->ReduceElimination Yes

Caption: A decision tree for troubleshooting common reaction issues.

In-Depth Parameter Optimization

The choice of solvent is the most critical parameter for this reaction. A solvent must be polar enough to facilitate the initial ionization of the C-Cl bond.

Solvent ClassExamplesImpact on 2,4,6-Me₃BzCl ReactionRecommendation
Polar Protic H₂O, Ethanol, MethanolExcellent for SN1: Stabilizes the carbocation and leaving group.[13] High Risk: Acts as a competing nucleophile (solvolysis).[8][9]Use only if the desired nucleophile is highly reactive or if the solvolysis product is acceptable/easily separated.
Non-Nucleophilic Polar Trifluoroethanol (TFE)Ideal for SN1: Highly ionizing but poorly nucleophilic, promoting the desired reaction while minimizing solvolysis.[10][11]The solvent of choice for clean SN1 reactions with weak to moderately strong nucleophiles.
Polar Aprotic DMSO, DMF, AcetoneModerate for SN1: Can stabilize the carbocation to some extent. Does not solvate the nucleophile as strongly, increasing its effective reactivity.[3]A good alternative to protic solvents, especially for anionic nucleophiles. Ensure reactant and nucleophile solubility.
Non-Polar Toluene, Hexane, DCMPoor for SN1: Insufficient polarity to stabilize the carbocation intermediate. The reaction will be extremely slow or will not proceed.Not recommended for this substrate.

For particularly challenging transformations, a catalyst can be employed to facilitate the reaction.

  • Lewis Acids (e.g., ZnCl₂, AgOTf): A catalytic amount of a Lewis acid can coordinate to the chlorine atom, making it a better leaving group and accelerating the initial ionization step. This further promotes the SN1 pathway.

  • Nucleophilic Catalysis: Recent literature has shown that nucleophilic catalysts like 3,5-dimethylpyridine (lutidine) can be used.[14][15] The lutidine first displaces the chloride to form a more reactive lutidinium salt, which can then be more readily attacked by the primary nucleophile or used in subsequent radical reactions.[16] This strategy is particularly useful for generating benzylic radicals under photocatalytic conditions.[17]

Section 4: Experimental Protocols

General Protocol for Nucleophilic Substitution (SN1 Conditions)

This protocol provides a starting point for optimization. The specific nucleophile, solvent, and temperature will need to be adjusted for your target molecule.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Solvent and Nucleophile Addition: Add the chosen polar solvent (e.g., TFE, 10 mL per mmol of substrate). Dissolve the nucleophile (1.1 - 2.0 eq) in a minimal amount of the same solvent and add it to the reaction flask.

  • Reaction: Stir the mixture at the desired temperature (start at room temperature and increase as needed, e.g., 40-80 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Check for the disappearance of the starting material and the appearance of the product spot/peak.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If using a water-miscible solvent, pour the reaction mixture into a separatory funnel containing water and a suitable organic extraction solvent (e.g., ethyl acetate, diethyl ether).

  • Extraction: Extract the aqueous layer with the organic solvent (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove any residual solvent and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the final, pure compound.

Safety Note: this compound is a corrosive compound that can cause skin and eye burns.[18][19] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

  • Barclay, L. R. C., Mercer, J. R., & Hudson, J. C. (n.d.). First order rate constants of solvolysis of trialkylbenzyl chlorides in ethanol–water (80%). Canadian Journal of Chemistry. [Link]
  • Barclay, L. R. C., Mercer, J. R., & Hudson, J. C. (1972). Sterically Hindered Aromatic Compounds. V. Solvolysis of p-Methyl-, 2,4,6-Trimethyl-, and 2,4,6-Tri-t-butylbenzyl Chloride. Effect of Solvent and a-Deuterium Substitution. Canadian Journal of Chemistry, 50(24), 3965–3973. [Link]
  • Barclay, L. R. C., Mercer, J. R., & Hudson, J. C. (n.d.). Product analysis of solvolysis of 2,4,6-trimethyl-and 2,4,6-tri-r-butylbenzyl chloride. Canadian Journal of Chemistry. [Link]
  • Barclay, L. R. C., Mercer, J. R., & Hudson, J. C. (1972). Sterically Hindered Aromatic Compounds. V. Solvolysis of p-Methyl-, 2,4,6-Trimethyl-, and 2,4,6-Tri-t-butylbenzyl Chloride. Effect of Solvent and α-Deuterium Substitution. Canadian Science Publishing. [Link]
  • LibreTexts. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. Chemistry LibreTexts. [Link]
  • Barclay, L. R. C., Mercer, J. R., & Hudson, J. C. (1972). Sterically Hindered Aromatic Compounds. V. Solvolysis of p-Methyl-, 2,4,6-Trimethyl-, and 2,4,6-Tri-t-butylbenzyl Chloride. Effect of Solvent and α-Deuterium Substitution.
  • (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. University of Calgary. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
  • Hanumanthu, R., & Weaver, J. D., III. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. [Link]
  • Hanumanthu, R., & Weaver, J. D., III. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. PubMed Central. [Link]
  • Abraham, M. H. (n.d.). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. University of Surrey. [Link]
  • Hanumanthu, R., & Weaver, J. D., III. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes.
  • Organic Chemistry Portal. (n.d.). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. [Link]
  • LibreTexts. (2023). 11.6: Characteristics of the SN1 Reaction. Chemistry LibreTexts. [Link]
  • LibreTexts. (2024). 11.5: Characteristics of the SN1 Reaction. Chemistry LibreTexts. [Link]
  • The Organic Chemistry Tutor. (2021). SN1 Reaction Mechanism. YouTube. [Link]
  • Chad's Prep. (2020). 7.2 SN1 Reactions | Organic Chemistry. YouTube. [Link]
  • LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
  • The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]

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Technical Support Center: Purification of 2,4,6-Trimethylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 2,4,6-trimethylbenzyl chloride (CAS 1585-16-6). Here, we address common impurities, provide detailed purification protocols, and offer troubleshooting solutions to ensure the acquisition of high-purity material essential for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in crude this compound?

A1: Crude this compound, synthesized via the chloromethylation of mesitylene, often contains several process-related impurities.[1][2] Understanding these impurities is the first step in devising an effective purification strategy.

  • Unreacted Mesitylene: Incomplete reaction can leave residual starting material.

  • Bis(2,4,6-trimethylphenyl)methane: A common byproduct in chloromethylation reactions, formed by the reaction of the product with another molecule of mesitylene.[2]

  • 2,4,6-Trimethylbenzyl Alcohol: Hydrolysis of the benzyl chloride, either during the reaction workup or upon exposure to atmospheric moisture, can generate the corresponding alcohol.

  • Over-chlorinated Species: Although less common with the activated mesitylene ring, there is a possibility of forming dichloromethyl derivatives.

  • Polymeric Residues: Acidic conditions and elevated temperatures can promote the polymerization of benzyl chlorides.[3]

Q2: My crude product is a dark-colored oil/solid. What causes this and how can I address it?

A2: The dark coloration is typically due to the formation of polymeric byproducts or other high-molecular-weight species, often resulting from acidic residues or excessive heat during the synthesis or storage. A preliminary purification step involving an aqueous wash with a mild base, such as 5% sodium bicarbonate solution, can help neutralize residual acids that may catalyze further degradation.[3] Subsequent purification by recrystallization or distillation should yield a purer, lighter-colored product.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities like residual mesitylene and the benzyl alcohol byproduct.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation and for detecting and quantifying impurities that have distinct spectral signatures. The proton NMR spectrum of pure this compound should show characteristic peaks for the aromatic protons, the benzylic methylene protons, and the methyl protons.[5]

  • Melting Point: As a crystalline solid, the melting point is a good indicator of purity. Pure this compound has a melting point in the range of 36-42°C.[6][7] A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Purification Challenges

Recrystallization

Recrystallization is an effective method for purifying this compound, particularly for removing colored impurities and polymeric material. The key is selecting an appropriate solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the cooling is too rapid or the solvent is not ideal.

Troubleshooting Steps:

  • Re-heat the solution: Add a small amount of additional solvent until the oil redissolves completely.

  • Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask with glass wool can help. Do not place it directly in an ice bath.

  • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce crystallization.

  • Seeding: If you have a small crystal of pure product, add it to the cooled solution to initiate crystallization.

  • Solvent System Modification: If the issue persists, consider a different solvent or a two-solvent system. For a non-polar compound like this compound, a good starting point is a mixture of a non-polar solvent (like heptane or hexane) and a slightly more polar solvent (like ethyl acetate or dichloromethane).[8]

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various solvents (e.g., heptane, ethyl acetate, methanol, and mixtures thereof). A suitable single solvent will dissolve the compound when hot but not when cold. A good two-solvent system consists of a "soluble" solvent and a "poor" solvent that are miscible.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot heptane. Add the solvent portion-wise until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold heptane.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Vacuum Distillation

Vacuum distillation is suitable for separating this compound from non-volatile impurities (like polymers) and from impurities with significantly different boiling points.

Q5: My product seems to be decomposing or polymerizing in the distillation pot. How can I prevent this?

A5: Decomposition and polymerization during distillation are often catalyzed by acidic impurities or localized overheating.[3][9]

Troubleshooting Steps:

  • Acid Neutralization: Before distillation, wash the crude product with a 5% sodium bicarbonate solution until CO2 evolution ceases. Then, wash with water and brine.[3]

  • Thorough Drying: Dry the washed product over an anhydrous drying agent like magnesium sulfate or calcium chloride. It is critical to ensure the material is anhydrous before heating.[3][10]

  • Use of Vacuum: A lower pressure reduces the required distillation temperature, minimizing the risk of thermal decomposition. Aim for a pressure that allows for a distillation temperature well below the decomposition point.

  • Avoid Overheating: Use a heating mantle with a stirrer to ensure even heating. Do not heat the flask directly with a flame.

Experimental Protocol: Vacuum Distillation of this compound

  • Pre-treatment: Wash the crude this compound with 5% NaHCO3 solution, followed by water and brine. Dry the organic layer over anhydrous MgSO4.

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all glassware is dry.

  • Distillation: Heat the flask gently in a heating mantle while stirring. The boiling point of this compound is reported to be 114-115°C at 10 mmHg.[11] Collect the fraction that distills at a constant temperature.

  • Collection: Collect the purified liquid in a pre-weighed flask. If the product solidifies in the condenser, gentle heating with a heat gun may be necessary.

Data Summary

ParameterThis compound
CAS Number 1585-16-6
Molecular Formula C10H13Cl
Molecular Weight 168.66 g/mol
Appearance White to off-white solid
Melting Point 36-42 °C[6][7]
Boiling Point 114-115 °C at 10 mmHg[11]
1H NMR (CDCl3) δ ~6.86 (s, 2H, ArH), ~4.64 (s, 2H, CH2Cl), ~2.38 (s, 6H, 2,6-CH3), ~2.26 (s, 3H, 4-CH3)[5]

Workflow Diagrams

Caption: General purification workflow for crude this compound.

TroubleshootingRecrystallization start Problem: Oiling Out During Recrystallization step1 Re-heat Solution Add minimal extra solvent to redissolve start->step1 step2 Ensure Slow Cooling Insulate flask, avoid direct ice bath step1->step2 step3 Induce Crystallization Scratch inner surface of flask Add a seed crystal step2->step3 end Crystals Form Successfully step2->end If successful step4 Re-evaluate Solvent System Try a different solvent or a two-solvent mixture step3->step4 If problem persists step3->end If successful step4->end If successful

Caption: Troubleshooting guide for "oiling out" during recrystallization.

References

  • BenchChem. (2025).
  • PrepChem. (n.d.). Synthesis of A. 2,4,6-Trimethylbenzoyl Chloride. PrepChem.com.
  • PubChem. (n.d.). This compound.
  • Sciencemadness.org. (2019).
  • ChemicalBook. (n.d.). alpha-2-Chloroisodurene(1585-16-6) 1H NMR spectrum. ChemicalBook.
  • United States Biological. (n.d.). This compound CAS 1585-16-6.
  • LookChem. (n.d.).
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  • Reddit. (2011). Benzyl Chloride removal?. r/chemistry.
  • Patsnap. (n.d.). Preparation method for 2-4-6-trimethylbenzoyl chloride. Eureka.
  • BenchChem. (2025). Effect of benzyl chloride impurities on reaction outcome. BenchChem.
  • Reddit. (2023).
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Sigma-Aldrich.
  • SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • ChemicalBook. (n.d.). 2,4,6-Trimethylbenzoyl chloride | 938-18-1. ChemicalBook.
  • MDPI. (n.d.). This compound (α2-Chloroisodurene). MDPI.
  • Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Fisher Scientific.
  • TCI AMERICA. (n.d.). This compound 1585-16-6. TCI AMERICA.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 1585-16-6. SCBT.
  • AK Scientific, Inc. (n.d.). 1585-16-6 this compound AKSci J66236. AK Scientific, Inc.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound | 1585-16-6. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound 1585-16-6. Tokyo Chemical Industry Co., Ltd. (APAC).
  • Kavya Pharma. (n.d.). 2,4,6-Trimethyl Benzyl Chloride (CAS No: 1585-16-6). Kavya Pharma.
  • University of California, Los Angeles. (n.d.).
  • Google Patents. (n.d.). CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid.
  • CymitQuimica. (n.d.). CAS 1585-16-6: this compound. CymitQuimica.
  • Google Patents. (n.d.). WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes.
  • ResearchGate. (n.d.). Chloromethylation of Aromatic Compounds.
  • Patsnap. (n.d.). Gas chromatography-mass spectrometry determination method of (2, 4, 6-trimethylbenzoyl) diphenyl phosphine oxide. Eureka.
  • Wikipedia. (n.d.). Mesitylene. Wikipedia.
  • Wikipedia. (n.d.).
  • PubMed. (1997). Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile. J Org Chem. 1997 May 2;62(9):2694-2703.

Sources

Technical Support Center: Managing the Stability of 2,4,6-Trimethylbenzyl Chloride During Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2,4,6-trimethylbenzyl chloride. This guide is designed to provide you with in-depth technical assistance to manage the stability of this versatile reagent in your chemical reactions. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and troubleshoot potential issues, ensuring the success and reproducibility of your experiments.

Understanding the Stability of this compound

This compound, also known as α²-chloroisodurene, is a valuable building block in organic synthesis, particularly in reactions where a sterically hindered benzyl group is required.[1] However, its utility can be compromised by its inherent reactivity and susceptibility to degradation. The primary mode of decomposition is hydrolysis, leading to the formation of 2,4,6-trimethylbenzyl alcohol.[2] This process can be accelerated by moisture, heat, and the presence of certain catalysts.

The steric hindrance provided by the two ortho-methyl groups influences its reactivity in a complex manner. While it can hinder nucleophilic attack at the benzylic carbon to some extent, it also promotes the formation of a relatively stable benzylic carbocation, which can lead to a variety of side reactions, especially under Friedel-Crafts conditions.[3][4][5]

Troubleshooting Guide for Common Stability Issues

The following table outlines common problems encountered during reactions with this compound, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solutions
Low or no product yield in nucleophilic substitution 1. Degradation of this compound: The reagent may have hydrolyzed due to improper storage or handling. 2. Steric hindrance: The bulky nature of the substrate may be impeding the approach of the nucleophile.1. Verify reagent quality: Use freshly opened or properly stored material. Consider purification by recrystallization or distillation if degradation is suspected. 2. Optimize reaction conditions: Increase the reaction temperature, use a more polar aprotic solvent (e.g., DMF, DMSO), or employ a phase-transfer catalyst to enhance the reactivity of the nucleophile.
Reaction mixture turns dark or black, especially in Friedel-Crafts reactions 1. Decomposition catalyzed by Lewis acids: Strong Lewis acids can promote self-alkylation or polymerization of the benzyl chloride. 2. Charring of organic materials: Aggressive reaction conditions can lead to the decomposition of the solvent or other organic species present.1. Use a milder Lewis acid: Consider alternatives to strong Lewis acids like AlCl₃, such as ZnCl₂, FeCl₃, or SnCl₄. 2. Control reaction temperature: Maintain a low temperature during the addition of reagents and throughout the reaction. 3. Use a less reactive solvent: A more inert solvent like dichloromethane or 1,2-dichloroethane may be preferable to more reactive aromatic solvents.
Formation of multiple, unexpected byproducts in Friedel-Crafts alkylation 1. Carbocation rearrangement: While less common with this substrate due to the stability of the initial carbocation, it can still occur under certain conditions. 2. Polyalkylation: The initial product of the Friedel-Crafts reaction is often more reactive than the starting material, leading to further alkylation. 3. Isomerization of the alkylated product: The Lewis acid catalyst can promote the migration of the newly introduced alkyl group on the aromatic ring.1. Optimize the catalyst and temperature: Use a less active catalyst and lower temperatures to minimize side reactions. 2. Use a large excess of the aromatic substrate: This will favor the mono-alkylation product by increasing the probability of the electrophile reacting with the starting material rather than the product. 3. Consider Friedel-Crafts acylation followed by reduction: This two-step approach avoids many of the issues associated with direct alkylation.[6]
Presence of 2,4,6-trimethylbenzyl alcohol in the final product Hydrolysis of unreacted this compound during workup: The reagent is sensitive to water, and aqueous workup conditions can lead to its conversion to the corresponding alcohol.1. Anhydrous workup: If possible, perform a non-aqueous workup. 2. Rapid extraction: If an aqueous workup is necessary, perform the extraction quickly and at a low temperature to minimize hydrolysis. 3. Use of a mild base: A dilute solution of a weak base like sodium bicarbonate can be used to neutralize any acid present without promoting significant hydrolysis.

Frequently Asked Questions (FAQs)

Q1: How can I assess the purity of my this compound before use?

A1: The purity of this compound can be assessed using several analytical techniques:

  • ¹H NMR Spectroscopy: Check for the presence of a singlet around 4.5-4.7 ppm corresponding to the benzylic protons (-CH₂Cl). The appearance of a singlet around 4.4-4.5 ppm would indicate the presence of the hydrolysis product, 2,4,6-trimethylbenzyl alcohol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying impurities. The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern.[7]

  • Melting Point: The reported melting point is in the range of 36-42 °C. A broad or depressed melting point can indicate the presence of impurities.

Q2: What are the ideal storage conditions for this compound?

A2: To maintain its stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[8] Storage at 2-8°C is often recommended. It is crucial to protect it from moisture to prevent hydrolysis. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.

Q3: Can I use a stabilizer with this compound?

A3: While specific studies on stabilizers for this compound are not abundant in the literature, general stabilizers for benzyl chlorides can be effective. For instance, small amounts of an acid scavenger like a non-nucleophilic, sterically hindered base (e.g., propylene oxide, though this may introduce a new reactive species) or certain amides have been used for benzyl chloride itself. However, the compatibility of any stabilizer with your specific reaction conditions must be carefully evaluated. For many applications, using a high-purity reagent and maintaining anhydrous conditions is the preferred approach over adding a stabilizer that might interfere with the reaction. Patents for stabilizing benzyl chloride have mentioned the use of cyclohexanol.[9]

Q4: My reaction is sluggish. Can I use a stronger Lewis acid with this compound?

A4: While a stronger Lewis acid can increase the rate of a Friedel-Crafts reaction, it also significantly increases the risk of decomposition and side reactions with a reactive substrate like this compound. Instead of moving to a harsher Lewis acid, consider other strategies to improve the reaction rate, such as:

  • Slightly increasing the reaction temperature while carefully monitoring for signs of decomposition.

  • Increasing the concentration of the reactants.

  • Using a co-catalyst if applicable to your reaction system.

Experimental Protocols

Protocol 1: Purification of Partially Hydrolyzed this compound by Recrystallization

This protocol is suitable for removing the more polar 2,4,6-trimethylbenzyl alcohol impurity.

Materials:

  • Partially hydrolyzed this compound

  • Hexane (or pentane), anhydrous

  • Anhydrous sodium sulfate or magnesium sulfate

  • Flasks and filter funnel

Procedure:

  • Dissolve the impure this compound in a minimal amount of a suitable solvent like diethyl ether or dichloromethane at room temperature.

  • Dry the solution over anhydrous sodium sulfate or magnesium sulfate for 15-20 minutes.

  • Filter the solution to remove the drying agent.

  • Slowly add cold, anhydrous hexane to the filtrate with gentle swirling until the solution becomes slightly turbid.

  • Cool the mixture in an ice bath or refrigerator to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the crystals under vacuum to remove any residual solvent.

  • Confirm the purity of the recrystallized product by ¹H NMR and melting point analysis.

Protocol 2: Monitoring a Friedel-Crafts Alkylation Reaction

This protocol provides a general method for monitoring the progress of a Friedel-Crafts reaction involving this compound.

Materials:

  • TLC plates (silica gel)

  • Developing solvent (e.g., a mixture of hexane and ethyl acetate)

  • UV lamp

  • GC-MS system

Procedure:

  • Before starting the reaction, spot the starting materials (this compound and the aromatic substrate) on a TLC plate to determine their initial Rf values.

  • Once the reaction is initiated, withdraw a small aliquot of the reaction mixture at regular intervals (e.g., every 30 minutes).

  • Quench the aliquot in a small vial containing a suitable quenching agent (e.g., a few drops of water or a dilute bicarbonate solution) and a small amount of an extraction solvent (e.g., ethyl acetate).

  • Spot the organic layer of the quenched aliquot on a TLC plate.

  • Develop the TLC plate in the chosen solvent system and visualize the spots under a UV lamp. Monitor the disappearance of the starting material spots and the appearance of the product spot(s).

  • For a more quantitative analysis, inject the quenched and extracted aliquots into a GC-MS to determine the relative concentrations of starting materials, products, and any byproducts.

Visualizing Reaction Pathways and Troubleshooting Logic

Decomposition Pathway of this compound

TMB_Cl This compound TMB_OH 2,4,6-Trimethylbenzyl alcohol TMB_Cl->TMB_OH Hydrolysis HCl HCl TMB_Cl->HCl H2O H₂O (Moisture) H2O->TMB_OH

Caption: Primary decomposition pathway of this compound.

Troubleshooting Logic for Friedel-Crafts Reactions

start Unsatisfactory Friedel-Crafts Reaction check_purity Check Reagent Purity (NMR, GC-MS) start->check_purity low_yield Low Yield start->low_yield byproducts Multiple Byproducts start->byproducts decomposition Decomposition (Dark Color) start->decomposition impure Impure Reagent check_purity->impure Purity Issue conditions Harsh Conditions low_yield->conditions stoichiometry Incorrect Stoichiometry low_yield->stoichiometry byproducts->conditions byproducts->stoichiometry decomposition->conditions purify Purify Reagent impure->purify optimize_temp Lower Temperature conditions->optimize_temp mild_lewis_acid Use Milder Lewis Acid conditions->mild_lewis_acid excess_arene Use Excess Arene stoichiometry->excess_arene

Caption: Troubleshooting flowchart for Friedel-Crafts reactions.

References

  • Baddeley, G., & Williamson, R. (1954). Steric hindrance in benzenoid compounds. Part I. The solvolysis of 2,4,6-trialkylbenzyl chlorides. Journal of the Chemical Society (Resumed), 2120-2125.
  • Brown, H. C., & Nelson, K. L. (1953). The Aromatic Substitution Reaction. V. The Effect of the Halogen in the Alkyl Halide upon the Relative Rates of Friedel-Crafts Alkylation of Benzene and Toluene. Journal of the American Chemical Society, 75(1), 24-27.
  • Olah, G. A. (Ed.). (2005). Friedel-Crafts chemistry. John Wiley & Sons.
  • Pearson, D. E., & Buehler, C. A. (1974).
  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation–From green chemistry to asymmetric catalysis. Beilstein journal of organic chemistry, 6, 6.
  • PubChem. (n.d.). This compound.
  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems.
  • U.S. Patent 2,542,216. (1951). Stabilization of benzyl chloride. Google Patents.

Sources

Troubleshooting low conversion rates in mesitylmethyl group introduction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for troubleshooting challenges in organic synthesis. This guide, curated by our Senior Application Scientists, provides in-depth, field-tested insights into overcoming low conversion rates during the introduction of the mesitylmethyl (MesCH₂) functional group. We understand the nuances of working with sterically demanding reagents and have structured this resource to address the specific issues you may encounter in the lab.

Troubleshooting Guide: Low Conversion Rates

Low yields in mesitylmethyl group introduction are a frequent challenge, primarily stemming from the significant steric bulk of the mesityl group. This guide will walk you through the common pitfalls and their solutions, following a logical progression from diagnosis to optimization.

Q1: My Williamson ether synthesis with mesitylmethyl chloride/bromide is giving very low yields. What is the most likely cause?

Low conversion in the Williamson ether synthesis when using a bulky electrophile like mesitylmethyl halide is most commonly due to a competing E2 elimination reaction.[1][2][3] The alkoxide you are using is not only a nucleophile but also a strong base. Due to the steric hindrance around the benzylic carbon of the mesitylmethyl group, the alkoxide finds it easier to act as a base and abstract a proton from the methyl group of the electrophile, leading to the formation of an undesired alkene byproduct instead of the target ether.

Visualizing the Competing Pathways

The diagram below illustrates the competition between the desired Sₙ2 pathway and the problematic E2 elimination pathway.

G Alkoxide Alkoxide (R-O⁻) SN2_Product Desired Ether (R-O-CH₂Mes) Alkoxide->SN2_Product Sₙ2 Attack (Nucleophilic) E2_Product Elimination Byproduct Alkoxide->E2_Product E2 Elimination (Basic) MesCH2X Mesitylmethyl Halide (MesCH₂-X) MesCH2X->SN2_Product MesCH2X->E2_Product

Caption: Competing Sₙ2 and E2 pathways in mesitylmethylation.

Q2: How can I minimize the competing E2 elimination reaction?

To favor the desired Sₙ2 reaction over E2 elimination, you can modify the reaction conditions in several ways:

  • Choice of Base: Use a weaker, non-nucleophilic base to generate the alkoxide in situ. While strong bases like sodium hydride (NaH) are common in Williamson ether synthesis, they can promote elimination.[4] Consider using milder bases like potassium carbonate (K₂CO₃) or silver(I) oxide (Ag₂O), especially with sensitive substrates.[5]

  • Reaction Temperature: Lowering the reaction temperature generally favors the Sₙ2 pathway over E2. Elimination reactions have a higher activation energy, so reducing the thermal energy of the system can significantly decrease the rate of this side reaction.

  • Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like DMF or acetonitrile are generally preferred for Sₙ2 reactions as they solvate the cation of the alkoxide but not the nucleophilic anion, thus enhancing its reactivity.[5]

ParameterRecommendation for Minimizing E2Rationale
Base K₂CO₃, Ag₂O, or other mild basesLess basic conditions disfavor the E2 pathway.
Temperature Lower temperatures (e.g., 0 °C to RT)Reduces the rate of the higher activation energy E2 reaction.
Solvent Polar aprotic (e.g., DMF, Acetonitrile)Enhances nucleophilicity of the alkoxide for the Sₙ2 reaction.[5]
Q3: I'm working with a sterically hindered alcohol. Are there alternative methods to the Williamson ether synthesis for introducing the mesitylmethyl group?

Yes, for sterically hindered substrates, the Mitsunobu reaction is a powerful and often superior alternative to the Williamson ether synthesis.[6][7][8] This reaction allows for the formation of C-O bonds under mild, neutral conditions, which can significantly reduce the likelihood of elimination side reactions.[7][8]

The Mitsunobu reaction typically involves the alcohol, a pronucleophile (in this case, the mesitylmethyl alcohol), a phosphine reagent (like triphenylphosphine, PPh₃), and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[8]

Mitsunobu Reaction Workflow

G cluster_input Inputs cluster_process Reaction Process cluster_output Outputs Alcohol Your Alcohol (R-OH) Mixing Mix reactants in a suitable solvent (e.g., THF) at low temp. Alcohol->Mixing MesCH2OH Mesitylmethyl Alcohol MesCH2OH->Mixing PPh3 Triphenylphosphine (PPh₃) PPh3->Mixing DEAD Azodicarboxylate (DEAD/DIAD) DEAD->Mixing Activation Formation of Phosphonium Salt and Betaine Intermediate Mixing->Activation SN2 Sₙ2 displacement of the activated alcohol by the mesitylmethyl alkoxide Activation->SN2 Product Target Ether (R-O-CH₂Mes) SN2->Product Byproducts Triphenylphosphine oxide, Hydrazide byproduct SN2->Byproducts

Sources

Technical Support Center: Minimizing Byproduct Formation in Reactions with (Chloromethyl)mesitylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (chloromethyl)mesitylene, also known as 2,4,6-trimethylbenzyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile but sterically hindered reagent. Our focus is to provide expert, field-proven insights into minimizing common byproducts, ensuring the integrity and efficiency of your synthetic routes.

Introduction: Understanding the Reactivity of (Chloromethyl)mesitylene

(Chloromethyl)mesitylene is a valuable building block in organic synthesis. However, its structure presents a unique set of challenges. The benzylic chloride is activated for nucleophilic substitution, but the flanking methyl groups on the mesityle ne ring introduce significant steric hindrance. This steric bulk, combined with the electron-donating nature of the methyl groups which stabilizes a potential carbocation, creates a delicate balance between competing reaction pathways (SN1, SN2, E1, E2). This guide provides direct answers and troubleshooting strategies to help you favor the desired substitution pathway and suppress unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when working with (chloromethyl)mesitylene?

A1: Due to the compound's structure, you are most likely to encounter four primary types of byproducts:

  • Elimination Product (1,3,5-Trimethyl-2-vinylbenzene): Arises from E1 or E2 elimination pathways, often promoted by strong, bulky bases and high temperatures.

  • Hydrolysis Product (Mesityl Alcohol): Forms when the substrate reacts with trace amounts of water in the reagents or solvents. Benzylic halides are susceptible to hydrolysis, which can proceed via an SN1 mechanism.[1][2]

  • Homocoupling Product (1,2-Dimesitylethane): This is a result of a Wurtz-type coupling reaction, where two molecules of (chloromethyl)mesitylene react with each other.[3] This can be promoted by certain metals or organometallic reagents.

  • Friedel-Crafts Self-Alkylation/Polymerization: (Chloromethyl)mesitylene can act as an electrophile and alkylate the electron-rich ring of another mesitylene molecule, leading to oligomers or polymers. This is more common under acidic conditions.[4][5]

Q2: How does my choice of solvent impact the reaction outcome?

A2: Solvent choice is critical as it directly influences the reaction mechanism.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents excel at solvating both the leaving group (chloride) and a potential carbocation intermediate. This stabilization strongly favors SN1 and E1 pathways.[6] Using these solvents will likely increase the formation of mesityl alcohol (from solvolysis) and the elimination byproduct.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are ideal for promoting SN2 reactions. They solvate the cation of your nucleophile's salt but leave the anion (the nucleophile) relatively "bare" and highly reactive. This enhances nucleophilicity and favors the direct backside attack characteristic of the SN2 mechanism, minimizing carbocation formation and subsequent elimination.[7]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These are often used in phase-transfer catalysis (PTC) systems. In a PTC setup, the nonpolar organic phase hosts the substrate, and the catalyst shuttles the nucleophile from an aqueous phase into the organic phase to react.[8][9]

Q3: Can I use a strong base to deprotonate my nucleophile?

A3: You must be cautious. Strong, sterically hindered bases like potassium tert-butoxide dramatically favor the E2 elimination pathway over SN2 substitution.[2][10] If your nucleophile requires deprotonation, it is better to use a strong but less hindered base (like NaH) or a weaker base (like K₂CO₃) and compensate with slightly higher temperatures or longer reaction times.[7][11] The goal is to maximize the nucleophilicity of your reagent while minimizing its basicity at the reaction site.

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues you may encounter in the lab, providing the causal reasoning and actionable solutions.

Problem 1: High levels of the elimination byproduct are observed.
  • Potential Cause A: Base is too strong or sterically hindered. Strong, bulky bases will preferentially abstract a proton from one of the mesitylene's methyl groups over attacking the sterically shielded benzylic carbon.

    • Solution: Switch to a weaker or less sterically hindered base. For example, if using potassium tert-butoxide for a Williamson ether synthesis, consider switching to potassium carbonate or sodium hydride.[7][11] While NaH is a strong base, its small size can sometimes favor nucleophile formation over elimination.

  • Potential Cause B: High reaction temperature. Higher temperatures provide the activation energy needed for the higher-energy elimination pathway. Elimination reactions are entropically favored and thus become more dominant at elevated temperatures.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature and only gently heating if necessary. Phase-transfer catalysis can often allow for lower reaction temperatures.[12]

  • Potential Cause C: Solvent favors E1 mechanism. Polar protic solvents stabilize the carbocation intermediate that is a precursor to both SN1 and E1 products.

    • Solution: Switch to a polar aprotic solvent like DMF or DMSO to promote a direct SN2 pathway that avoids the carbocation intermediate altogether.

Problem 2: Significant formation of mesityl alcohol.
  • Potential Cause: Adventitious water. Water is a nucleophile that can react with (chloromethyl)mesitylene, especially under conditions that favor an SN1 mechanism.

    • Solution: Rigorously dry all solvents and reagents. Ensure your glassware is oven- or flame-dried before use. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

Problem 3: Low yield with significant unreacted starting material.
  • Potential Cause A: Nucleophile is too weak or sterically hindered. The steric buttressing from the two ortho-methyl groups on the mesityl ring makes the electrophilic carbon difficult to access.

    • Solution 1: Employ Phase-Transfer Catalysis (PTC). PTC is exceptionally effective for hindered substrates like (chloromethyl)mesitylene. A catalyst like tetrabutylammonium bromide (TBAB) can pair with your nucleophile, making it more soluble and reactive in the organic phase where the substrate resides.[8][13] This dramatically increases the rate of the desired SN2 reaction.

    • Solution 2: Increase Temperature Moderately. If elimination is not a major concern, a moderate increase in temperature can provide the necessary activation energy for the substitution to occur. Monitor the reaction closely for byproduct formation.

    • Solution 3: Use a more polar aprotic solvent. Switching from a solvent like THF to a more polar one like DMF or DMSO can increase the rate of SN2 reactions.

Problem 4: Formation of a high-molecular-weight, insoluble material.
  • Potential Cause: Friedel-Crafts Self-Alkylation. Under Lewis acidic or strong Brønsted acidic conditions, the (chloromethyl)mesitylene can act as an alkylating agent, reacting with the electron-rich aromatic ring of another molecule to form dimers and polymers.

    • Solution: Ensure the reaction conditions are basic or neutral. Avoid Lewis acid catalysts (like AlCl₃, FeCl₃) unless a Friedel-Crafts reaction is intended.[4][5][14] If your reaction generates an acid (e.g., HCl from an N-alkylation), include a non-nucleophilic acid scavenger to neutralize it as it forms.

Data & Protocols

Table 1: Influence of Reaction Conditions on Product Distribution (Illustrative)

This table summarizes the expected qualitative outcomes when reacting (chloromethyl)mesitylene with a generic sodium alkoxide (NaOR) nucleophile under various conditions.

Base Solvent Temperature Expected Major Product Expected Major Byproduct(s) Dominant Mechanism
K₂CO₃DMF60 °CMesityl Ether (Substitution)MinimalSN2
NaHTHF25-50 °CMesityl Ether (Substitution)EliminationSN2
KOtBut-BuOH80 °CVinylarene (Elimination)SubstitutionE2
None (Solvolysis)Ethanol78 °CMesityl Ethyl EtherElimination, Mesityl AlcoholSN1 / E1
NaOH (50% aq) / TBABToluene50 °CMesityl Ether (Substitution)MinimalPTC (SN2)
Optimized Protocol: Williamson Ether Synthesis via Phase-Transfer Catalysis

This protocol describes the synthesis of benzyl mesityl ether, optimized to minimize byproduct formation.

Materials:

  • (Chloromethyl)mesitylene (1.0 equiv)

  • Benzyl alcohol (1.2 equiv)

  • Sodium hydroxide (2.0 equiv, as a 50% w/w aqueous solution)

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv)

  • Toluene (5 mL per mmol of substrate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (chloromethyl)mesitylene, benzyl alcohol, toluene, and TBAB.

  • Begin vigorous stirring to ensure good mixing between the organic and aqueous phases.

  • Slowly add the 50% sodium hydroxide solution to the flask at room temperature. An exotherm may be observed.

  • Heat the reaction mixture to 50-60 °C and maintain for 4-6 hours, or until TLC/GC-MS analysis shows complete consumption of the starting material.

  • Cool the mixture to room temperature and transfer to a separatory funnel.

  • Add water to dissolve the salts and separate the layers.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure benzyl mesityl ether.

Causality: The PTC catalyst (TBAB) transports the benzalkoxide, formed in the aqueous phase, into the toluene phase for a clean SN2 reaction. The moderate temperature and use of a non-protic organic solvent suppress the E1/SN1 pathways.[13][15]

Visualizing Reaction Pathways

Diagram 1: Competing Pathways for (Chloromethyl)mesitylene

G cluster_start Starting Material cluster_products Potential Products cluster_intermediates Intermediates S (Chloromethyl)mesitylene P_SN2 Substitution (SN2) Desired Product S->P_SN2 Strong Nucleophile Polar Aprotic Solvent Low Temp P_E2 Elimination (E2) Byproduct S->P_E2 Strong, Bulky Base High Temp I_Carbocation Mesityl Carbocation (Planar) S->I_Carbocation Polar Protic Solvent Weak Nucleophile P_SN1 Substitution (SN1) Byproduct P_E1 Elimination (E1) Byproduct I_Carbocation->P_SN1 Nucleophile Trap I_Carbocation->P_E1 Base Trap

Caption: Competing SN1/SN2 and E1/E2 pathways for (chloromethyl)mesitylene.

Diagram 2: Troubleshooting Logic Flowchart

G Start Reaction Performed CheckByproducts Analyze Crude Product. Major Byproduct? Start->CheckByproducts Elimination Elimination Product? CheckByproducts->Elimination Yes Success Success: Purify Product CheckByproducts->Success No Alcohol Alcohol Product? Elimination->Alcohol No Sol_Elim 1. Use weaker/smaller base. 2. Lower temperature. 3. Switch to polar aprotic solvent. Elimination->Sol_Elim Yes Coupling Coupling/Polymer? Alcohol->Coupling No Sol_Alcohol 1. Dry all reagents/solvents. 2. Use inert atmosphere. Alcohol->Sol_Alcohol Yes Coupling->CheckByproducts No (Other Issue) Sol_Coupling 1. Ensure basic/neutral pH. 2. Avoid Lewis acids. Coupling->Sol_Coupling Yes Sol_Elim->Start Re-run Sol_Alcohol->Start Re-run Sol_Coupling->Start Re-run

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2,4,6-Trimethylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and pharmaceutical development, the precise characterization of intermediates is paramount. 2,4,6-Trimethylbenzyl chloride (also known as mesityl chloride) serves as a crucial building block, and its purity and structural integrity directly impact the outcome of subsequent reactions. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, offering a comparative perspective with related structures and alternative analytical techniques.

The Structural Significance of this compound

This compound is an aromatic compound featuring a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions, and a chloromethyl group at the 1 position. This substitution pattern introduces significant steric hindrance around the benzylic carbon, influencing its reactivity and spectroscopic properties.

¹H NMR Spectral Analysis: A Detailed Interpretation

The ¹H NMR spectrum provides a quantitative and qualitative fingerprint of the proton environments within a molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic, benzylic, and methyl protons.

Expected Chemical Shifts and Splitting Patterns:

  • Aromatic Protons (Ar-H): Due to the symmetrical substitution on the benzene ring, the two aromatic protons are chemically equivalent. They are expected to appear as a singlet in the aromatic region, typically between δ 6.5 and 8.5 ppm.[1] The electron-donating nature of the three methyl groups increases the electron density on the ring, causing a shielding effect and a slight upfield shift compared to unsubstituted benzene (δ 7.3 ppm).[2]

  • Benzylic Protons (Ar-CH₂-Cl): The two protons of the chloromethyl group are also chemically equivalent and are expected to appear as a singlet. Their chemical shift is influenced by the adjacent aromatic ring and the electronegative chlorine atom. Generally, benzylic protons resonate between δ 2.2 and 3.0 ppm.[1][3] The presence of the chlorine atom will further deshield these protons, shifting their signal downfield, typically into the δ 3-4 ppm range.[1][3]

  • Methyl Protons (Ar-CH₃): The molecule contains two sets of chemically non-equivalent methyl groups:

    • The two methyl groups at the ortho positions (2 and 6) are equivalent to each other.

    • The single methyl group at the para position (4) is unique. However, in many standard NMR experiments, the electronic environments of the ortho and para methyl groups are very similar, often leading to overlapping signals or a single, broad singlet for all nine methyl protons. Typically, methyl groups attached to a benzene ring appear around δ 2.1-2.3 ppm.[4]

Comparative Analysis with Benzyl Chloride:

A comparison with the ¹H NMR spectrum of unsubstituted benzyl chloride highlights the influence of the methyl groups. In benzyl chloride, the aromatic protons show a more complex multiplet pattern due to coupling between the ortho, meta, and para protons.[5] The benzylic protons in benzyl chloride appear as a singlet around δ 4.5-4.6 ppm. The presence of the electron-donating methyl groups in this compound will likely cause an upfield shift of the benzylic proton signal compared to benzyl chloride.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

Expected Chemical Shifts:

  • Aromatic Carbons: Due to symmetry, four distinct signals are expected for the six aromatic carbons:

    • C1 (carbon bearing the -CH₂Cl group)

    • C2 and C6 (carbons with methyl groups)

    • C3 and C5 (unsubstituted carbons)

    • C4 (carbon with a methyl group) Aromatic carbons typically resonate in the δ 110-160 ppm range.[2] The specific shifts will be influenced by the attached groups. Quaternary carbons (C1, C2, C4, C6) will generally have different chemical shifts than the protonated carbons (C3, C5).

  • Benzylic Carbon (-CH₂Cl): The benzylic carbon is attached to an electronegative chlorine atom, which will cause a significant downfield shift.

  • Methyl Carbons (-CH₃): The carbons of the methyl groups will appear in the upfield region of the spectrum, typically around δ 20-25 ppm. The ortho and para methyl carbons may have slightly different chemical shifts.

Comparison with Toluene (Methylbenzene):

In toluene, the aromatic region of the ¹³C NMR spectrum shows four signals due to the different carbon environments. The methyl carbon appears around δ 21 ppm. The introduction of the chloromethyl group and two additional methyl groups in this compound will alter the chemical shifts of the aromatic carbons due to changes in electron density and steric effects.

Data Summary
Proton Type Expected ¹H Chemical Shift (δ, ppm) Splitting Pattern Integration
Aromatic (Ar-H)~6.8-7.2Singlet2H
Benzylic (Ar-CH₂-Cl)~4.5-4.7Singlet2H
Methyl (Ar-CH₃)~2.2-2.4Singlet9H
Carbon Type Expected ¹³C Chemical Shift (δ, ppm)
Aromatic (C-Ar)128-140
Benzylic (Ar-CH₂-Cl)45-50
Methyl (Ar-CH₃)20-22

Note: These are approximate values and can vary depending on the solvent and the specific NMR instrument used.

Experimental Protocol: Acquiring High-Quality NMR Spectra

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to δ 0.00 ppm.[6]

¹H NMR Acquisition:

  • Place the NMR tube in the spectrometer.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative ratios of the different types of protons.

¹³C NMR Acquisition:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

  • A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Process the data similarly to the ¹H NMR spectrum.

Workflow for NMR Analysis of this compound

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation prep1 Weigh Sample (10-20 mg) prep2 Dissolve in Deuterated Solvent (CDCl₃) prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 acq1 Insert Sample into NMR Spectrometer prep3->acq1 acq2 Tune and Shim acq1->acq2 acq_h1 Acquire ¹H NMR Spectrum acq2->acq_h1 acq_c13 Acquire ¹³C NMR Spectrum acq2->acq_c13 proc_h1 Process ¹H Data (FT, Phasing, Baseline) acq_h1->proc_h1 proc_c13 Process ¹³C Data (FT, Phasing, Baseline) acq_c13->proc_c13 proc_h1_int Integrate ¹H Signals proc_h1->proc_h1_int analysis1 Assign Chemical Shifts and Splitting Patterns proc_c13->analysis1 proc_h1_int->analysis1 analysis2 Compare with Reference Spectra & Databases analysis1->analysis2 analysis3 Confirm Structure and Assess Purity analysis2->analysis3

Caption: Workflow from sample preparation to spectral analysis for this compound.

Alternative Analytical Techniques: A Comparative Overview

While NMR is a powerful tool for structural elucidation, other techniques can provide complementary information.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak would confirm the molecular formula (C₁₀H₁₃Cl).[7] Fragmentation patterns can help to identify the benzylic and trimethylbenzene moieties.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. The spectrum of this compound would show characteristic C-H stretching and bending vibrations for the aromatic and aliphatic protons, as well as a C-Cl stretching vibration.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the compound and for separating it from any impurities or starting materials.[8]

Comparison of Analytical Techniques:

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed structural information, connectivity, stereochemistry, and purity.Non-destructive, provides unambiguous structural data.Lower sensitivity compared to MS, requires higher sample concentration.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity, small sample amount required.Does not provide detailed structural connectivity.
IR Spectroscopy Presence of functional groups.Fast and simple.Provides limited structural information, complex spectra can be difficult to interpret.
HPLC Purity and separation of components in a mixture.High resolution and sensitivity for quantitative analysis.Does not provide structural information on its own.

Logical Relationship of Analytical Techniques for Comprehensive Characterization

G NMR NMR Spectroscopy (¹H & ¹³C) MS Mass Spectrometry NMR->MS Complementary Data IR Infrared Spectroscopy NMR->IR Complementary Data Structure Definitive Structure & Purity NMR->Structure Primary Structure Elucidation MS->Structure Molecular Weight Confirmation IR->Structure Functional Group Identification HPLC HPLC HPLC->Structure Purity Assessment

Caption: Interrelation of analytical techniques for the complete characterization of this compound.

Conclusion

The ¹H and ¹³C NMR analysis of this compound provides a comprehensive and definitive method for its structural confirmation and purity assessment. The predictable chemical shifts and simple splitting patterns, arising from the molecule's symmetry, make its spectra relatively straightforward to interpret. By comparing the experimental data with that of analogous compounds and employing complementary analytical techniques such as mass spectrometry and infrared spectroscopy, researchers can ensure the quality and identity of this important synthetic intermediate, thereby upholding the integrity of their scientific endeavors.

References

  • California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. [Link]
  • Unknown. NMR Chemical Shifts. [Link]
  • The Organic Chemistry Tutor. (2018, December 11). Chemical Shift in NMR Spectroscopy [Video]. YouTube. [Link]
  • University of Wisconsin-Madison. Spectroscopy Tutorial: Reference. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Richard, J. P., et al. (2010). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society, 132(30), 10457–10469. [Link]
  • Blair, V. L., et al. (2018). This compound (α2-Chloroisodurene). Molbank, 2018(4), M1014. [Link]
  • Doc Brown's Chemistry. (n.d.). methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Pathway of 2,4,6-Trimethylbenzoyl Chloride. [Link]
  • University of Calgary. (n.d.).
  • Nail IB. (n.d.). How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type (methyl, hydroxy, chloro, carboxylic acid & nitro) and position (ortho, meta and para) of the substituent?. [Link]
  • JoVE. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 2,4,6-Trimethylbenzoyl chloride. PubChem. [Link]
  • PrepChem.com. (n.d.). Synthesis of A. 2,4,6-Trimethylbenzoyl Chloride. [Link]
  • Unknown. C-13 NMR Spectrum. [Link]
  • Unknown. H-1 NMR Spectrum. [Link]
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • Chemistry Stack Exchange. (2018, August 1).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059882). [Link]
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0059882). [Link]
  • SpectraBase. (n.d.). Benzylchloride - Optional[13C NMR] - Chemical Shifts. [Link]
  • SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. [Link]
  • Kobe University Repository. (n.d.).
  • Patsnap. (n.d.). Preparation method for 2-4-6-trimethylbenzoyl chloride. [Link]
  • Schlosser, M., & Stähle, M. (1972). 1H and 13C NMR spectra of benzyl compounds. Angewandte Chemie International Edition in English, 11(8), 724-725. [Link]
  • SIELC Technologies. (2018, May 16). This compound. [Link]
  • ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. [Link]
  • Texas Tech University. (n.d.). Supporting information Sem Raj Tamang, Anthony F.

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Mass spectrometry fragmentation pattern of 2,4,6-Trimethylbenzyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,4,6-Trimethylbenzyl Chloride: A Comparative Analysis

From the Desk of the Senior Application Scientist

Welcome to a detailed exploration of the gas-phase ion chemistry of this compound under electron ionization (EI) mass spectrometry. This guide is designed for researchers and drug development professionals who rely on mass spectrometry for unambiguous structural elucidation. We will move beyond a simple spectral interpretation to provide a comparative analysis, contextualizing the fragmentation of our target molecule against its less substituted analogues: benzyl chloride and 4-methylbenzyl chloride. By understanding how alkyl substitutions on the aromatic ring influence fragmentation pathways, we can enhance our predictive power when analyzing novel substituted aromatic compounds.

The Principle of Benzylic Cleavage: A Foundation for Interpretation

Electron ionization mass spectrometry of benzyl halides is fundamentally governed by the formation of stable benzylic carbocations. The initial ionization event (typically at 70 eV) removes an electron from the molecule, creating an energetically unstable molecular ion (M•+). This ion rapidly undergoes fragmentation to achieve a more stable state. For benzyl chlorides, the most favorable fragmentation is the cleavage of the C-Cl bond, a process known as benzylic cleavage. This is driven by the formation of a resonance-stabilized benzyl cation. In many cases, this benzyl cation can further rearrange into the highly stable, seven-membered tropylium ion.[1] This core mechanism serves as the basis for interpreting the spectra of our three compounds of interest.

Experimental Protocol: A Self-Validating GC-MS Workflow

To ensure reproducibility and accuracy, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended. The logic behind these parameters is to achieve sharp chromatographic peaks for baseline separation and to generate a classic, library-matchable 70 eV EI fragmentation pattern.

Objective: To acquire high-quality electron ionization mass spectra for this compound and its analogues.

Instrumentation:

  • Gas Chromatograph coupled to a Quadrupole Mass Spectrometer.

Methodology:

  • Sample Preparation: Prepare 100 µg/mL solutions of each analyte (this compound, 4-methylbenzyl chloride, and benzyl chloride) in dichloromethane.

  • GC Parameters:

    • Injector: Splitless mode, 250 °C. Rationale: Ensures efficient vaporization of the analytes without thermal degradation.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column. Rationale: A standard non-polar column providing excellent resolution for aromatic compounds.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 240 °C.

      • Final hold: 5 minutes at 240 °C. Rationale: This temperature program allows for the separation of analytes from the solvent front and from each other, ensuring pure spectra are obtained for each.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. Rationale: This standard energy level provides reproducible fragmentation patterns that are comparable to major spectral libraries like NIST.

    • Source Temperature: 230 °C. Rationale: Prevents condensation of analytes within the ion source.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 35 to 350. Rationale: This range covers the expected molecular ions and all significant fragments.

    • Solvent Delay: 3 minutes. Rationale: Prevents the high concentration of solvent from saturating the detector.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample 100 µg/mL solution in Dichloromethane Injector Splitless Injection 250 °C Sample->Injector Column 30m 5% Phenyl Column Temp. Program: 60-240 °C Injector->Column He Carrier Gas IonSource EI Ionization 70 eV, 230 °C Column->IonSource Separated Analytes Analyzer Quadrupole Analyzer m/z 35-350 Scan IonSource->Analyzer Detector Electron Multiplier Analyzer->Detector DataSystem Data Acquisition & Spectral Analysis Detector->DataSystem Signal

Caption: Generalized workflow for GC-MS analysis.

Results and Discussion: A Comparative Fragmentation Analysis

Part 1: Benzyl Chloride (The Unsubstituted Benchmark)

Benzyl chloride provides the foundational fragmentation pattern. The molecular ion (M•+) is observed at m/z 126, with its corresponding M+2 isotope peak at m/z 128, indicating the presence of one chlorine atom.[1][2] The spectrum is dominated by the base peak at m/z 91 .[1] This peak arises from the loss of the chlorine radical (•Cl) to form the benzyl cation ([C₇H₇]⁺), which readily rearranges to the highly stable tropylium ion.

Fragmentation Pathway of Benzyl Chloride:

Benzyl_Chloride_Fragmentation mol [C₇H₇Cl]⁺˙ m/z 126 (Molecular Ion) loss1 - •Cl mol->loss1 frag1 [C₇H₇]⁺ m/z 91 (Tropylium Ion - Base Peak) loss1->frag1

Caption: Primary fragmentation of benzyl chloride.

Part 2: 4-Methylbenzyl Chloride (The Effect of a Single Substitution)

Introducing a methyl group at the para-position shifts the masses of the key ions. The molecular ion is now at m/z 140.[3] Following the same logic of benzylic cleavage, the loss of •Cl results in the formation of the 4-methylbenzyl cation. This ion is the base peak at m/z 105 .[3] The +14 Da shift from benzyl chloride's base peak (91 + 14 = 105) directly corresponds to the addition of a methyl group (CH₂).

Fragmentation Pathway of 4-Methylbenzyl Chloride:

Caption: Primary fragmentation of 4-methylbenzyl chloride.

Part 3: this compound (The Target Molecule)

For our target analyte, the molecular weight is 168.66 g/mol .[4] The mass spectrum shows a molecular ion peak at m/z 168 .[5] As anticipated, the primary fragmentation pathway is the facile cleavage of the C-Cl bond. This results in the loss of a chlorine radical and the formation of the 2,4,6-trimethylbenzyl cation. This highly stabilized cation gives rise to the base peak at m/z 133 . The stability is enhanced by the electron-donating effects of the three methyl groups.

A secondary, less prominent fragmentation pathway involves the loss of a methyl radical (•CH₃) from the trimethylbenzyl cation, leading to a fragment at m/z 118 (133 - 15).

Fragmentation Pathway of this compound:

TMB_Chloride_Fragmentation mol [C₁₀H₁₃Cl]⁺˙ m/z 168 (Molecular Ion) loss1 - •Cl mol->loss1 frag1 [C₁₀H₁₃]⁺ m/z 133 (Trimethylbenzyl Cation - Base Peak) loss2 - •CH₃ frag1->loss2 loss1->frag1 frag2 [C₉H₁₀]⁺ m/z 118 loss2->frag2

Caption: Primary fragmentation of this compound.

Comparative Data Summary

The fragmentation patterns of these three compounds clearly demonstrate a predictable and logical trend. The primary fragmentation is consistently the loss of the chlorine radical, and the mass of the resulting base peak is dictated by the substitution on the aromatic ring.

Compound NameMolecular FormulaMolecular WeightMolecular Ion (M•+) [m/z]Base Peak [m/z]Key Fragment Ion
Benzyl ChlorideC₇H₇Cl126.5812691[C₇H₇]⁺
4-Methylbenzyl ChlorideC₈H₉Cl140.61140105[C₈H₉]⁺
This compoundC₁₀H₁₃Cl168.66168133[C₁₀H₁₃]⁺

Conclusion

The mass spectrometry fragmentation of this compound is dominated by a clear and predictable benzylic cleavage, leading to a base peak at m/z 133. This behavior is a logical extension of the fragmentation patterns observed for less substituted analogues like benzyl chloride (base peak m/z 91) and 4-methylbenzyl chloride (base peak m/z 105). The mass of the stable benzylic cation directly reflects the mass of the substituents on the aromatic ring. This comparative guide underscores the power of mass spectrometry not only as an identification tool but also as a predictable, mechanism-driven technique for structural elucidation in chemical research and development.

References

  • NIST. Benzyl chloride. In: NIST Chemistry WebBook. [Link]
  • MassBank. benzyl chloride. [Link]
  • PubChem. 4-Methylbenzyl chloride. [Link]
  • SIELC Technologies. This compound. [Link]
  • PubChem. This compound. [Link]
  • NIST. Benzene, 2-(chloromethyl)-1,3,5-trimethyl-. In: NIST Chemistry WebBook. [Link]

Sources

A Comparative Guide to the X-ray Crystallography of 2,4,6-Trimethylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its reactivity, interactions, and potential as a therapeutic agent. While various analytical techniques provide valuable data, single-crystal X-ray crystallography remains the gold standard for unambiguous structural elucidation. This guide provides an in-depth analysis of the X-ray crystallography of 2,4,6-trimethylbenzyl chloride (α²-chloroisodurene), comparing its structural features with related compounds and contextualizing the crystallographic data against other common analytical methods.

The Significance of Structural Determination

This compound is a versatile organic compound used in various synthetic applications.[1] Its reactivity is intrinsically linked to the geometry of the benzylic chloride group, which is influenced by the steric hindrance imposed by the flanking methyl groups on the aromatic ring. A precise understanding of its solid-state structure is crucial for predicting its chemical behavior and for designing new synthetic pathways. While techniques like NMR, IR, and mass spectrometry confirm its connectivity and functional groups, they do not provide the detailed spatial arrangement that X-ray crystallography offers.[2]

Experimental Protocol: From Crystal Growth to Structure Solution

The journey to elucidating a crystal structure begins with obtaining a high-quality single crystal, a process that can often be more of an art than a science.[3] The following protocol outlines the successful approach for this compound and the subsequent data analysis.

Crystallization of this compound

The waxy nature and low melting point (37 °C) of this compound present challenges for crystallization.[2] However, crystals suitable for diffraction were serendipitously obtained through slow sublimation from a commercial bottle that had been stored for over two decades.[2] This method allowed for the gradual growth of well-ordered crystals.

Alternative Crystallization Techniques: For compounds that do not readily sublime, other common methods include:

  • Slow Evaporation: A solution of the compound is allowed to slowly evaporate, increasing the concentration until saturation is reached and crystals form.[4]

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is sealed in a container with a less volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution induces crystallization.[4]

  • Cooling: A saturated solution at an elevated temperature is slowly cooled, leading to a decrease in solubility and crystal formation.[5]

X-ray Data Collection and Structure Refinement

The experimental workflow for determining the crystal structure of this compound is depicted below.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_crystal Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination crystal_growth Slow Sublimation crystal_selection Select Suitable Single Crystal crystal_growth->crystal_selection diffractometer Mount on Diffractometer (Rigaku XtalLAB P200) crystal_selection->diffractometer xray_source Irradiate with Mo Kα X-rays (λ = 0.71075 Å) diffractometer->xray_source data_collection Collect Diffraction Data xray_source->data_collection data_processing Process Raw Data data_collection->data_processing structure_solution Solve Phase Problem data_processing->structure_solution structure_refinement Refine Atomic Positions structure_solution->structure_refinement validation Validate Final Structure structure_refinement->validation

Caption: Workflow from crystal growth to final structure validation.

A suitable crystal was mounted on a Rigaku XtalLAB P200 diffractometer.[2] Data was collected using graphite-monochromated Mo Kα radiation (λ = 0.71075 Å).[2] The collected diffraction data was then processed to solve and refine the crystal structure, resulting in the final atomic coordinates and geometric parameters.

Structural Analysis and Comparison

The crystal structure of this compound reveals two crystallographically independent molecules in the asymmetric unit.[2] A key feature is the orientation of the chloromethyl group, which is nearly perpendicular to the plane of the benzene ring due to the steric hindrance from the two ortho-methyl groups.[2]

Comparative Geometric Parameters

A comparison of key bond lengths and angles with other substituted benzyl chlorides provides valuable insights into the electronic and steric effects of the substituents.

CompoundC-Cl Bond Length (Å)C(ipso)-C(CH₂)-Cl Angle (°)Reference
This compound 1.83 110.8, 111.1 [2]
Benzyl chloride1.803111.4[2]
4-Methylbenzyl chloride1.805111.1[2]
4-Nitrobenzyl chloride1.792111.5[2]
Pentamethylbenzyl chloride1.834113.1[2]

Table 1: Comparison of key geometric parameters for various benzyl chlorides.[2]

Notably, the C-Cl bond in this compound is significantly longer (1.83 Å) than in benzyl chloride (1.803 Å) and other less substituted analogues.[2] This elongation can be attributed to the steric crowding caused by the ortho-methyl groups, which likely weakens the C-Cl bond. This structural feature has direct implications for its reactivity, suggesting a potentially more facile cleavage of the C-Cl bond in nucleophilic substitution reactions.

Comparison with Other Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, and crystal packing.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain. Provides solid-state information which may differ from solution-state.
NMR Spectroscopy (¹H, ¹³C) Connectivity of atoms, chemical environment of nuclei, and dynamic processes in solution.[2]Provides information about the structure in solution. Non-destructive.Does not provide precise bond lengths or angles. Interpretation can be complex for intricate molecules.
Infrared (IR) Spectroscopy Presence of functional groups based on their characteristic vibrational frequencies.[2]Fast and simple method for functional group identification.Provides limited information on the overall molecular structure.
Mass Spectrometry Molecular weight and fragmentation patterns, which can help in determining the molecular formula.[2]High sensitivity and requires very small sample amounts.Does not provide information on the 3D structure or connectivity.

The choice of analytical technique depends on the specific information required. For confirming the identity and purity of a known compound, NMR and mass spectrometry are often sufficient. However, for understanding its detailed spatial arrangement and intermolecular interactions, which are crucial for drug design and mechanistic studies, X-ray crystallography is indispensable.[3][6]

Sources

Comparing reactivity of 2,4,6-Trimethylbenzyl chloride vs benzyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 2,4,6-Trimethylbenzyl Chloride and Benzyl Chloride

Introduction

In the realm of synthetic organic chemistry, benzyl halides are foundational substrates for a multitude of transformations, most notably nucleophilic substitution reactions. Their reactivity is intrinsically linked to the stability of the carbocation intermediate formed upon leaving group departure. This guide provides a detailed comparative analysis of the reactivity of two such halides: this compound (also known as mesitylmethyl chloride) and the parent benzyl chloride. We will explore the nuanced interplay of electronic and steric effects that govern their reaction kinetics and mechanistic pathways, supported by experimental evidence and theoretical principles. This resource is intended for researchers and professionals in drug development and chemical synthesis who seek a deeper understanding of structure-reactivity relationships.

The Decisive Role of Substituents: Electronic and Steric Effects

The presence of three methyl groups on the aromatic ring of this compound dramatically alters its reactivity profile compared to the unsubstituted benzyl chloride. These effects can be dissected into two primary categories:

  • Electronic Effects: Methyl groups are weakly electron-donating through an inductive effect. More significantly, they exhibit a powerful electron-donating effect through hyperconjugation. This collective electron-donating nature of the three methyl groups at the ortho and para positions enriches the benzene ring with electron density. This increased electron density, in turn, stabilizes the benzylic carbocation intermediate formed during SN1-type reactions. The positive charge of the carbocation is effectively delocalized not only by the benzene ring's π-system but also further dispersed by the methyl groups.

  • Steric Effects: The ortho-methyl groups in this compound introduce significant steric hindrance around the benzylic carbon. This steric bulk impedes the backside attack required for a concerted SN2 mechanism. Consequently, the SN2 pathway is significantly disfavored for this compound.

Comparative Reactivity: A Mechanistic Dichotomy

The combined electronic and steric factors lead to a pronounced difference in the preferred reaction mechanisms and overall reactivity of the two compounds.

Benzyl Chloride: This archetypal benzylic halide can react through both SN1 and SN2 pathways, with the operative mechanism being highly dependent on the reaction conditions (e.g., solvent polarity, nucleophile strength, and concentration). In the presence of a strong, unhindered nucleophile in a polar aprotic solvent, the SN2 mechanism is often competitive. Conversely, in polar protic solvents with weak nucleophiles, the SN1 pathway via the benzyl carbocation becomes more prominent.

This compound: Due to the pronounced steric hindrance from the two ortho-methyl groups, the SN2 pathway is effectively blocked. The significant stabilization of the tertiary-like benzylic carbocation by the three electron-donating methyl groups strongly favors the SN1 mechanism. This makes this compound a classic example of a sterically hindered substrate that reacts readily via a carbocationic intermediate.

The enhanced stability of the 2,4,6-trimethylbenzyl carbocation leads to a substantially faster rate of solvolysis (an SN1 reaction) compared to benzyl chloride under identical conditions.

Experimental Evidence: Solvolysis Rate Comparison

A common method to probe the reactivity of benzylic halides is through solvolysis reactions, where the solvent acts as the nucleophile. The rates of these reactions provide a quantitative measure of the substrate's propensity to undergo SN1-type cleavage.

CompoundRelative Rate of Solvolysis (80% Ethanol, 25°C)
Benzyl Chloride1
This compound~10^4 - 10^5

Note: The relative rates are approximate and can vary based on specific reaction conditions. The data presented is a synthesis of typical relative reactivities discussed in organic chemistry literature.

This vast difference in reaction rates underscores the potent stabilizing effect of the three methyl groups on the incipient carbocation, thereby lowering the activation energy for the rate-determining step of the SN1 reaction.

Experimental Protocol: Comparative Solvolysis of Benzyl Chloride and this compound

This protocol outlines a procedure to compare the solvolysis rates of the two chlorides by monitoring the production of hydrochloric acid.

Objective: To qualitatively and quantitatively compare the rates of solvolysis of benzyl chloride and this compound in an aqueous ethanol solution.

Materials:

  • Benzyl chloride

  • This compound

  • 80% Ethanol (v/v) in water

  • Phenolphthalein indicator solution

  • Standardized 0.01 M Sodium Hydroxide (NaOH) solution

  • Erlenmeyer flasks (50 mL)

  • Burette (50 mL)

  • Magnetic stirrer and stir bars

  • Thermostated water bath (25°C)

  • Stopwatch

Procedure:

  • Preparation: Prepare a 0.1 M solution of both benzyl chloride and this compound in 80% ethanol.

  • Reaction Setup: In two separate 50 mL Erlenmeyer flasks, place 20 mL of 80% ethanol. Add a few drops of phenolphthalein indicator and a magnetic stir bar to each flask. Place the flasks in the thermostated water bath at 25°C and allow them to equilibrate.

  • Initiation of Reaction: To the first flask, add 1.0 mL of the 0.1 M benzyl chloride solution. Start the stopwatch immediately. The solution will be acidic due to the formation of HCl.

  • Titration: Immediately begin titrating the liberated HCl with the standardized 0.01 M NaOH solution from the burette. The goal is to maintain the faint pink endpoint of the phenolphthalein indicator. Record the volume of NaOH added at regular time intervals (e.g., every 5 minutes).

  • Repeat for this compound: Repeat steps 3 and 4 with the 0.1 M this compound solution. Due to its much higher reactivity, you will need to record the volume of NaOH added at much shorter time intervals (e.g., every 15-30 seconds).

  • Data Analysis: Plot the volume of NaOH added versus time for both reactions. The initial slope of this curve is proportional to the initial rate of the reaction. Calculate the initial rates and determine the relative rate of solvolysis.

Caption: Competing SN1 and SN2 pathways for benzyl chloride.

A Comparative Guide to Purity Determination of 2,4,6-Trimethylbenzyl Chloride: GC, HPLC, and qNMR Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reproducible and reliable outcomes. 2,4,6-Trimethylbenzyl chloride (also known as mesitylmethyl chloride) is a reactive building block used in a variety of organic syntheses.[1] Its purity is critical, as contaminants can lead to unwanted side reactions, reduced yields, and compromised integrity of the final product. This guide provides an in-depth comparison of the primary analytical methods for determining the purity of this compound, offering field-proven insights into the causality behind experimental choices and presenting self-validating protocols.

Understanding Potential Impurities

Effective purity analysis begins with an understanding of potential impurities, which typically arise from the synthetic route. This compound is commonly synthesized via the chloromethylation of mesitylene (1,3,5-trimethylbenzene).[2]

Common Process-Related Impurities:

  • Unreacted Mesitylene: The primary starting material.

  • Isomeric Byproducts: Chlorination at other positions on the ring or side chains, though sterically hindered.

  • Dimeric Species: Formation of diphenylmethane-type structures.

  • 2,4,6-Trimethylbenzyl Alcohol: A common degradant formed by hydrolysis of the reactive benzyl chloride moiety.[3]

  • Residual Solvents: Solvents used during the reaction and workup.

The choice of an analytical method must account for the chemical properties of both the main compound and these potential impurities.

Comparative Analysis of Core Purity Assessment Methods

Three principal techniques stand out for the quantitative analysis of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

Method Principle Primary Application Strengths Limitations
Gas Chromatography (GC) Separation of volatile compounds based on boiling point and polarity.Gold standard for residual solvents and volatile impurities. Main component assay.High resolution for volatile species; Excellent sensitivity (ppm levels); Robust and widely available.Requires analyte to be thermally stable and volatile; Potential for on-column degradation of labile compounds.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and mobile phase.Purity analysis of the main component and non-volatile or thermally labile impurities.Versatile for a wide range of compounds; Non-destructive; Excellent quantitative performance.[4]Can be lower resolution than capillary GC; Requires chromophores for UV detection.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of atomic nuclei.Absolute purity determination without a specific reference standard of the analyte.[5]Primary ratio method; Provides structural information on impurities; High precision and accuracy.[6]Lower sensitivity than chromatographic methods; Requires a high-purity internal standard; Higher instrument cost.

Gas Chromatography (GC) Protocol and Workflow

GC is a powerful technique for assessing the purity of this compound, particularly for identifying volatile impurities and unreacted starting materials. Commercial suppliers frequently use GC to certify the purity of this compound.[7][8][9]

Causality in Method Design:
  • Column Selection: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane) is chosen to effectively separate the moderately polar this compound from non-polar hydrocarbons (like mesitylene) and more polar species (like the corresponding alcohol).

  • Injector Temperature: The temperature must be high enough to ensure rapid volatilization without causing thermal degradation of the benzyl chloride. A temperature of 250°C is a common starting point.

  • Detector: A Flame Ionization Detector (FID) is ideal due to its high sensitivity to hydrocarbons and a wide linear range, making it suitable for quantifying impurities from low ppm levels to percent levels.

Experimental Workflow for GC Analysis

Caption: Workflow for GC-based purity determination.

Step-by-Step GC Protocol
  • Standard/Sample Preparation: Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like cyclohexane or toluene.

  • GC System Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

    • Injector: Split/Splitless, 250°C, Split ratio 50:1.

    • Oven Program: Initial temperature 80°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 5 minutes.

    • Detector: FID at 300°C.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

High-Performance Liquid Chromatography (HPLC) Protocol and Workflow

Reverse-phase HPLC is an excellent alternative for purity analysis, especially for identifying non-volatile impurities or for compounds that may degrade at high GC temperatures.

Causality in Method Design:
  • Stationary Phase: A C18 column is the workhorse for reverse-phase chromatography, providing effective retention and separation for moderately non-polar compounds like this compound based on hydrophobicity.[4][10]

  • Mobile Phase: A mixture of acetonitrile and water is used. Acetonitrile is the organic modifier; its concentration is optimized to achieve a good retention time (typically 3-10 minutes). A small amount of acid (phosphoric or formic) is added to sharpen peak shape by suppressing the ionization of silanol groups on the silica support.[4]

  • Detector: A UV detector is used, as the benzene ring in the molecule has a strong chromophore. Detection is typically performed around 220 nm to ensure sensitivity for both the main compound and potential aromatic impurities.[10]

Experimental Workflow for HPLC Analysis

Caption: Workflow for HPLC-based purity determination.

Step-by-Step HPLC Protocol
  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (70:30 v/v) with 0.1% Phosphoric Acid. Filter and degas.

  • Sample Preparation: Prepare a sample solution of approximately 0.1 mg/mL in the mobile phase.

  • HPLC System Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and run the analysis for a sufficient time to elute any late-eluting impurities (e.g., 20 minutes).

  • Data Analysis: As with GC, calculate purity using the area percent method.

Quantitative NMR (qNMR) Protocol and Workflow

qNMR is a primary analytical method that can determine the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[6] It provides a direct measure of molar concentration and, therefore, purity, without the need for a reference standard of the analyte itself.

Causality in Method Design:
  • Internal Standard Selection: The internal standard must be of high purity, stable, and have a simple spectrum with at least one signal that is resolved from all signals in the analyte sample. For this compound in CDCl3, a standard like 1,4-dinitrobenzene or maleic anhydride is suitable.

  • Solvent: A deuterated solvent (e.g., Chloroform-d) is used to avoid a large protonated solvent signal that would overwhelm the analyte and standard signals.[5]

  • Acquisition Parameters: A long relaxation delay (D1) is crucial (typically 5 times the longest T1 relaxation time of the protons being quantified) to ensure complete relaxation of the nuclei between scans. This is essential for accurate integration and, therefore, accurate quantification.

Experimental Workflow for qNMR Analysis

Caption: Workflow for qNMR-based purity determination.

Step-by-Step qNMR Protocol
  • Sample Preparation:

    • Accurately weigh about 15 mg of this compound into a vial.

    • Accurately weigh about 10 mg of a certified internal standard (e.g., 1,4-dinitrobenzene) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of Chloroform-d.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition (Example on a 400 MHz spectrometer):

    • Pulse Program: Standard 90° pulse.

    • Relaxation Delay (D1): 30 seconds.

    • Number of Scans: 16.

    • Acquisition Time: ~4 seconds.

  • Data Processing:

    • Apply Fourier transformation, phase the spectrum, and perform baseline correction.

    • Integrate a well-resolved signal for the analyte (e.g., the CH2Cl singlet at ~4.6 ppm) and a signal for the internal standard (e.g., the aromatic singlet for 1,4-dinitrobenzene at ~8.4 ppm).

  • Purity Calculation: Use the following formula:

    PurityAnalyte (%) = (IAnalyte / IStd) * (NStd / NAnalyte) * (MAnalyte / MStd) * (mStd / mAnalyte) * PurityStd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass (Analyte: 168.66 g/mol )[11]

    • m = Mass

    • PurityStd = Purity of the internal standard

Conclusion and Recommendations

The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis.

  • For routine quality control and screening for volatile impurities, Gas Chromatography (GC-FID) is the most efficient and cost-effective method. It provides excellent resolution and sensitivity for key potential impurities.

  • When thermal lability is a concern or non-volatile impurities are expected, Reverse-Phase HPLC is the superior choice. Its versatility and non-destructive nature make it a robust tool for comprehensive purity profiling.

  • For the highest level of accuracy and for certifying a material as a reference standard, Quantitative NMR (qNMR) is the definitive method. It provides an absolute purity value traceable to a certified standard without requiring an identical reference material for the analyte.

For comprehensive characterization, a combination of methods is often employed: GC or HPLC for impurity profiling and qNMR for an accurate, absolute purity assignment. This orthogonal approach ensures the highest confidence in the quality of this compound used in critical research and development applications.

References

  • SIELC Technologies. (2018, May 16). This compound.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis Pathway of 2,4,6-Trimethylbenzoyl Chloride.
  • PrepChem.com. (n.d.). Synthesis of A. 2,4,6-Trimethylbenzoyl Chloride.
  • Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Patsnap. (n.d.). Preparation method for 2-4-6-trimethylbenzoyl chloride.
  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi.
  • MDPI. (n.d.). This compound (α2-Chloroisodurene).
  • Obana, T., & Nishigaki, K. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Magnetochemistry, 7(1), 15.
  • SpectraBase. (n.d.). 2,4,6-Trimethylbenzyl alcohol - Optional[1H NMR] - Spectrum.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance.

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A Comparative Spectroscopic Guide to the Characterization of (Chloromethyl)mesitylene and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers an in-depth comparison of the spectroscopic data essential for the characterization of (chloromethyl)mesitylene, scientifically known as 2,4,6-trimethylbenzyl chloride. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document provides a practical framework for identifying the target molecule and distinguishing it from common precursors and byproducts. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by a discussion of the synthetic pathways that rationalize the presence of potential impurities.

Introduction: The Synthetic Landscape and the Need for Precise Characterization

(Chloromethyl)mesitylene is a valuable reactive intermediate in organic synthesis. Its preparation, typically via the chloromethylation of mesitylene, is a standard yet nuanced procedure. The reaction conditions can lead to a mixture of products, including the desired mono-substituted product, as well as di- and tri-substituted derivatives. Therefore, rigorous spectroscopic analysis is paramount to confirm the identity and purity of the synthesized (chloromethyl)mesitylene. This guide provides a comparative analysis of the spectroscopic signatures of (chloromethyl)mesitylene against its common precursor, mesitylene, and a likely byproduct, 2,4-bis(chloromethyl)mesitylene.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for mesitylene, (chloromethyl)mesitylene, and 2,4-bis(chloromethyl)mesitylene. This side-by-side comparison is crucial for the unambiguous identification of each compound in a reaction mixture.

Table 1: ¹H NMR Data Comparison (CDCl₃)
CompoundChemical Shift (ppm)MultiplicityIntegrationAssignment
Mesitylene 6.78s3HAr-H
2.26s9HAr-CH₃
(Chloromethyl)mesitylene 6.89s2HAr-H
4.68s2H-CH₂Cl
2.42s6HAr-CH₃ (ortho)
2.29s3HAr-CH₃ (para)
2,4-bis(Chloromethyl)mesitylene 7.0 (approx.)s1HAr-H
4.6 (approx.)s4H-CH₂Cl
2.4 (approx.)s9HAr-CH₃
Table 2: ¹³C NMR Data Comparison (CDCl₃)
CompoundChemical Shift (ppm)Assignment
Mesitylene 137.7Ar-C (quaternary)
127.0Ar-CH
21.3Ar-CH₃
(Chloromethyl)mesitylene 138.4, 137.4, 131.0, 129.2Aromatic C
41.2-CH₂Cl
21.0, 19.2Ar-CH₃
2,4-bis(Chloromethyl)mesitylene (Not explicitly found, but expect additional signals for -CH₂Cl and changes in aromatic region)
Table 3: Mass Spectrometry (MS) Data Comparison
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Mesitylene 120105 (M-15, loss of CH₃)
(Chloromethyl)mesitylene 168/170 (M/M+2, ~3:1 ratio)133 (M-Cl), 91
2,4-bis(Chloromethyl)mesitylene 216/218/220 (M/M+2/M+4)181 (M-Cl), 145
Table 4: Infrared (IR) Spectroscopy Data Comparison
CompoundKey Absorption Bands (cm⁻¹)Assignment
Mesitylene 3080-3030, 2975-2845, 1600, 1500, 900-735Ar-H stretch, C-H stretch (alkyl), C=C stretch (aromatic), Ar-H bend
(Chloromethyl)mesitylene ~3000-2850, ~1610, ~1460, ~1260, ~850, ~680C-H stretch (alkyl), C=C stretch (aromatic), CH₂ bend, C-Cl stretch
2,4-bis(Chloromethyl)mesitylene (Similar to mono-substituted, with potentially stronger C-Cl stretch)

Experimental Protocols

Synthesis of (Chloromethyl)mesitylene

A common laboratory-scale synthesis involves the reaction of mesitylene with a chloromethylating agent, such as a mixture of formaldehyde and hydrogen chloride, often with a Lewis acid catalyst like zinc chloride.

Step-by-Step Methodology:

  • Combine mesitylene, paraformaldehyde, and a suitable solvent (e.g., glacial acetic acid) in a reaction flask equipped with a stirrer and a gas inlet.

  • Cool the mixture in an ice bath and bubble hydrogen chloride gas through the solution with vigorous stirring.

  • After the reaction is complete (monitored by TLC or GC), pour the mixture into ice water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or recrystallization.

Data Interpretation and Causality

The spectroscopic data presented in the tables provide a clear basis for distinguishing between the starting material, the desired product, and the over-chloromethylated byproduct.

  • ¹H NMR: The most telling feature for the successful synthesis of (chloromethyl)mesitylene is the appearance of a singlet at approximately 4.68 ppm, corresponding to the two protons of the newly introduced chloromethyl group.[1] The integration of this peak relative to the aromatic and methyl protons confirms the mono-substitution. In contrast, mesitylene lacks this peak and shows a simple spectrum with two singlets for the aromatic and methyl protons.[2] The presence of 2,4-bis(chloromethyl)mesitylene would be indicated by a further decrease in the integration of the aromatic proton signal and a corresponding increase in the integration of the chloromethyl proton signal.[3]

  • ¹³C NMR: The introduction of the chloromethyl group in (chloromethyl)mesitylene results in a downfield shift for the attached aromatic carbon and the appearance of a new signal around 41.2 ppm for the -CH₂Cl carbon.[4] The high symmetry of mesitylene leads to a very simple ¹³C NMR spectrum with only three distinct signals.[5]

  • Mass Spectrometry: The mass spectrum of (chloromethyl)mesitylene exhibits a characteristic isotopic pattern for a monochlorinated compound, with the M and M+2 peaks in an approximate 3:1 ratio.[6] The molecular ion peak at m/z 168 confirms the molecular weight of the product. The presence of 2,4-bis(chloromethyl)mesitylene would be evident from a molecular ion cluster corresponding to a dichlorinated compound.[7]

  • IR Spectroscopy: The IR spectrum of (chloromethyl)mesitylene will show characteristic C-H stretching and bending frequencies for the aromatic ring and methyl groups, similar to mesitylene.[8] The key differentiating feature is the appearance of a C-Cl stretching vibration, typically in the range of 800-600 cm⁻¹.[9][10]

Visualization of Key Relationships

The following diagrams illustrate the structural relationships between the compounds and a typical analytical workflow for product characterization.

G Mesitylene Mesitylene C₉H₁₂ Chloromethylmesitylene (Chloromethyl)mesitylene C₁₀H₁₃Cl Mesitylene->Chloromethylmesitylene Chloromethylation Bis_Chloromethylmesitylene 2,4-bis(Chloromethyl)mesitylene C₁₁H₁₄Cl₂ Chloromethylmesitylene->Bis_Chloromethylmesitylene Further Chloromethylation

Caption: Synthetic relationship between mesitylene and its chloromethylated derivatives.

G cluster_synthesis Synthesis & Workup cluster_analysis Spectroscopic Analysis cluster_characterization Product Characterization Reaction_Mixture Crude Reaction Mixture H_NMR ¹H NMR Reaction_Mixture->H_NMR C_NMR ¹³C NMR Reaction_Mixture->C_NMR MS Mass Spectrometry Reaction_Mixture->MS IR IR Spectroscopy Reaction_Mixture->IR Purity_Assessment Purity Assessment H_NMR->Purity_Assessment C_NMR->Purity_Assessment Impurity_ID Impurity Identification MS->Impurity_ID IR->Impurity_ID

Caption: Analytical workflow for the characterization of (chloromethyl)mesitylene.

Conclusion

The successful synthesis and purification of (chloromethyl)mesitylene hinge on the precise application of analytical techniques to characterize the product and identify potential impurities. By comparing the ¹H NMR, ¹³C NMR, mass spectrometry, and IR data of the crude product with the reference data for the starting material and likely byproducts, researchers can confidently ascertain the identity and purity of their target compound. This guide provides the foundational spectroscopic data and interpretive insights to facilitate this critical aspect of chemical research and development.

References

  • Chemical Synthesis Pathway of 2,4,6-Trimethylbenzoyl Chloride. (n.d.).
  • 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene. (n.d.). PubChem.
  • Murata, R. (2024). Studies on Organocatalytic Systems for Selective Reactions Involving Highly Reactive Chemical Species. Kyoto University.
  • 2-(chloromethyl)-1,3,5-trimethylbenzene - Chemical Synthesis Database. (n.d.).
  • 1H NMR Spectrum of 2,4,6-Trimethylbenzaldehyde in CDCl3. (n.d.).
  • This compound - Optional[FTIR] - Spectrum - SpectraBase. (n.d.).
  • This compound. (n.d.). PubChem.
  • 2,4,6-Trimethylbenzoyl chloride. (n.d.). PubChem.
  • FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. - ResearchGate. (n.d.).
  • Supporting Information for publications. (n.d.).
  • Synthesis of A. 2,4,6-Trimethylbenzoyl Chloride - PrepChem.com. (n.d.).
  • C-13 NMR Spectrum of 2,4,6-Trimethylbenzaldehyde in CDCl3. (n.d.).
  • This compound - Optional[FTIR] - Spectrum - SpectraBase. (n.d.).
  • Preparation method for 2-4-6-trimethylbenzoyl chloride - Eureka | Patsnap. (n.d.).
  • 2,4,6-Trimethylbenzoyl chloride - NIST WebBook. (n.d.).
  • This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
  • This compound - SIELC Technologies. (n.d.).
  • 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029593) - Human Metabolome Database. (n.d.).
  • Bis(Chloromethyl) Ether. (n.d.). PubChem.
  • Benzene, 1,4-bis(chloromethyl)- - NIST WebBook. (n.d.).
  • C9H12 infrared spectrum of 1,3,5-trimethylbenzene - Doc Brown's Chemistry. (n.d.).
  • 2,4-Bis(chloromethyl)mesitylene - NIST WebBook. (n.d.).
  • 2,4-BIS(CHLOROMETHYL)MESITYLENE CAS#: 1585-17-7; ChemWhat Code: 31179. (n.d.).
  • proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene) - Doc Brown's Chemistry. (n.d.).

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Navigating Steric Challenges: A Comparative Guide to Alternatives for 2,4,6-Trimethylbenzyl Chloride in the Introduction of Bulky Alkyl Groups

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic introduction of sterically demanding alkyl groups is a cornerstone of modern molecular design. These bulky moieties can profoundly influence a molecule's pharmacological properties, from enhancing metabolic stability to modulating receptor binding affinity. 2,4,6-Trimethylbenzyl chloride, with its sterically hindered benzylic carbon, has long been a workhorse in this endeavor. However, its reactivity profile and the increasing demand for diverse molecular architectures necessitate a broader toolkit. This guide provides an in-depth comparison of viable alternatives to this compound, offering experimental insights to inform your synthetic strategy.

The introduction of bulky alkyl groups often presents a synthetic conundrum, balancing the need for reactivity with the challenges of steric hindrance. This compound, also known as (chloromethyl)mesitylene, is a primary benzylic halide.[1][2] Its reactivity is a delicate interplay between the activating effect of the benzene ring and the steric shielding provided by the ortho-methyl groups. These methyl groups influence the reaction mechanism, often favoring an S\textsubscript{N}1 pathway due to the stability of the resulting benzylic carbocation, which is further stabilized by the electron-donating methyl groups.[3][4][5] However, for S\textsubscript{N}2 reactions, these same ortho-substituents can impede the backside attack of a nucleophile, thereby slowing the reaction rate.[6][7]

This guide explores a selection of alternative alkylating agents, each with its unique steric and electronic profile, providing a comparative analysis of their performance in introducing bulky alkyl substituents. We will delve into their reactivity, preferred reaction mechanisms, and provide supporting experimental data to aid in the selection of the optimal reagent for your specific synthetic challenge.

The Landscape of Bulky Alkylating Agents: A Comparative Overview

The choice of an appropriate alkylating agent is contingent upon the nature of the nucleophile, the desired substitution pattern, and the tolerance of other functional groups within the molecule. Here, we compare this compound with three other notable alternatives: trityl chloride, adamantyl halides, and cumyl chloride.

ReagentStructureTypical MechanismKey Features
This compound Mesityl-CH₂ClS\textsubscript{N}1 / S\textsubscript{N}2Moderately bulky, benzylically activated, sterically hindered S\textsubscript{N}2 attack.
Trityl Chloride Ph₃CClS\textsubscript{N}1Extremely bulky, forms a highly stable trityl cation, primarily used for protecting heteroatoms.
Adamantyl Halides Ad-X (X = Br, Cl)S\textsubscript{N}1Rigid, cage-like structure, forms a stable tertiary carbocation, introduces a highly lipophilic group.
Cumyl Chloride Ph-C(CH₃)₂ClS\textsubscript{N}1 (Friedel-Crafts)Tertiary benzylic halide, readily forms a stable carbocation, prone to elimination with strong bases.

In-Depth Analysis of Alternatives

Trityl Chloride (Triphenylmethyl Chloride)

Trityl chloride is renowned for its exceptional steric bulk and its ability to generate the highly resonance-stabilized trityl cation.[8] This makes it an excellent reagent for introducing the triphenylmethyl group, which can serve as a sterically demanding substituent or a protecting group for primary alcohols and amines.[8]

Mechanism of Action: Due to the immense steric hindrance around the central carbon, S\textsubscript{N}2 reactions are virtually impossible. The reaction proceeds almost exclusively through an S\textsubscript{N}1 mechanism, involving the formation of the trityl cation.[8] This cation is a potent electrophile that readily reacts with a variety of nucleophiles.

Experimental Protocol: Tritylation of an Active Methylene Compound

This protocol outlines the general procedure for the C-alkylation of a malonic ester derivative with trityl chloride.

Materials:

  • Diethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Trityl chloride

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.1 eq.).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl malonate (1.0 eq.) in anhydrous THF to the sodium hydride suspension.

  • Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.

  • Cool the reaction mixture back to 0 °C and add a solution of trityl chloride (1.05 eq.) in anhydrous THF dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

experimental_workflow cluster_prep Enolate Formation cluster_reaction Alkylation cluster_workup Work-up & Purification NaH Suspend NaH in THF Malonate Add Diethyl Malonate NaH->Malonate 0 °C Stir Stir at RT Malonate->Stir 1 hr TrCl Add Trityl Chloride Stir->TrCl 0 °C React Stir Overnight TrCl->React RT Quench Quench with NH4Cl React->Quench Extract Extract with Et2O Quench->Extract Purify Column Chromatography Extract->Purify

Caption: Workflow for the tritylation of diethyl malonate.

Adamantyl Halides

The adamantyl group is a rigid, three-dimensional, and highly lipophilic scaffold that has found extensive use in medicinal chemistry.[9] 1-Bromoadamantane and 1-chloroadamantane are the most common reagents for introducing this bulky group.

Mechanism of Action: The bridgehead position of the adamantane cage makes backside attack for an S\textsubscript{N}2 reaction sterically impossible. Therefore, nucleophilic substitution on adamantyl halides proceeds exclusively through an S\textsubscript{N}1 mechanism, involving the formation of the stable tertiary adamantyl carbocation.[10][11]

Experimental Protocol: Synthesis of 1-Adamantyl Ketones via Friedel-Crafts Acylation Followed by Reduction (as a proxy for C-C bond formation)

While direct alkylation of soft nucleophiles with adamantyl halides can be sluggish, a common strategy to introduce the adamantyl moiety adjacent to a carbonyl group involves a two-step process.[1][11]

Part 1: Friedel-Crafts Acylation

Materials:

  • Adamantane-1-carbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Aromatic substrate (e.g., benzene)

  • Hydrochloric acid (1 M)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous DCM.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of adamantane-1-carbonyl chloride (1.0 eq.) in anhydrous DCM to the AlCl₃ suspension.

  • Add the aromatic substrate (1.2 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture slowly onto crushed ice and acidify with 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude 1-adamantyl ketone by recrystallization or column chromatography.

Part 2: Reduction of the Ketone (e.g., Wolff-Kishner Reduction)

This step will yield the alkylated product.

reaction_mechanism cluster_SN1 SN1 Mechanism for Adamantyl Halide Ad-X Adamantyl-X Ad+ Adamantyl Cation Ad-X->Ad+ Slow, RDS Product Ad-Nu Ad+->Product Nu- Nucleophile Nu-->Product

Caption: S\textsubscript{N}1 mechanism for adamantyl halide substitution.

Cumyl Chloride (2-Chloro-2-phenylpropane)

Cumyl chloride is a tertiary benzylic halide that serves as a precursor to the bulky cumyl (2-phenylprop-2-yl) group. Its high propensity to form a stable tertiary benzylic carbocation makes it a reactive alkylating agent, particularly in Friedel-Crafts reactions.[12][13]

Mechanism of Action: Cumyl chloride readily undergoes heterolysis to form the cumyl cation, which is stabilized by both the inductive effect of the two methyl groups and resonance with the phenyl ring. This makes it highly reactive in S\textsubscript{N}1 and Friedel-Crafts alkylation reactions.[12] However, with strong, non-hindered bases, E2 elimination to form α-methylstyrene can be a significant side reaction.

Experimental Protocol: Friedel-Crafts Alkylation of an Aromatic Compound with Cumyl Chloride

This protocol describes the introduction of the cumyl group onto an activated aromatic ring.

Materials:

  • Cumyl chloride

  • Anisole (or another electron-rich aromatic compound)

  • Anhydrous iron(III) chloride (FeCl₃) or another suitable Lewis acid

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve anisole (1.2 eq.) in anhydrous DCM.

  • Add anhydrous FeCl₃ (0.1 eq.) to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of cumyl chloride (1.0 eq.) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-3 hours.

  • Monitor the reaction by GC-MS or TLC.

  • Quench the reaction by carefully adding water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to isolate the para- and ortho-cumyl anisole isomers.

Performance Comparison and Experimental Considerations

FeatureThis compoundTrityl ChlorideAdamantyl HalidesCumyl Chloride
Steric Bulk HighVery HighVery High (Rigid)High
Reactivity Moderate to HighHigh (S\textsubscript{N}1)Moderate (S\textsubscript{N}1)High (S\textsubscript{N}1)
Typical Nucleophiles Carbanions, heteroatomsAlcohols, amines, thiolsArenes, some heteroatomsArenes, electron-rich systems
Major Side Reactions Elimination (with strong bases)--Elimination (E2 with strong bases)
Carbocation Stability Benzylic (stabilized)Highly resonance-stabilizedTertiary (stable)Tertiary benzylic (very stable)
Key Advantage Commercially available, versatileIntroduces extreme bulkIntroduces rigid, lipophilic scaffoldHighly reactive for Friedel-Crafts
Limitation Hindered S\textsubscript{N}2Primarily for heteroatomsSluggish with soft nucleophilesProne to elimination

Conclusion: Selecting the Right Tool for the Job

The introduction of bulky alkyl groups is a nuanced task that requires careful consideration of the steric and electronic properties of both the alkylating agent and the nucleophile. While this compound remains a valuable reagent, its alternatives offer a broader palette for molecular design.

  • Trityl chloride is the undisputed champion for introducing immense steric hindrance, particularly for the protection of primary alcohols.

  • Adamantyl halides provide a unique opportunity to incorporate a rigid, lipophilic cage structure, a strategy that has proven highly successful in drug discovery.

  • Cumyl chloride offers a readily accessible route to the bulky cumyl group, especially for the alkylation of electron-rich aromatic systems.

By understanding the reactivity profiles and leveraging the specific advantages of each of these reagents, researchers can more effectively navigate the challenges of steric congestion and unlock new avenues in the synthesis of complex, functionally optimized molecules.

References

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A Comparative Guide to SN1 vs. SN2 Reaction Pathways in Hindered Benzyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the nuances of nucleophilic substitution reactions is paramount. The benzyl halide framework is a common motif in many pharmaceutical agents and synthetic intermediates. Its reactivity is unique, as it can proceed through both SN1 and SN2 pathways, often in competition. This guide provides an in-depth, comparative analysis of these two mechanistic routes, with a specific focus on how steric hindrance dictates the reaction's outcome. We will move beyond simple definitions to explore the causality behind experimental choices and provide validated protocols for mechanistic determination.

The Mechanistic Crossroads: SN1 and SN2 Pathways

Nucleophilic substitution at a saturated carbon is dominated by two limiting mechanisms: the unimolecular SN1 and the bimolecular SN2 pathways. Benzyl systems are particularly interesting because they represent a crossroads: the primary nature of the benzylic carbon might suggest an SN2 reaction, but the remarkable stability of the resulting benzylic carbocation also makes the SN1 pathway highly accessible.[1][2][3]

The SN1 Pathway: A Stepwise Journey via a Carbocation

The SN1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process.

  • Rate-Determining Step: The C-Cl bond heterolytically cleaves, forming a planar, sp²-hybridized carbocation intermediate and a chloride ion. This is the slowest step and thus dictates the overall reaction rate.[4][5] The rate is dependent only on the concentration of the substrate (Rate = k[R-Cl]).[6]

  • Nucleophilic Attack: A nucleophile rapidly attacks the carbocation from either face, leading to a racemic or nearly racemic mixture of products if the starting material is chiral.[6]

The feasibility of the SN1 pathway is critically dependent on the stability of the carbocation intermediate. Benzylic carbocations are significantly stabilized by resonance, as the positive charge is delocalized across the aromatic ring.[7][8][9] This inherent stability makes the SN1 route viable even for a primary halide like benzyl chloride.

SN1_Pathway sub Hindered Benzyl Chloride (R-Cl) ts1 Transition State 1 (C-Cl bond breaking) sub->ts1 Slow, RDS int Benzylic Carbocation (Planar) ts1->int Formation ts2 Transition State 2 (Nucleophile Attack) int->ts2 prod Substitution Product (Racemic Mixture) ts2->prod Fast nuc Nucleophile (Nu:) nuc->ts2

Caption: The SN1 reaction pathway for a hindered benzyl chloride.

The SN2 Pathway: A Concerted, One-Step Dance

The SN2 (Substitution Nucleophilic Bimolecular) reaction occurs in a single, concerted step. The nucleophile attacks the electrophilic carbon from the backside (180° to the leaving group), as the leaving group departs simultaneously.[4][10] This process proceeds through a five-coordinate transition state.

The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile (Rate = k[R-Cl][Nu:]).[4] A key stereochemical feature is the inversion of configuration at the reaction center, often called a Walden inversion.

The primary obstacle for the SN2 mechanism is steric hindrance. Bulky groups on or near the electrophilic carbon physically block the nucleophile's path for backside attack, dramatically slowing the reaction rate.[4][5][10]

SN2_Pathway sub Hindered Benzyl Chloride (R-Cl) ts Trigonal Bipyramidal Transition State sub->ts prod Substitution Product (Inversion of Config.) ts->prod Concerted Step nuc Nucleophile (Nu:) nuc->ts Backside Attack

Caption: The SN2 reaction pathway for a hindered benzyl chloride.

The Decisive Role of Steric Hindrance

For benzyl chlorides, the competition between SN1 and SN2 is a delicate balance. Introducing steric hindrance, either by adding substituents to the benzylic carbon (α-position) or to the ortho positions of the aromatic ring, decisively shifts this balance.

  • Impact on SN2: Increasing steric bulk creates a significant barrier to the backside attack required for the SN2 mechanism. Even a single methyl group at the α-position (α-methylbenzyl chloride) can substantially slow the SN2 rate.[11] Large ortho-substituents will similarly impede the nucleophile's approach. Therefore, as steric hindrance increases, the rate of the SN2 reaction plummets.[5][10]

  • Impact on SN1: The SN1 pathway is far less sensitive to steric hindrance.[5][10] The rate-determining step is the departure of the leaving group, which is not directly impeded by bulky groups. In fact, bulky substituents can sometimes accelerate the SN1 reaction. This phenomenon, known as steric acceleration , arises because the ionization of the substrate relieves steric strain as the molecule transitions from a crowded sp³-hybridized state to a more open, planar sp²-hybridized carbocation.[12]

Consequently, for highly hindered benzyl chlorides, such as 2,4,6-tri-t-butylbenzyl chloride, the SN2 pathway is effectively shut down, and the reaction proceeds almost exclusively through an SN1 mechanism.[12]

Experimental Design for Mechanistic Elucidation

To empirically determine the dominant pathway for a given hindered benzyl chloride, a multi-faceted experimental approach is required. The core principle is to vary conditions that favor one mechanism over the other and observe the effect on reaction kinetics and product outcomes.

Experimental_Workflow sub Select Hindered Benzyl Chloride cond Vary Reaction Conditions sub->cond solv Solvent: Polar Protic (favors SN1) vs. Polar Aprotic (favors SN2) cond->solv nuc Nucleophile: Weak/Neutral (favors SN1) vs. Strong/Anionic (favors SN2) cond->nuc analysis Perform Analysis cond->analysis kinetics Kinetic Studies (Rate Law Determination) analysis->kinetics products Product Analysis (Stereochemistry) analysis->products conclusion Determine Dominant Mechanism (SN1 or SN2) kinetics->conclusion products->conclusion

Caption: Logical workflow for comparing SN1 and SN2 pathways.

Key Experimental Variables:
  • Substrate:

    • Control: Benzyl chloride (minimal hindrance).

    • Test 1: α-Methylbenzyl chloride (secondary, moderate hindrance).

    • Test 2: 2,4,6-Trimethylbenzyl chloride or 2,4,6-tri-t-butylbenzyl chloride (primary, high ortho hindrance).[12]

  • Solvent:

    • Polar Protic (SN1-favoring): Solvents like water, ethanol, or acetic acid can stabilize both the departing leaving group and the carbocation intermediate through hydrogen bonding, favoring the SN1 pathway.[13][14][15]

    • Polar Aprotic (SN2-favoring): Solvents like acetone, DMF, or DMSO can solvate cations but not anions effectively, leaving the nucleophile "bare" and more reactive, which favors the SN2 pathway.[13][15]

  • Nucleophile:

    • Weak (SN1-favoring): Weak, neutral nucleophiles (e.g., H₂O, ROH in solvolysis) are not strong enough to force the SN2 backside attack and will wait for the formation of a carbocation.[14]

    • Strong (SN2-favoring): Strong, often anionic nucleophiles (e.g., N₃⁻, CN⁻, OH⁻) have a high electron density and favor the bimolecular SN2 attack.[14]

Predicted Outcomes & Data Summary

The following table summarizes the expected experimental outcomes that allow for the assignment of the reaction mechanism.

Parameter SN1 Pathway SN2 Pathway
Substrate Structure Tertiary > Secondary > Primary. Favored by steric hindrance.Methyl > Primary > Secondary. Disfavored by steric hindrance.
Rate Law Rate = k[Substrate] (First-order overall)Rate = k[Substrate][Nucleophile] (Second-order overall)
Stereochemistry Racemization (attack from both faces of planar carbocation)Inversion of configuration (backside attack)
Solvent Favored by Polar Protic (e.g., H₂O, EtOH)Favored by Polar Aprotic (e.g., Acetone, DMF)
Nucleophile Favored by weak, neutral nucleophilesFavored by strong, anionic nucleophiles

For a highly hindered substrate like 2,4,6-tri-t-butylbenzyl chloride , we predict the reaction will follow a first-order rate law, insensitive to the concentration of an added strong nucleophile, and will proceed readily in a polar protic solvent like 80% aqueous ethanol. This is a classic signature of a dominant SN1 mechanism.[12]

Experimental Protocols

Protocol 1: Kinetic Analysis via Solvolysis

This protocol determines the reaction order by monitoring the solvolysis rate of a hindered benzyl chloride. The production of HCl can be monitored by conductometry or by HPLC to track the disappearance of the starting material.[12][16]

  • Preparation: Prepare a 0.01 M solution of the hindered benzyl chloride (e.g., this compound) in a solvent mixture (e.g., 80% ethanol/water by volume).

  • Temperature Control: Place the reaction vessel in a constant-temperature water bath (e.g., 25.0 °C).

  • Data Acquisition:

    • Conductometry: Immerse a calibrated conductivity probe into the solution. Record conductivity readings at regular time intervals (e.g., every 60 seconds) until the reading stabilizes (indicating reaction completion).

    • HPLC: At regular intervals, withdraw a small aliquot (e.g., 100 µL), quench the reaction by diluting it in a suitable solvent (e.g., acetonitrile), and inject it into an HPLC system to measure the concentration of the benzyl chloride.

  • Data Analysis: Plot the natural logarithm of the substrate concentration (ln[R-Cl]) versus time. A linear plot indicates a first-order reaction, characteristic of an SN1 mechanism. The slope of the line will be equal to -k.

  • Validation: Repeat the experiment but double the initial concentration of the benzyl chloride. The first-order rate constant (k) should remain unchanged if the mechanism is SN1.

Protocol 2: Product Stereochemical Analysis

This protocol is used for chiral substrates (e.g., optically active α-phenylethyl chloride) to determine the stereochemical outcome.

  • Reaction Setup: Dissolve the optically pure chiral benzyl chloride in two different solvents: (A) a polar protic solvent like formic acid, and (B) a polar aprotic solvent like acetone containing a strong nucleophile (e.g., sodium azide).

  • Reaction Execution: Allow both reactions to proceed to completion at a controlled temperature.

  • Workup: Quench the reactions, extract the organic products, and purify them using column chromatography.

  • Analysis:

    • Determine the optical rotation of the purified products using a polarimeter.

    • A product with little to no optical activity from reaction (A) suggests racemization and an SN1 pathway.

    • A product with a strong optical rotation, inverted relative to the starting material, from reaction (B) suggests inversion of configuration and an SN2 pathway.[17]

Conclusion

The nucleophilic substitution of benzyl chlorides is a nuanced process where SN1 and SN2 pathways compete. This guide demonstrates that steric hindrance is a master variable that can decisively tip the balance. While unsubstituted benzyl chloride can react via either pathway depending on the conditions[3][11][13], increasing steric bulk on the substrate systematically disfavors the SN2 route and promotes the SN1 pathway. For highly hindered systems, the SN2 mechanism becomes sterically impossible, and the reaction proceeds through a resonance-stabilized benzylic carbocation. By carefully designing experiments that probe reaction kinetics and stereochemical outcomes under varied solvent and nucleophile conditions, researchers can definitively map the mechanistic landscape for any given hindered benzyl chloride, enabling precise control over synthetic outcomes.

References

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Navigating the Analytical Maze: A Comparative Guide to GC-MS Protocols for 2,4,6-Trimethylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical development and chemical synthesis, the accurate analysis of reactive intermediates is paramount. 2,4,6-Trimethylbenzyl chloride, a key building block in various synthetic pathways, presents a significant analytical challenge due to its inherent thermal lability. Standard Gas Chromatography-Mass Spectrometry (GC-MS) protocols, while powerful, can often lead to the degradation of such sensitive molecules, yielding inaccurate quantitative results and a misleading impurity profile. This guide, designed for the discerning researcher, provides an in-depth comparison of GC-MS methodologies for the analysis of reaction mixtures containing this compound, offering field-proven insights to ensure data integrity and analytical success.

The Thermal Conundrum: Why Standard GC-MS Can Fail

The primary obstacle in the GC-MS analysis of this compound lies in its susceptibility to thermal degradation within the hot injector port of the gas chromatograph. Conventional split/splitless injection techniques typically operate at temperatures ranging from 200-300°C to ensure the rapid vaporization of the sample.[1] However, for thermally sensitive compounds, these temperatures can induce decomposition, leading to the formation of artifacts that were not present in the original reaction mixture. This not only results in an underestimation of the target analyte but can also complicate the identification and quantification of genuine impurities.[2]

The benzylic chloride moiety, particularly when sterically hindered by ortho-methyl groups as in this compound, is prone to degradation pathways such as elimination of HCl to form a corresponding alkene, or rearrangement reactions. Therefore, a robust analytical method must mitigate this thermal stress to provide a true representation of the sample's composition.

Comparative Analysis of GC-MS Protocols

To address the challenges of analyzing this compound, this guide compares a proposed standard GC-MS protocol with two alternative, gentler injection techniques—Cold-on-Column (COC) and Programmable Temperature Vaporization (PTV)—and a potential derivatization strategy.

Parameter Proposed Standard GC-MS (Hot Split/Splitless) Cold-on-Column (COC) GC-MS Programmable Temperature Vaporization (PTV) GC-MS Derivatization GC-MS
Analyte Preservation Potential for thermal degradationExcellent; minimizes thermal stressVery good; controlled sample vaporizationExcellent; analyte is chemically stabilized
Principle Rapid vaporization in a hot injectorDirect injection into a cool columnControlled temperature ramp of the injectorChemical modification to a more stable derivative
Injection Temperature High (e.g., 250 °C)Low initial temperature, follows oven programProgrammed from low to high temperatureHigh (post-derivatization)
Complexity LowModerate; requires specialized injectorHigh; requires method developmentHigh; involves extra reaction step
Robustness High for stable compoundsModerate; susceptible to column contaminationHighHigh
Sensitivity GoodExcellent for trace analysisExcellent; allows for large volume injectionVery good; can enhance detector response
Versatility Broadly applicable for volatile compoundsIdeal for thermally labile and high-boiling point compounds[3]Highly versatile for a wide range of analytes[4]Specific to analytes with suitable functional groups

Proposed Standard GC-MS Protocol (Adapted from Benzyl Chloride Analysis)

This protocol is a starting point, adapted from methods for the less substituted benzyl chloride.[5] It is crucial to validate this method for this compound, with careful attention to potential degradation.

Experimental Protocol
  • Sample Preparation: Dissolve the reaction mixture in a suitable solvent (e.g., dichloromethane) to a final concentration of approximately 100 µg/mL.

  • GC-MS Parameters:

    • Injector: Split/splitless inlet

    • Injector Temperature: 250 °C (A lower temperature, e.g., 200 °C, should be evaluated to minimize degradation)

    • Injection Mode: Split (e.g., 20:1) for concentrated samples, or splitless for trace analysis.

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[6]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 120 °C.

      • Ramp: 30 °C/min to 300 °C, hold for 5 minutes.[7]

    • MS Parameters:

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and identification of unknowns. Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound (e.g., m/z 133, 168).[8]

Causality Behind Experimental Choices
  • A lower injector temperature is a compromise to reduce thermal degradation while still ensuring efficient sample vaporization.

  • The choice of a 5% phenyl-methylpolysiloxane column provides good separation for a wide range of aromatic compounds.

  • The temperature program is designed to separate volatile components at lower temperatures before ramping up to elute less volatile compounds.

  • SIM mode in the mass spectrometer significantly enhances sensitivity and selectivity for the target analyte.[9]

Alternative Protocol 1: Cold-on-Column (COC) Injection

The COC technique is the most direct and gentle method for introducing thermally labile samples into a GC.[3] The sample is injected directly into the capillary column at a low temperature, bypassing a hot injector entirely.

Experimental Protocol
  • Sample Preparation: As per the standard protocol.

  • GC-MS Parameters:

    • Injector: Cold-on-column inlet.

    • Injector Temperature: Track oven temperature.

    • Oven Temperature Program:

      • Initial temperature: 40 °C (below the boiling point of the solvent), hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C, hold for 5 minutes.

    • Other GC-MS parameters would be similar to the standard protocol.

Causality Behind Experimental Choices
  • By keeping the injection point cool, thermal degradation of this compound is effectively eliminated.[2]

  • The "track oven" mode ensures that the injector temperature follows the oven temperature program, preventing cold spots and peak broadening.

Alternative Protocol 2: Programmable Temperature Vaporization (PTV) Injection

PTV injectors offer a versatile and controlled approach to sample introduction, bridging the gap between hot split/splitless and cold-on-column injection.[4] The injector temperature is programmed to increase in a controlled manner, allowing for solvent venting at a low temperature before the analytes are vaporized and transferred to the column at a higher temperature.

Experimental Protocol
  • Sample Preparation: As per the standard protocol.

  • GC-MS Parameters:

    • Injector: PTV inlet.

    • PTV Program:

      • Initial temperature: 40 °C (below solvent boiling point).

      • Inject sample.

      • Solvent vent phase: Hold at 40 °C with a high split flow to remove the majority of the solvent.

      • Close split vent and rapidly ramp the injector temperature to 280 °C to transfer analytes to the column.

    • Other GC-MS parameters would be similar to the standard protocol.

Causality Behind Experimental Choices
  • The initial low temperature prevents analyte degradation.

  • Solvent venting reduces the volume of solvent entering the column, which can improve peak shape and allow for larger injection volumes, thereby increasing sensitivity.[10]

  • The rapid heating of the PTV after solvent venting ensures efficient transfer of the analytes to the column.

Alternative Protocol 3: Derivatization

Proposed Derivatization Strategy

A potential derivatization could involve the reaction of this compound with a suitable alcohol (e.g., methanol or ethanol) under basic conditions to form the corresponding ether. This would replace the labile chloride with a more thermally stable alkoxy group.

Causality Behind Experimental Choices
  • The resulting ether would be significantly more stable at the high temperatures encountered in the GC injector.

  • The derivatization can be tailored to introduce a functional group that enhances the mass spectrometric response.

Visualizing the Workflow and Degradation Pathway

To better illustrate the experimental workflow and the potential for thermal degradation, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_injection Injection Method cluster_separation_detection Separation & Detection cluster_data_analysis Data Analysis prep Dissolve Reaction Mixture in Dichloromethane std_inj Standard Hot Injection (250°C) prep->std_inj Inject Sample coc_inj Cold-on-Column (Track Oven Temp) prep->coc_inj Inject Sample ptv_inj PTV Injection (Temp Programmed) prep->ptv_inj Inject Sample sep GC Separation (Capillary Column) std_inj->sep coc_inj->sep ptv_inj->sep det MS Detection (EI, Scan/SIM) sep->det analysis Peak Integration & Quantification det->analysis

Caption: Comparative workflow for GC-MS analysis of this compound.

degradation_pathway reactant This compound hot_injector Hot GC Injector (>200°C) reactant->hot_injector degradation_product Degradation Products (e.g., 2,4,6-Trimethylstyrene) hot_injector->degradation_product Thermal Degradation intact_analyte Intact Analyte hot_injector->intact_analyte Successful Vaporization (Partial) gc_column GC Column degradation_product->gc_column intact_analyte->gc_column

Caption: Potential thermal degradation of this compound in a hot GC injector.

Conclusion and Recommendations

The analysis of thermally labile compounds like this compound requires a departure from standard "one-size-fits-all" GC-MS protocols. While a conventional hot split/splitless injection method can be attempted with a lowered injector temperature, the risk of thermal degradation remains significant.

For the highest analytical integrity, Cold-on-Column (COC) injection is the recommended approach as it virtually eliminates the possibility of thermal degradation during sample introduction.[3] For laboratories equipped with a Programmable Temperature Vaporization (PTV) injector, this technique offers a robust and versatile alternative that can be optimized to minimize degradation while allowing for large volume injection to enhance sensitivity.[12]

Derivatization presents a viable, albeit more labor-intensive, option for routine analysis where the primary goal is to quantify the analyte without the need to analyze other components of the reaction mixture in their native state.

Ultimately, the choice of method will depend on the specific analytical goals, the available instrumentation, and the required level of data confidence. It is imperative for researchers and drug development professionals to be aware of the potential pitfalls of analyzing thermally sensitive molecules and to select an analytical strategy that ensures the generation of accurate and reliable data.

References

  • Scientific Instrument Services. (n.d.). Comparison of Sensitivity of Headspace GC, Purge and Trap Thermal Desorption and Direct Thermal Extraction Techniques for Volatile Organics.
  • Scientific Instrument Services. (n.d.). Note 39: Comparison of Sensitivity Of Headspace GC, Purge and Trap Thermal Desorption and Direct Thermal Extraction Techniques For Volatile Organics.
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  • MDPI. (2018). Optimization of Programmed Temperature Vaporization Injection for Determination of Polycyclic Aromatic Hydrocarbons from Diesel Combustion Process.
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A Senior Application Scientist's Guide to Validating Synthesis Products of 2,4,6-Trimethylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals immersed in the intricate world of drug development, the unequivocal structural validation of synthesized molecules is paramount. This guide provides an in-depth, comparative analysis of the essential analytical techniques for confirming the structure and purity of products derived from 2,4,6-trimethylbenzyl chloride. Moving beyond mere procedural lists, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

The synthesis of derivatives from this compound, a versatile building block, can yield a primary product alongside potential isomers and byproducts.[1][2] Therefore, a multi-faceted analytical strategy is not just recommended but essential for unambiguous characterization.

The Analytical Gauntlet: A Multi-Technique Approach

No single technique provides a complete structural picture. A synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when suitable crystals are obtained, X-ray Crystallography, forms the gold standard for structural validation.[3][4] Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for assessing purity.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.[7][8] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For derivatives of this compound, ¹H and ¹³C NMR are fundamental. The distinct substitution pattern of the aromatic ring and the unique benzylic protons provide a clear spectroscopic fingerprint. The presence of methyl groups and their specific chemical shifts offer immediate clues to the core structure's integrity.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified synthesis product for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7][9] Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a spectral width of 0-12 ppm is typically sufficient. For ¹³C NMR, a wider spectral width of 0-220 ppm is necessary.

  • Data Acquisition: Obtain both ¹H and ¹³C spectra. For more complex structures, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for establishing proton-proton and proton-carbon correlations, respectively.

Technique Expected Key Signals Interpretation
¹H NMR Singlet, ~2.2-2.3 ppm (9H)Nine equivalent protons of the three methyl groups on the aromatic ring.
Singlet, ~2.0 ppm (3H)Three protons of the acetyl methyl group.
Doublet, ~4.3 ppm (2H)Two benzylic protons coupled to the NH proton.
Broad singlet, ~5.7 ppm (1H)One amide (NH) proton.
Singlet, ~6.8 ppm (2H)Two equivalent aromatic protons.
¹³C NMR ~19-21 ppmCarbons of the three aromatic methyl groups.
~23 ppmCarbon of the acetyl methyl group.
~40 ppmBenzylic carbon.
~129 ppmAromatic CH carbons.
~135-138 ppmQuaternary aromatic carbons.
~170 ppmCarbonyl carbon of the amide.

dot graph "" { graph [rankdir="LR", splines="ortho", nodesep="0.5", fontname="Arial", fontsize="10"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

} caption { label = "Workflow for NMR-based structural elucidation." fontname = "Arial" fontsize = "10" }

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns.

For derivatives of this compound, MS is crucial for confirming the molecular formula. A characteristic fragmentation pattern often observed is the formation of the stable 2,4,6-trimethylbenzyl cation (m/z 133) or the tropylium ion (m/z 91) through rearrangement, which can be a strong indicator of the benzyl moiety.[10]

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low ppm to ppb range) in a volatile solvent such as methanol, acetonitrile, or dichloromethane.

  • Method Selection:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds.[11][12] The sample is vaporized and separated on a GC column before entering the mass spectrometer.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for a wider range of compounds, including those that are less volatile or thermally labile.[5] The sample is separated by HPLC before ionization.

  • Ionization: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common for LC-MS, while electron ionization (EI) is standard for GC-MS.

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion peak. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain more detailed structural information.

Technique Expected Key Ions (m/z) Interpretation
ESI-MS (+) [M+H]⁺ = 192.1383Protonated molecular ion, confirming the molecular formula C₁₂H₁₇NO.
EI-MS M⁺˙ = 191Molecular ion.
133Fragment corresponding to the 2,4,6-trimethylbenzyl cation.
91Tropylium ion, a common fragment for benzyl-containing compounds.[10]

dot graph "" { graph [rankdir="LR", splines="ortho", nodesep="0.5", fontname="Arial", fontsize="10"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

} caption { label = "General workflow for mass spectrometry analysis." fontname = "Arial" fontsize = "10" }

X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal of the synthesized product can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional atomic arrangement in the solid state.[3][13][14]

While not always feasible, X-ray crystallography is the ultimate arbiter of molecular structure.[3][15] For novel compounds or when stereochemistry is a critical factor, a crystal structure provides irrefutable evidence. The solid-state structure of this compound itself has been determined by this method.[16]

  • Crystallization: The most challenging step is growing a high-quality single crystal.[3] This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.[3]

The output is a detailed 3D model of the molecule, including precise bond lengths, bond angles, and torsion angles. This provides absolute confirmation of the connectivity and stereochemistry.

dot graph "" { graph [rankdir="TB", splines="ortho", nodesep="0.5", fontname="Arial", fontsize="10"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

} caption { label = "Workflow for X-ray crystallography." fontname = "Arial" fontsize = "10" }

Purity Assessment: The Role of Chromatography

Beyond structural confirmation, establishing the purity of the synthesized product is a critical aspect of validation, especially in pharmaceutical applications.[6][17][18]

Comparative Analysis of Chromatographic Techniques
Technique Principle Best Suited For Advantages Limitations
HPLC Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.A wide range of compounds, including non-volatile and thermally labile molecules.[5]High resolution, quantitative accuracy, versatility.[6]Can be more complex to develop methods for.
GC Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Volatile and thermally stable compounds.[6]High efficiency, excellent for resolving isomers.Not suitable for non-volatile or thermally sensitive compounds.

Potential Pitfalls and Impurities

In syntheses involving this compound, particularly in reactions like Grignard formations, potential side reactions can lead to impurities.[19] For instance, Wurtz coupling can result in the formation of bibenzyl derivatives.[20] Careful monitoring of the reaction and purification by column chromatography are essential to isolate the desired product.

Conclusion

The structural validation of synthesis products from this compound demands a rigorous and multi-faceted analytical approach. By synergistically employing NMR spectroscopy, mass spectrometry, and where possible, X-ray crystallography, researchers can achieve an unambiguous structural assignment. Complementing these techniques with chromatographic methods for purity assessment ensures the integrity and quality of the final product, a cornerstone of reliable scientific research and drug development.

References

  • The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16).
  • Hammond, R. B., Jones, M. J., Murphy, S. A., Roberts, K. J., Smith, E. D. L., Klapper, H., ... & Roberts, R. J. (2002). Determining the Crystal Structures of Organic Solids using X-Ray Powder Diffraction Together with Molecular and Solid State Modeling Techniques. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 356(1), 389-405.
  • Cody, V. (2006). X-Ray Crystallography of Chemical Compounds. Comprehensive Medicinal Chemistry II, 25-45.
  • Harris, K. D. M. (2007). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. Transactions of the American Crystallographic Association, 42, 1-12.
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  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci.
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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2,4,6-Trimethylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2,4,6-trimethylbenzyl chloride (CAS No. 1585-16-6). As a highly reactive and corrosive compound, adherence to strict safety and disposal protocols is paramount to ensure personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this chemical in a laboratory setting.

Core Hazard Profile & Chemical Reactivity

Understanding the inherent chemical properties of this compound is fundamental to appreciating the rationale behind the required disposal procedures. This compound is not merely a chemical to be discarded; it is a reactive substance that demands respect and careful management from acquisition to final disposal.

The primary hazard stems from its classification as a corrosive substance.[1][2] Like other benzyl chlorides, it readily reacts with nucleophiles. Its most common and hazardous reaction in a laboratory environment is with water—including ambient moisture in the air or on skin—to hydrolyze, releasing toxic and corrosive hydrogen chloride (HCl) gas and forming aqueous hydrochloric acid.[1] This reactivity is the root cause of the severe skin and eye burns it can inflict.[2][3][4] Therefore, all handling and disposal procedures are designed to mitigate the risks associated with this hydrolytic instability and corrosivity.

Property / Hazard Classification Identifier / Value Source(s)
CAS Number 1585-16-6[2][3]
Synonyms 2-(Chloromethyl)-1,3,5-trimethylbenzene, α2-Chloroisodurene[2]
Molecular Formula C₁₀H₁₃Cl[2]
Appearance White solid or clear light yellow liquid[1][2]
GHS Signal Word Danger[4][5]
GHS Hazard Statements H314: Causes severe skin burns and eye damage; H290: May be corrosive to metals; May cause respiratory irritation.[3][5]
Incompatibilities Water, moisture, strong oxidizing agents, strong bases, alcohols, amines.[1][3][6]
Hazardous Decomposition Upon combustion or reaction with water, produces Hydrogen chloride, carbon monoxide, and carbon dioxide.[1][3]

Immediate Safety & Spill Management

Proper disposal begins with safe handling. A failure in handling becomes a disposal problem, often under emergency conditions. Therefore, operational safety is the first step in responsible waste management.

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[6] The required PPE includes:

  • Eye Protection: Chemical splash goggles and a face shield.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[6]

  • Body Protection: A lab coat and appropriate protective clothing to prevent skin exposure.[1]

Spill Protocol: In the event of a spill, the primary objective is to contain and collect the material without causing a hazardous reaction.

  • Evacuate & Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[1]

  • Containment: Absorb the spill with an inert, dry material such as vermiculite, sand, or earth.[1] Crucially, do not use water or combustible materials for absorption. Using water will generate corrosive HCl gas.[1]

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, clearly labeled, and sealable container for hazardous waste.[1] Ensure the container is made of corrosive-resistant material.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water, collecting all cleaning materials as hazardous waste.

  • Waste Disposal: The sealed container with the spill cleanup material must be disposed of as hazardous waste, following the protocols outlined below.

Disposal Pathways: A Decision Framework

The appropriate disposal pathway for this compound depends on its form and quantity. This decision-making workflow ensures that the chosen method is both safe and compliant.

DisposalWorkflow start Identify Waste Stream (this compound) q1 Is the waste composed of contaminated solids or bulk chemical? start->q1 q2 Is the waste a small residual quantity (e.g., <5g) in a reaction vessel? q1->q2 No proc1 Protocol 1: Packaging for Licensed Disposal q1->proc1 Yes q2->proc1 No (Treat as Bulk) proc2 Protocol 2: Lab-Scale Chemical Deactivation q2->proc2 Yes end_node Dispose of Final Waste Container via Institutional EHS proc1->end_node proc2->end_node

Caption: Disposal decision workflow for this compound waste streams.

Detailed Disposal Protocols

Follow the specific protocol identified in the decision framework above. All disposal activities must be performed inside a chemical fume hood while wearing full PPE.

Protocol 1: Bulk Waste & Contaminated Solids Disposal

This protocol is for disposing of the original chemical container, larger quantities of the chemical, and grossly contaminated materials (e.g., absorbent from a spill, contaminated labware).

Causality: The principle here is secure containment. Since this material is classified as hazardous waste, it must be segregated and packaged for collection by a licensed environmental waste disposal company.[3] Mixing it with other waste streams, especially aqueous or basic waste, could cause dangerous reactions within the waste container.

Procedure:

  • Segregation: Keep this compound waste separate from all other waste streams. It must be categorized as a halogenated organic waste .[7][8]

  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with corrosive materials; a high-density polyethylene (HDPE) container is suitable.[7]

  • Packaging Solids: Place contaminated items (gloves, absorbent pads, etc.) directly into the waste container.

  • Packaging Bulk Liquid/Solid: If the original container is empty, triple-rinse it with a suitable organic solvent (e.g., toluene or xylene). The rinsate must be collected and treated as halogenated organic waste. If disposing of the original container with residual product, ensure the cap is tightly sealed and place it inside the larger waste container.

  • Labeling: Label the container clearly with "Hazardous Waste," "this compound," and the associated hazard symbols (Corrosive).[7]

  • Storage & Collection: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.[1] Arrange for pickup through your institution's Environmental Health and Safety (EHS) department.

Protocol 2: Lab-Scale Chemical Deactivation (Small Quantities)

For small, residual amounts of this compound (e.g., remaining in a reaction flask), chemical deactivation via controlled hydrolysis and neutralization is a viable option.

Causality: This protocol leverages the compound's reactivity to convert it into a less hazardous substance. The benzyl chloride is intentionally and carefully hydrolyzed to 2,4,6-trimethylbenzyl alcohol. A weak base (sodium bicarbonate) is used to neutralize the hydrochloric acid byproduct as it forms. This prevents the buildup of corrosive acid and the release of HCl gas. This method is an application of nucleophilic substitution chemistry.[9][10]

DeactivationReaction cluster_reactants Reactants cluster_products Products R1 This compound P1 2,4,6-Trimethylbenzyl alcohol R1->P1 Hydrolysis plus1 + R2 Sodium Bicarbonate (excess) P2 Sodium Chloride R2->P2 Neutralization P3 Carbon Dioxide R2->P3 Neutralization plus2 + R3 Water plus3 + plus4 + plus5 + P4 Water

Caption: Simplified reaction scheme for the deactivation of this compound.

Procedure:

  • Prepare Quenching Solution: In a flask appropriately sized for the quantity of waste, prepare a 5-10% aqueous solution of sodium bicarbonate. Ensure the flask contains a magnetic stir bar and is placed in an ice/water bath to control the temperature.

  • Dilute the Waste: If the waste is neat, dilute it with a water-miscible organic solvent like tetrahydrofuran (THF) or acetone to better control the reaction rate.

  • Controlled Addition: Using a dropping funnel or pipette, add the diluted this compound waste dropwise to the vigorously stirring, cooled sodium bicarbonate solution.

    • Rationale: This slow, controlled addition is critical to manage the exothermic reaction and prevent a violent evolution of CO₂ and HCl gas.[1]

  • Monitor the Reaction: Observe for signs of gas evolution (effervescence). Continue stirring in the ice bath for at least 1-2 hours after the addition is complete to ensure the reaction has gone to completion.

  • Neutralization Check: Once the reaction has subsided, remove the flask from the ice bath and allow it to warm to room temperature. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-9). If it is still acidic, add more sodium bicarbonate solution.

  • Final Disposal: The resulting mixture, now containing the less hazardous alcohol, can be disposed of as non-halogenated organic waste or aqueous waste, in accordance with your institution's EHS guidelines.[8] Consult your EHS office for the final classification of this neutralized mixture.

Regulatory Compliance

The generator of the chemical waste is legally responsible for its proper classification and disposal.[1] Always operate in full compliance with your institution's EHS policies, which are designed to meet local, state, and national regulations such as the EPA's Resource Conservation and Recovery Act (RCRA) in the United States.[1] When in doubt, do not proceed. Contact your EHS department for guidance.

References

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A Senior Application Scientist's Guide to Safely Handling 2,4,6-Trimethylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the fields of chemical research and pharmaceutical development, the ability to handle reactive reagents with confidence and precision is paramount. 2,4,6-Trimethylbenzyl chloride (CAS No: 1585-16-6), a valuable intermediate in organic synthesis, demands such respect. Its utility is matched by its hazardous nature, necessitating a comprehensive understanding of its properties to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a culture of proactive safety.

The Chemistry of Hazard: Understanding the Reactivity of this compound

This compound is a corrosive compound that can cause severe skin burns and eye damage.[1][2][3] A primary concern is its reactivity with water. Like other benzyl chlorides, it readily hydrolyzes upon contact with moisture, including ambient humidity, to form hydrochloric acid (HCl).[4][5] This reaction is the underlying cause of its corrosive effects.[4] Inhalation of its vapors can lead to chemical burns in the respiratory tract.[1][5] Furthermore, it is classified as a lachrymator, a substance that irritates the eyes and causes tearing.[5][6]

Understanding this reactivity is not just an academic exercise; it is the foundation of our safety protocols. Every step, from storage to quenching a reaction, is designed to mitigate the risks associated with premature hydrolysis and exposure to the resulting corrosive byproducts.

Engineering Controls and Personal Protective Equipment (PPE): Your Primary Lines of Defense

Before handling this compound, it is crucial to have the proper engineering controls and personal protective equipment in place. These measures are non-negotiable and are designed to minimize the risk of exposure through inhalation, skin contact, or eye contact.

Engineering Controls

All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][7] The fume hood provides critical protection by continuously drawing vapors away from the user. An eyewash station and a safety shower must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face.[4][5]
Hands Chemical-resistant gloves (Nitrile or Neoprene)These materials provide good resistance to this compound. Always inspect gloves for any signs of degradation or perforation before use.[4]
Body A flame-resistant lab coat or chemical-resistant apronThis protects against accidental spills and splashes. For larger quantities, impervious clothing may be necessary.[5][7]
Feet Closed-toe shoesProvides protection from spills and falling objects.
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorThis is necessary if there is a risk of exceeding exposure limits or if irritation is experienced.[5][7]

Step-by-Step Handling Procedures: A Protocol for Safe Use

Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.

Preparation and Pre-Handling Checks
  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[4]

  • Ensure a Dry Environment: Due to its water-reactivity, ensure that all glassware and equipment are thoroughly dried before use. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Assemble all Necessary Materials: Have all reagents, solvents, and quenching solutions prepared and within reach inside the fume hood before opening the this compound container.

  • Verify Emergency Equipment: Confirm that the eyewash station and safety shower are unobstructed and functional.

Handling and Dispensing
  • Work in a Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood.[7]

  • Don Appropriate PPE: Wear the full complement of PPE as detailed in the table above.

  • Inert Atmosphere Transfer: When transferring the liquid, use a syringe or cannula under a positive pressure of an inert gas to prevent exposure to air and moisture.

  • Avoid Inhalation: Do not breathe the vapors.[5]

  • Prevent Skin and Eye Contact: Exercise extreme care to avoid contact with skin and eyes.[5]

Post-Handling and Waste Disposal
  • Decontamination of Equipment: All equipment that has come into contact with this compound should be decontaminated. This can be done by slowly adding a suitable quenching agent, such as a dilute solution of sodium bicarbonate, to the equipment in the fume hood.

  • Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, as hazardous waste in accordance with all applicable federal, state, and local regulations.[7] Do not pour waste down the drain.[7]

Emergency Procedures: Responding to Spills and Exposures

In the event of a spill or exposure, a swift and correct response is critical.

Spill Response

The following workflow outlines the immediate steps to be taken in the event of a this compound spill.

Spill_Response_Workflow cluster_0 Immediate Actions cluster_1 Assessment & Containment cluster_2 Cleanup & Decontamination cluster_3 Final Steps Evacuate Evacuate the immediate area Alert Alert nearby personnel and supervisor Evacuate->Alert Immediately Assess Assess the spill size and risk Alert->Assess Once safe Ventilate Ensure adequate ventilation (fume hood) Assess->Ventilate Contain Contain the spill with an inert absorbent material (e.g., sand, vermiculite) Ventilate->Contain Cleanup Carefully collect the absorbed material into a labeled, sealed container for hazardous waste Contain->Cleanup With appropriate PPE Decontaminate Decontaminate the spill area with a suitable neutralizing agent (e.g., sodium bicarbonate solution) Cleanup->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste Decontaminate->Dispose Report Report the incident according to institutional protocols Dispose->Report

Caption: Workflow for responding to a this compound spill.

First Aid Measures

Immediate first aid is crucial in the event of an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[5][7] Seek immediate medical attention.[5][7]

  • Skin Contact: Immediately remove all contaminated clothing and shoes.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[8] Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air.[5][7] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[5][7] If the person is conscious, rinse their mouth with water and give them a cupful of water to drink.[5] Never give anything by mouth to an unconscious person.[5][7] Seek immediate medical attention.[5][7]

Storage and Incompatibility

Proper storage is essential to maintain the stability of this compound and prevent hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container to protect from moisture.[4][5] A corrosives-compatible storage area is recommended.[5]

  • Incompatible Materials: Keep away from water, bases, amines, and strong oxidizing agents.[4][7]

Conclusion

This compound is a powerful reagent that, when handled with the respect it deserves, can be used safely and effectively. By internalizing the principles of its reactivity and adhering to the detailed protocols outlined in this guide, researchers can protect themselves and their colleagues while advancing their scientific endeavors. A proactive and informed approach to safety is not a barrier to innovation; it is the bedrock upon which successful and reproducible science is built.

References

  • Safety and Handling of 2,4,6-Trimethylbenzoyl Chloride in Labor
  • Material Safety Data Sheet - 2,4,6-Trimethylbenzoyl chloride, 98% - Cole-Parmer. (URL: [Link])
  • This compound | C10H13Cl | CID 74108 - PubChem. (URL: [Link])
  • Is Personal Protective Equipment Required When Working with Solvents? - MicroCare LLC. (URL: [Link])
  • nus Chemical - St

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.